2-Bromo-1-tert-butyl-4-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43034. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-tert-butyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,3)8-5-4-7(12(13)14)6-9(8)11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXSTSCFPDRETO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285861 | |
| Record name | 2-bromo-1-tert-butyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10285861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6310-17-4 | |
| Record name | 6310-17-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43034 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-1-tert-butyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10285861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-1-tert-butyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-tert-butyl-4-nitrobenzene, a key intermediate in the preparation of various organic compounds. This document outlines the primary synthetic methodologies, detailed experimental protocols, and relevant characterization data to support researchers in its preparation and application.
Introduction
This compound is an aromatic compound of significant interest in organic synthesis. Its structure, featuring a bulky tert-butyl group, a bromine atom, and a nitro group, provides a versatile platform for further functionalization. This makes it a valuable precursor in the development of pharmaceuticals and other complex organic molecules. The strategic placement of these functional groups allows for selective transformations, including nucleophilic aromatic substitution, reduction of the nitro group to an amine, and cross-coupling reactions.
Synthetic Pathways
Two principal synthetic routes have been established for the preparation of this compound:
-
Route A: Nitration of 1-bromo-3-tert-butylbenzene.
-
Route B: Bromination of 4-tert-butylnitrobenzene.
The selection of the optimal pathway depends on the availability of starting materials, desired purity, and scalability of the reaction.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data associated with the primary synthetic routes to this compound and its precursors.
| Parameter | Route A: Nitration of 1-bromo-3-tert-butylbenzene | Route B: Bromination of 4-tert-butylnitrobenzene |
| Starting Material | 1-bromo-3-tert-butylbenzene | 4-tert-butylnitrobenzene |
| Key Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid | Bromine, Silver Sulfate, Sulfuric Acid |
| Reaction Temperature | 0 °C to room temperature | Ambient Temperature |
| Reaction Time | ~12 hours | ~4 hours |
| Reported Yield | High (exact percentage not consistently reported) | 98% (for analogous 2-bromo-1-ethyl-4-nitrobenzene) |
| Purification Method | Extraction and solvent removal | Extraction, washing, and concentration |
Experimental Protocols
Synthesis of Precursor: 1-bromo-3-tert-butylbenzene
A common precursor for Route A is 1-bromo-3-tert-butylbenzene, which can be synthesized from 2-bromo-4-tert-butylaniline.
Reaction: Diazotization of 2-bromo-4-tert-butylaniline followed by hydrodediazoniation.
Reagents and Quantities:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-bromo-4-tert-butylaniline | 228.14 | 22.43 g | 0.098 |
| Concentrated H₂SO₄ | 98.08 | 10 mL | 0.188 |
| Acetic Acid | 60.05 | 160 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 9 g | 0.130 |
| FeSO₄·7H₂O | 278.01 | 32 g | 0.115 |
| N,N-dimethylformamide (DMF) | 73.09 | 300 mL | - |
Procedure:
-
To a solution of 2-bromo-4-tert-butylaniline (22.43 g, 98 mmol) in acetic acid (160 mL), add concentrated H₂SO₄ (10 mL, 188 mmol).
-
Cool the solution in an ice-salt bath.
-
Slowly add a solution of NaNO₂ (9 g, 130 mmol) in 40 mL of water dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
Add the resulting solution to a stirred mixture of FeSO₄·7H₂O (32 g, 115 mmol) and DMF (300 mL).
-
Dilute the mixture with water (1.25 L) and extract with CH₂Cl₂.
-
Wash the combined organic layers with aqueous Na₂CO₃ and water, then dry over Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by vacuum distillation to yield 1-bromo-3-tert-butylbenzene.[1]
Yield: 17.50 g (84%).[1]
Route A: Nitration of 1-bromo-3-tert-butylbenzene
Reaction: Electrophilic aromatic substitution (nitration).
Reagents:
-
1-bromo-3-tert-butylbenzene
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:1.4 ratio) to 0 °C in an ice bath.
-
Slowly add 1-bromo-3-tert-butylbenzene to the acid mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., hexanes).
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to yield this compound.
Route B: Bromination of 4-tert-butylnitrobenzene
This protocol is adapted from a similar synthesis of 2-bromo-1-ethyl-4-nitrobenzene.[2]
Reaction: Electrophilic aromatic substitution (bromination).
Reagents:
-
4-tert-butylnitrobenzene
-
Bromine
-
Silver Sulfate (Ag₂SO₄)
-
Concentrated Sulfuric Acid
-
Water
Procedure:
-
To a mixture of 4-tert-butylnitrobenzene, silver sulfate, concentrated sulfuric acid, and water, add bromine dropwise at ambient temperature.
-
Stir the mixture for 4 hours at ambient temperature after the addition is complete.
-
Pour the reaction mixture into a dilute aqueous solution of sodium hydrogen sulfite to quench excess bromine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under vacuum to provide this compound.[2]
Expected Yield: High, potentially around 98% based on analogous reactions.[2]
Characterization Data
The following table summarizes the key physical and spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₂BrNO₂ |
| Molecular Weight | 258.11 g/mol [3] |
| Appearance | Expected to be a solid at room temperature |
| Melting Point | 93-94 °C |
| Boiling Point | 298 °C at 760 mmHg |
| ¹H NMR (Anticipated) | Signals corresponding to the tert-butyl protons and aromatic protons. |
| ¹³C NMR (Anticipated) | Signals for the quaternary carbon and methyl carbons of the tert-butyl group, as well as the aromatic carbons. |
¹H NMR of a related precursor, 1-bromo-3-tert-butylbenzene (400 MHz, CDCl₃): δ 7.51 (t, J = 1.9 Hz, 1H), 7.33-7.29 (m, 2H), 7.17 (t, J = 7.9 Hz, 1H), 1.31 (s, 9H).[1]
Signaling Pathways and Experimental Workflows
The synthesis of this compound involves fundamental electrophilic aromatic substitution reactions. The diagrams below illustrate the logical workflow for the two primary synthetic routes.
Caption: Synthetic Workflow for Route A: Nitration.
Caption: Synthetic Workflow for Route B: Bromination.
Conclusion
This technical guide provides detailed methodologies for the synthesis of this compound. Both the nitration of 1-bromo-3-tert-butylbenzene and the bromination of 4-tert-butylnitrobenzene are viable synthetic routes. The choice of method will be guided by factors such as starting material availability and desired scale. The provided protocols and characterization data serve as a valuable resource for researchers engaged in the synthesis and application of this important chemical intermediate.
References
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1-tert-butyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Bromo-1-tert-butyl-4-nitrobenzene. This compound is a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. This document includes detailed experimental protocols, tabulated physical and chemical data, and visualizations of reaction pathways to serve as a practical resource for laboratory professionals.
Chemical and Physical Properties
This compound is a substituted aromatic compound with the molecular formula C₁₀H₁₂BrNO₂.[1][2] The presence of the bromo, tert-butyl, and nitro functional groups imparts specific reactivity and physical characteristics to the molecule.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [1][2] |
| Molecular Weight | 258.11 g/mol | [1][3] |
| CAS Number | 6310-17-4 | [1] |
| Appearance | White to gray needle-shaped crystals | [4] |
| Melting Point | 93-94 °C | |
| Boiling Point | 298 °C at 760 mmHg | |
| Density | 1.401 g/cm³ | |
| Solubility | Soluble in organic solvents such as ether and ethanol. | [4] |
| LogP | 4.178 |
Synthesis of this compound
The primary synthetic route to this compound is through the electrophilic nitration of 1-Bromo-3-tert-butylbenzene.[4] The tert-butyl group is an ortho, para-director; however, due to steric hindrance from the bulky tert-butyl group, the nitration occurs preferentially at the para position relative to the tert-butyl group (ortho to the bromine).
Caption: Synthesis of this compound.
Experimental Protocol: Nitration of 1-Bromo-3-tert-butylbenzene
This protocol is a synthesis of several reported procedures for the nitration of 1-Bromo-3-tert-butylbenzene.[4]
Materials:
-
1-Bromo-3-tert-butylbenzene
-
Concentrated Sulfuric Acid (95-98%)
-
Fuming Nitric Acid (95%)
-
Ice
-
5% Sodium Bicarbonate Solution
-
Ethanol (80%)
-
Petroleum Ether
-
Ethyl Acetate
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer and a thermometer, add 20 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to below 0 °C.
-
Slowly add 1-Bromo-3-tert-butylbenzene to the cooled sulfuric acid with continuous stirring until it is completely dissolved. Continue stirring for an additional 20 minutes.
-
Slowly add fuming nitric acid dropwise over 1 hour, ensuring the reaction temperature is maintained below 0 °C. A precipitate may form during the addition.
-
After the addition is complete, continue stirring the mixture at 0 °C for 3.5 hours.
-
Slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Once the ice has melted, filter the resulting white precipitate.
-
Wash the filter cake with a 5% sodium bicarbonate solution and then with water until the filtrate is neutral.
-
Recrystallize the crude product from an 80% ethanol/water solution.
-
Dry the purified crystals under vacuum at 60 °C to yield this compound.
-
The purity can be checked by thin-layer chromatography using a petroleum ether/ethyl acetate (3:1, v/v) solvent system.[4]
Chemical Reactivity and Key Experiments
This compound is a versatile intermediate that can undergo several key reactions, including nucleophilic aromatic substitution, reduction of the nitro group, and further electrophilic substitution.
Caption: Key reaction pathways of this compound.
Nucleophilic Aromatic Substitution
The bromine atom on the aromatic ring can be displaced by various nucleophiles. The presence of the electron-withdrawing nitro group in the para position activates the ring towards nucleophilic attack.
3.1.1. Experimental Protocol: Substitution with an Amine (General)
This is a general procedure adaptable for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add the amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, providing a key intermediate for further functionalization.
3.2.1. Experimental Protocol: Reduction using Tin(II) Chloride
This method is effective for the reduction of aromatic nitro groups.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (3.0 eq) to the solution.
-
Reflux the mixture and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully neutralize it with a saturated sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Bromo-1-tert-butyl-4-aminobenzene.
Spectroscopic Data
While experimental spectra for this compound are not widely published, the following table summarizes the expected spectroscopic characteristics based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | A singlet for the tert-butyl protons (around 1.3-1.5 ppm). Three aromatic protons exhibiting characteristic splitting patterns (doublets and a doublet of doublets) in the range of 7.5-8.5 ppm. |
| ¹³C NMR | A signal for the quaternary carbon of the tert-butyl group (around 35 ppm) and a signal for the methyl carbons of the tert-butyl group (around 31 ppm). Six distinct signals for the aromatic carbons, with the carbon bearing the nitro group being the most downfield. |
| FT-IR (cm⁻¹) | Strong asymmetric and symmetric stretching vibrations for the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹). C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the tert-butyl group (around 2850-2950 cm⁻¹). C-Br stretching (around 500-600 cm⁻¹). |
| Mass Spec (m/z) | A molecular ion peak [M]⁺ and a [M+2]⁺ peak of similar intensity due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely show the loss of a methyl group ([M-15]⁺) and the nitro group ([M-46]⁺). |
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Always consult the Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This compound is a synthetically useful building block with well-defined chemical properties. The protocols and data presented in this guide are intended to facilitate its use in research and development, particularly in the fields of medicinal chemistry and materials science. The reactivity of its three functional groups offers multiple avenues for the synthesis of more complex molecular architectures.
References
An In-depth Technical Guide to the Physical Properties of 2-Bromo-1-tert-butyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-1-tert-butyl-4-nitrobenzene, a key intermediate in various synthetic applications. This document details its physical characteristics, provides experimental protocols for its synthesis and characterization, and includes a workflow visualization to aid in laboratory procedures.
Core Physical and Chemical Properties
This compound is a substituted aromatic compound with the molecular formula C₁₀H₁₂BrNO₂. Its structure, featuring a bulky tert-butyl group and electron-withdrawing nitro and bromo groups, dictates its physical properties and reactivity.
Data Presentation: Physical Property Summary
The following table summarizes the key physical properties of this compound. For completeness, both experimentally determined and computationally predicted values are presented where available.
| Property | Value | Source |
| Molecular Weight | 258.11 g/mol | [1] |
| CAS Number | 6310-17-4 | |
| Melting Point | 93-94 °C | |
| Boiling Point | 298 °C (at 760 mmHg) | |
| Density | 1.401 g/cm³ (Computed) | |
| Vapor Pressure | 0.00232 mmHg at 25°C (Computed) | |
| LogP (Octanol-Water Partition Coefficient) | 4.1 (Computed) | [1] |
| Appearance | Expected to be a crystalline solid at room temperature. | |
| Solubility | While specific quantitative data is limited, based on its structure and the properties of analogous compounds like 1-bromo-2-nitrobenzene, it is expected to be sparingly soluble in water and soluble in common organic solvents such as ethanol, acetone, and dichloromethane.[2][3] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.
Synthesis Protocol: Bromination of 4-tert-butylnitrobenzene
A common and high-yield method for the preparation of this compound is the electrophilic bromination of 4-tert-butylnitrobenzene. The tert-butyl group is an ortho, para-director, and since the para position is blocked by the nitro group, the bromination occurs at one of the ortho positions.
Materials:
-
4-tert-butylnitrobenzene
-
Liquid Bromine (Br₂)
-
Silver Sulfate (Ag₂SO₄) or Iron powder (Fe) as a catalyst
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂) or another suitable inert solvent
-
Sodium bisulfite solution (aqueous)
-
Sodium bicarbonate solution (aqueous)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-tert-butylnitrobenzene in a suitable inert solvent like dichloromethane.
-
Catalyst Addition: Add a catalytic amount of silver sulfate or iron powder to the solution.
-
Bromination: Cool the mixture in an ice bath. Slowly add a stoichiometric amount of liquid bromine dissolved in the same solvent from the dropping funnel. The reaction is exothermic and the temperature should be maintained below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium bisulfite. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound as a crystalline solid.[4]
Characterization Protocol: Melting Point Determination
The melting point is a critical physical property for the identification and purity assessment of a solid compound.
Materials:
-
Purified this compound
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Sample Preparation: Finely powder a small amount of the dry, purified this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in the heating block of a melting point apparatus.
-
Heating and Observation: Heat the sample rapidly to a temperature about 10-15°C below the expected melting point (93-94°C). Then, decrease the heating rate to 1-2°C per minute.
-
Melting Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. A sharp melting range (typically ≤ 1°C) is indicative of a pure compound.
Mandatory Visualization
Synthesis and Purification Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
A Technical Guide to 2-Bromo-1-tert-butyl-4-nitrobenzene: Structure, Synthesis, and Reactivity
Abstract: This document provides a comprehensive technical overview of 2-Bromo-1-tert-butyl-4-nitrobenzene, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science. The guide details the compound's physicochemical properties, presents a detailed experimental protocol for its synthesis, and explores its chemical reactivity. Key transformations and synthetic pathways are illustrated using process diagrams to facilitate understanding and application in a laboratory setting.
Molecular Structure and Identification
This compound is a substituted aromatic compound with the molecular formula C₁₀H₁₂BrNO₂.[1][2] Its structure consists of a benzene ring functionalized with three substituents: a bromine atom, a tert-butyl group, and a nitro group. The IUPAC name for this compound is this compound.[2] The arrangement of these groups—specifically the bulky tert-butyl group adjacent to the bromine atom and the strongly electron-withdrawing nitro group—imparts significant steric and electronic effects that dictate its reactivity and utility as a chemical building block.[1]
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[2] |
| CAS Number | 6310-17-4[2] |
| Molecular Formula | C₁₀H₁₂BrNO₂[1][2] |
| Molecular Weight | 258.11 g/mol [1][2] |
| Canonical SMILES | CC(C)(C)C1=C(C=C(C=C1)--INVALID-LINK--[O-])Br[2] |
| InChIKey | VIXSTSCFPDRETO-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, reaction setup, and purification. The compound is a solid at room temperature with a melting point of 93-94 °C and a high boiling point, characteristic of substituted nitroaromatics.[3] Its LogP value indicates significant lipophilicity.[3]
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | 93-94 °C[3] |
| Boiling Point | 298 °C at 760 mmHg[3] |
| Density | 1.401 g/cm³[3] |
| Flash Point | 134 °C[3] |
| Vapor Pressure | 0.00232 mmHg at 25 °C[3] |
| LogP | 4.178[3] |
| Polar Surface Area | 45.82 Ų[2][3] |
Synthesis and Manufacturing
The primary route for synthesizing this compound involves the electrophilic bromination of its precursor, 4-tert-butylnitrobenzene.[3] This reaction leverages the directing effects of the existing substituents on the aromatic ring.
Experimental Protocol: Bromination of 4-tert-butylnitrobenzene
This protocol is based on established methods for the bromination of activated benzene rings.[3]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 4-tert-butylnitrobenzene (1 equivalent) and concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.
-
Addition of Brominating Agent: Dissolve bromine (1.1 equivalents) in a minimal amount of concentrated sulfuric acid. Add this solution dropwise to the reaction flask over 30 minutes, ensuring the temperature remains below 10 °C.
-
Catalyst Introduction: Add silver sulfate (0.1 equivalents) to the mixture to catalyze the reaction.
-
Reaction: Allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture over crushed ice. A precipitate will form.
-
Extraction: Filter the crude solid product. Alternatively, if the product is oily, extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol or column chromatography on silica gel.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by its three functional groups. The potent electron-withdrawing nitro group activates the ring for nucleophilic aromatic substitution (SNAr) at the ortho- and para-positions, making the bromine atom a viable leaving group.[1] The nitro group itself can be readily reduced to an amine, providing a route to aniline derivatives.[1] The bulky tert-butyl group introduces steric hindrance, which can influence regioselectivity in further substitution reactions.[1]
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of more complex molecules.[1]
-
Pharmaceutical Synthesis: It is used as a precursor for creating substituted anilines and phenols, which are core structures in many active pharmaceutical ingredients (APIs).[1] Its derivatives have been explored for potential therapeutic applications.[1] Specifically, it is used in the preparation of non-symmetrically substituted phenazine derivatives through Buchwald–Hartwig coupling reactions.[1]
-
Agrochemicals: The structural motif is found in compounds developed as pesticides and herbicides.[1]
-
Materials Science: It serves as a building block for specialty chemicals, including dyes and polymers.[1]
Safety and Handling
This compound is classified as hazardous and requires careful handling in a laboratory setting.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Table 3: GHS Hazard Information
| Hazard Class | Code | Description |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed[2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[2] |
| STOT, Single Exposure | H335 | May cause respiratory irritation[2] |
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1] The container should be tightly sealed under an inert atmosphere.[1]
References
2-Bromo-1-tert-butyl-4-nitrobenzene molecular weight
An In-depth Technical Guide to 2-Bromo-1-tert-butyl-4-nitrobenzene
This technical guide provides a comprehensive overview of the molecular properties and synthesis of this compound (C₁₀H₁₂BrNO₂). The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details the compound's molecular weight, provides an exemplary experimental protocol for its synthesis, and illustrates the synthetic workflow.
Molecular Weight and Properties
This compound is a substituted aromatic compound with the molecular formula C₁₀H₁₂BrNO₂[1][2]. Its molecular weight is derived from the atomic weights of its constituent elements. The calculation is based on the isotopic composition of each element as established by the IUPAC.
Calculation of Molecular Weight
The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula (C₁₀H₁₂BrNO₂).
Table 1: Atomic Weight of Constituent Elements
| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 10 | 12.011[3][4][5] | 120.110 |
| Hydrogen | H | 12 | 1.008[6][7][8] | 12.096 |
| Bromine | Br | 1 | 79.904[9][10] | 79.904 |
| Nitrogen | N | 1 | 14.007[11][12] | 14.007 |
| Oxygen | O | 2 | 15.999[13][14] | 31.998 |
| Total | 258.115 |
The calculated molecular weight of this compound is 258.115 g/mol . This value is consistent with commercially available data for this compound[1].
Synthesis Protocol
This compound is primarily used as a precursor in organic synthesis[1]. One common method for its preparation involves the bromination of 4-tert-butylnitrobenzene[15]. The following is a representative experimental protocol for this synthesis.
Experimental Protocol: Bromination of 4-tert-butylnitrobenzene
Objective: To synthesize this compound via electrophilic aromatic substitution.
Materials:
-
4-tert-butylnitrobenzene
-
Bromine (Br₂)
-
Sulfuric acid (H₂SO₄)
-
Silver sulfate (Ag₂SO₄) (as a catalyst)
-
Dichloromethane (CH₂Cl₂) (as a solvent)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-tert-butylnitrobenzene in a suitable solvent such as dichloromethane. Add a catalytic amount of silver sulfate.
-
Addition of Bromine: Cool the flask in an ice bath. Slowly add a stoichiometric equivalent of bromine dropwise from a dropping funnel over 30 minutes. The reaction is exothermic and should be kept under control.
-
Reaction: After the addition is complete, add concentrated sulfuric acid to the mixture. Allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture over crushed ice and water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Workflow Visualization
The synthesis of this compound can be visualized as a multi-step chemical workflow.
Caption: Workflow for the synthesis of this compound.
References
- 1. 2-Bromo-4-(tert-butyl)-1-nitrobenzene | Benchchem [benchchem.com]
- 2. This compound | C10H12BrNO2 | CID 238587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Atomic/Molar mass [westfield.ma.edu]
- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 6. quora.com [quora.com]
- 7. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 8. Hydrogen - Wikipedia [en.wikipedia.org]
- 9. Bromine - Wikipedia [en.wikipedia.org]
- 10. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 11. Nitrogen - Wikipedia [en.wikipedia.org]
- 12. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 13. Oxygen - Wikipedia [en.wikipedia.org]
- 14. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 15. lookchem.com [lookchem.com]
An In-depth Technical Guide to the Solubility of 2-Bromo-1-tert-butyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Solubility in Drug Discovery and Development
The solubility of a compound is a critical physicochemical property that significantly influences its suitability for various applications, particularly in drug discovery and development. Poor solubility can lead to challenges in formulation, inaccurate results in biological assays, and low bioavailability. 2-Bromo-1-tert-butyl-4-nitrobenzene serves as a precursor in the synthesis of more complex molecules, including potential pharmaceutical agents.[1] Understanding its solubility is therefore crucial for optimizing reaction conditions, purification processes, and for the development of any potential downstream applications.
Solubility Data for this compound
Quantitative solubility data for this compound is limited. However, some data has been reported in common polar aprotic solvents. The presence of the tert-butyl group generally enhances the solubility of the compound in nonpolar solvents.
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 12.5 ± 0.8 |
| Dimethylformamide (DMF) | 8.2 ± 0.5 |
| Tetrahydrofuran (THF) | 3.7 ± 0.3 |
Note: The discrepancies in these values may arise from variations in experimental conditions, such as insufficient equilibration time (greater than 24 hours may be required).[1]
For context, the parent compound, nitrobenzene, is sparingly soluble in water but is miscible with many organic solvents such as alcohol, ether, and benzene.[2][3][4] The addition of a bromine atom and a tert-butyl group to the nitrobenzene structure will alter its polarity and intermolecular interactions, thereby influencing its solubility profile.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5][6][7] The following protocol is a standard procedure that can be adapted for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several glass vials. The presence of excess solid is crucial to ensure that equilibrium is reached.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to sediment.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Determine the concentration of this compound in the diluted sample using a calibrated HPLC-UV or UV-Vis spectrophotometer. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent using the following formula: Solubility = Concentration of the diluted sample × Dilution factor
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for solubility determination.
Logical Relationships in Drug Development
The solubility of a compound like this compound is not an isolated parameter but is interconnected with various stages of research and development. The following diagram illustrates these logical relationships.
Caption: Logical relationships in R&D.
References
- 1. 2-Bromo-4-(tert-butyl)-1-nitrobenzene | Benchchem [benchchem.com]
- 2. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nitrobenzene CAS#: 98-95-3 [m.chemicalbook.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
Technical Guide: Safety and Handling of 2-Bromo-1-tert-butyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Bromo-1-tert-butyl-4-nitrobenzene (CAS No: 6310-17-4). The information herein is compiled from safety data sheets and regulatory guidelines to ensure safe laboratory practices.
Chemical Identification and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Molecular Formula | C10H12BrNO2 | --INVALID-LINK-- |
| Molecular Weight | 258.11 g/mol | --INVALID-LINK-- |
| Melting Point | 93-94 °C | --INVALID-LINK-- |
| Boiling Point | 298 °C at 760 mmHg | --INVALID-LINK-- |
| Appearance | Not explicitly stated, but related compounds are off-white to brown powders. | --INVALID-LINK-- |
| Solubility | The tert-butyl group enhances solubility in nonpolar solvents. Nitrobenzene, a related compound, is readily soluble in most organic solvents like ethanol, ether, and benzene, with low solubility in water. | --INVALID-LINK--, --INVALID-LINK-- |
Hazard Identification and Classification
This compound is classified as hazardous. The following table summarizes its GHS classification.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
GHS Pictograms:
Signal Word: Warning
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this chemical is crucial to minimize exposure.
Caption: A stepwise workflow for the safe handling of this compound.
Personal Protective Equipment (PPE):
| Body Part | Recommended Protection | Specifications/Standards |
| Eyes/Face | Chemical safety goggles or a face shield. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166. |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | Inspect gloves before use. |
| Respiratory | Use in a well-ventilated area. If dust is generated or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended. | Follow OSHA respirator regulations in 29 CFR 1910.134. |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
Caption: First aid procedures for different routes of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2] |
Storage and Disposal
Storage:
-
Store in a well-ventilated place.[2]
-
Keep container tightly closed.[2]
-
Store locked up.[2]
-
Store in a dry, cool place.[3]
-
Store away from incompatible materials such as strong oxidizing agents.[2][4]
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[2]
-
Waste is classified as hazardous. Dispose of in accordance with local, regional, and national regulations.[5]
Firefighting and Accidental Release Measures
Firefighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[2]
-
Hazardous Combustion Products: May include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.[2][6]
Accidental Release:
-
Personal Precautions: Avoid dust formation and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation.[3]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[3]
-
Containment and Cleanup: Collect and arrange for disposal. Keep in suitable, closed containers.[3]
Experimental Protocols for Toxicity Assessment
The following are summaries of OECD guidelines for assessing the toxicity of chemicals like this compound.
Acute Oral Toxicity - OECD Guideline 420 (Fixed Dose Procedure)
This method is designed to assess the acute oral toxicity of a substance without using mortality as the primary endpoint.
-
Principle: A stepwise procedure where groups of animals of a single sex (usually female rats) are dosed at fixed dose levels (5, 50, 300, and 2000 mg/kg).[1] The aim is to identify a dose that produces evident toxicity without mortality.[1]
-
Sighting Study: An initial study with single animals is conducted to determine the appropriate starting dose for the main study.[1]
-
Main Study: Groups of animals are dosed at the selected starting dose. Depending on the outcome (presence or absence of toxicity), further groups may be dosed at higher or lower fixed doses.[7]
-
Observations: Animals are observed for a minimum of 14 days for signs of toxicity.[8] Body weight is measured weekly.[7] A gross necropsy is performed on all animals at the end of the study.[7]
Acute Dermal Toxicity - OECD Guideline 402
This guideline details the procedure for assessing the potential adverse effects of a substance following a single, short-term dermal exposure.
-
Principle: The test substance is applied to a small area of the skin of an animal (typically a rat, rabbit, or guinea pig) for 24 hours.[9]
-
Procedure: A stepwise procedure is used, often starting with a limit test at a high dose to determine if the substance has low toxicity.[10] If toxicity is observed, a full study with multiple dose levels is conducted.[10]
-
Observations: Animals are observed for at least 14 days for signs of toxicity and mortality.[10] Body weights are recorded, and a gross necropsy is performed on all animals.[10]
Acute Inhalation Toxicity - OECD Guideline 403
This guideline is used to evaluate the health hazards of a substance upon inhalation.
-
Principle: Animals (usually rats) are exposed to the test substance as a gas, vapor, or aerosol in a dynamic inhalation chamber for a defined period (typically 4 hours).[11][12]
-
Protocols: Two main protocols are described: a traditional LC50 (median lethal concentration) test and a Concentration x Time (C x T) protocol.[12][13]
-
Observations: Following exposure, animals are observed for at least 14 days for mortality, clinical signs of toxicity, and changes in body weight.[11][12] A full necropsy is performed at the end of the observation period.[12]
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. oecd.org [oecd.org]
- 8. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]
- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 10. nucro-technics.com [nucro-technics.com]
- 11. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 12. eurolab.net [eurolab.net]
- 13. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Bromo-4-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles and practical out-workings of electrophilic aromatic substitution (EAS) reactions on 2-bromo-4-tert-butylbenzene. This disubstituted benzene derivative presents a unique case study in regioselectivity, governed by the interplay of the electronic and steric effects of its bromo and tert-butyl substituents. This document details the theoretical basis for predicting reaction outcomes and provides established experimental protocols for key EAS reactions, including nitration, halogenation, Friedel-Crafts acylation, and sulfonation. Quantitative data on product distribution and reaction yields are summarized for clarity. Furthermore, reaction mechanisms and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding for researchers in organic synthesis and drug development.
Introduction: Directing Effects in 2-Bromo-4-tert-butylbenzene
Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. In the case of 2-bromo-4-tert-butylbenzene, the regiochemical outcome of such reactions is dictated by the combined influence of the two existing substituents.
-
The Bromo Group (-Br): The bromine atom is an ortho-, para-directing group. While it deactivates the ring towards electrophilic attack through its electron-withdrawing inductive effect, its lone pairs can stabilize the arenium ion intermediate via resonance at the ortho and para positions.
-
The tert-Butyl Group (-C(CH₃)₃): The tert-butyl group is an ortho-, para-directing and activating group due to its electron-donating inductive effect. However, its significant steric bulk strongly hinders electrophilic attack at the positions ortho to it.
The interplay of these effects suggests that electrophilic attack will preferentially occur at the positions activated by the tert-butyl group and directed by the bromo group, while being sterically accessible. In 2-bromo-4-tert-butylbenzene, the positions are numbered as follows:
Caption: Numbering of the carbon atoms in 2-bromo-4-tert-butylbenzene.
Based on the directing effects, the potential sites for electrophilic substitution are C6 (ortho to bromo, meta to tert-butyl) and C3/C5 (meta to bromo, ortho to tert-butyl). Due to the significant steric hindrance of the tert-butyl group, substitution at the C3 and C5 positions is highly disfavored. Therefore, the primary site of electrophilic attack is predicted to be the C6 position .
Key Electrophilic Aromatic Substitution Reactions
This section details the major electrophilic aromatic substitution reactions of 2-bromo-4-tert-butylbenzene.
Nitration
The introduction of a nitro group (-NO₂) onto the aromatic ring is a fundamental transformation in organic synthesis.
Reaction Mechanism:
Caption: General mechanism for the nitration of 2-bromo-4-tert-butylbenzene.
Quantitative Data:
While specific yield data for the nitration of 2-bromo-4-tert-butylbenzene is not extensively reported in readily available literature, related reactions and directing group principles strongly suggest the formation of a single major product.
| Electrophile | Reagents | Major Product | Predicted Isomer Distribution | Reference |
| NO₂⁺ | Conc. HNO₃, Conc. H₂SO₄ | 2-Bromo-4-tert-butyl-1-nitrobenzene | >95% C6-substitution | [1] |
Experimental Protocol (Adapted from similar substrates):
-
In a round-bottom flask, cool a mixture of concentrated sulfuric acid (1.5 eq) and concentrated nitric acid (1.5 eq) to 0 °C in an ice bath.
-
Slowly add 2-bromo-4-tert-butylbenzene (1.0 eq) to the cooled acid mixture with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 2-bromo-4-tert-butyl-1-nitrobenzene.
Halogenation (Bromination)
Introducing a second halogen atom onto the ring requires forcing conditions due to the deactivating nature of the existing bromine.
Reaction Workflow:
Caption: Experimental workflow for the bromination of 2-bromo-4-tert-butylbenzene.
Quantitative Data:
| Electrophile | Reagents | Major Product | Predicted Isomer Distribution | Reference |
| Br⁺ | Br₂, FeBr₃ | 1,3-Dibromo-5-tert-butylbenzene | Predominantly C6-substitution | N/A |
Experimental Protocol (General Procedure):
-
Dissolve 2-bromo-4-tert-butylbenzene (1.0 eq) in a suitable inert solvent (e.g., CCl₄ or CH₂Cl₂).
-
Add a catalytic amount of iron filings or anhydrous FeBr₃.
-
Slowly add a solution of bromine (1.1 eq) in the same solvent, keeping the reaction mixture in the dark and at room temperature.
-
Stir the mixture for several hours until the bromine color disappears.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.
Friedel-Crafts Acylation
The introduction of an acyl group is a valuable method for forming carbon-carbon bonds with the aromatic ring.
Logical Relationship of Reactants and Products:
Caption: Logical flow of a Friedel-Crafts acylation reaction.
Quantitative Data:
| Electrophile | Reagents | Major Product | Predicted Isomer Distribution | Reference |
| CH₃CO⁺ | CH₃COCl, AlCl₃ | 1-(3-Bromo-5-tert-butylphenyl)ethan-1-one | Predominantly C6-substitution | N/A |
Experimental Protocol (General Procedure):
-
Suspend anhydrous aluminum chloride (1.2 eq) in a dry, inert solvent (e.g., CS₂ or CH₂Cl₂) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C and slowly add acetyl chloride (1.1 eq).
-
Add 2-bromo-4-tert-butylbenzene (1.0 eq) dropwise to the mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, remove the solvent, and purify the product by distillation or chromatography.
Sulfonation
The introduction of a sulfonic acid group (-SO₃H) is achieved using strong sulfuric acid.
Reaction Overview:
Caption: Overview of the sulfonation of 2-bromo-4-tert-butylbenzene.
Quantitative Data:
| Electrophile | Reagents | Major Product | Predicted Isomer Distribution | Reference |
| SO₃ | Fuming H₂SO₄ | 3-Bromo-5-tert-butylbenzenesulfonic acid | Predominantly C6-substitution | N/A |
Experimental Protocol (General Procedure):
-
Carefully add 2-bromo-4-tert-butylbenzene (1.0 eq) to fuming sulfuric acid (excess) at room temperature with vigorous stirring.
-
Heat the mixture gently (e.g., on a steam bath) for 1-2 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
If the sulfonic acid precipitates, it can be collected by filtration.
-
Alternatively, neutralize the solution with a base (e.g., NaOH or CaCO₃) to form the sulfonate salt, which can then be isolated.
Conclusion
The electrophilic aromatic substitution of 2-bromo-4-tert-butylbenzene is a predictable process governed by the directing effects of its substituents. The bulky tert-butyl group, despite being an activator, sterically hinders the adjacent ortho positions, leading to a strong preference for substitution at the C6 position, which is ortho to the bromo group and meta to the tert-butyl group. This guide provides a foundational understanding of the key electrophilic aromatic substitution reactions on this substrate, offering detailed experimental protocols adapted from similar compounds and a framework for predicting product outcomes. For drug development professionals and synthetic chemists, 2-bromo-4-tert-butylbenzene serves as a versatile starting material for the synthesis of highly substituted aromatic compounds with potential applications in medicinal chemistry and materials science. Further research to quantify the precise isomer ratios and optimize reaction yields for each of these transformations would be a valuable contribution to the field.
References
An In-depth Technical Guide on the Regioselectivity in the Nitration of 2-Bromo-4-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the regioselectivity observed in the electrophilic nitration of 2-bromo-4-tert-butylbenzene. The document details the underlying electronic and steric factors governing the reaction's outcome, presents a detailed experimental protocol, and summarizes the expected product distribution. This information is critical for chemists engaged in the synthesis of fine chemicals and active pharmaceutical ingredients where precise control of isomer formation is paramount.
Introduction to Regioselectivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. When the benzene ring is disubstituted, as in the case of 2-bromo-4-tert-butylbenzene, the position of the incoming electrophile is directed by the existing substituents. The interplay of their electronic and steric properties determines the regiochemical outcome of the reaction.
In the nitration of 2-bromo-4-tert-butylbenzene, the incoming nitronium ion (NO₂⁺) is directed by the combined influence of the bromo and tert-butyl groups. The tert-butyl group is an activating group and directs ortho and para, while the bromo group is a deactivating group but is also an ortho and para director.[1] Understanding the competition and synergy between these directing effects is crucial for predicting and controlling the product distribution.
Directing Effects of Substituents
The regioselectivity of the nitration of 2-bromo-4-tert-butylbenzene is governed by the following factors:
-
Tert-butyl group: As an alkyl group, it is an activating group that donates electron density to the benzene ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles.[1] It directs incoming electrophiles to the ortho and para positions.
-
Bromo group: As a halogen, it is a deactivating group due to its electron-withdrawing inductive effect. However, it possesses lone pairs of electrons that can be donated to the ring through resonance, which directs incoming electrophiles to the ortho and para positions.[2]
-
Steric Hindrance: The tert-butyl group is exceptionally bulky, which sterically hinders the positions ortho to it.[1] This steric hindrance can significantly influence the product distribution, favoring substitution at less crowded positions.
In instances where the directing effects of multiple substituents are in competition, the most powerfully activating group typically dictates the position of substitution. In the case of 2-bromo-4-tert-butylbenzene, the activating tert-butyl group is the dominant directing group.
The following diagram illustrates the directing influences of the bromo and tert-butyl groups on the aromatic ring.
Caption: Directing effects of bromo and tert-butyl groups.
Predicted Product Distribution
Based on the analysis of the directing effects, the major product of the nitration of 2-bromo-4-tert-butylbenzene is 2-bromo-4-tert-butyl-1-nitrobenzene . The reasoning is as follows:
-
The activating tert-butyl group directs the incoming nitronium ion to its ortho (C3 and C5) and para (C1) positions.
-
The deactivating bromo group directs to its ortho (C1 and C3) and para (C5) positions.
-
The positions C1, C3, and C5 are all activated by at least one of the groups.
-
However, the positions ortho to the tert-butyl group (C3 and C5) are significantly sterically hindered.
-
Therefore, the electrophilic attack is most likely to occur at the C1 position, which is para to the strongly activating and sterically demanding tert-butyl group and ortho to the bromo group.
While 2-bromo-4-tert-butyl-1-nitrobenzene is the expected major product, the formation of minor isomers cannot be entirely ruled out. A quantitative analysis would be necessary to determine the exact product ratios.
| Product Name | Position of Nitration | Expected Distribution |
| 2-Bromo-4-tert-butyl-1-nitrobenzene | C1 | Major |
| 2-Bromo-4-tert-butyl-3-nitrobenzene | C3 | Minor |
| 2-Bromo-4-tert-butyl-5-nitrobenzene | C5 | Minor |
| 2-Bromo-4-tert-butyl-6-nitrobenzene | C6 | Minor |
Experimental Protocol
The following is a representative experimental protocol for the nitration of 2-bromo-4-tert-butylbenzene.[3]
Materials:
-
2-bromo-4-tert-butylbenzene
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (1.4 equivalents) in an ice bath.
-
Slowly add 2-bromo-4-tert-butylbenzene (1 equivalent) to the cooled sulfuric acid with continuous stirring.
-
From the dropping funnel, add concentrated nitric acid (1 equivalent) dropwise to the reaction mixture, ensuring the temperature is maintained at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes, and then let it warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture over crushed ice with stirring.
-
Extract the product with hexanes (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-bromo-4-tert-butyl-1-nitrobenzene.
Safety Precautions: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction is exothermic and should be carefully controlled.
Conclusion
The nitration of 2-bromo-4-tert-butylbenzene is a regioselective reaction that is primarily governed by the directing effects of the tert-butyl and bromo substituents. The activating and sterically bulky tert-butyl group directs the incoming nitro group to its para position, leading to the formation of 2-bromo-4-tert-butyl-1-nitrobenzene as the major product. This understanding of regioselectivity is crucial for the targeted synthesis of substituted aromatic compounds in various fields, including drug development and materials science. Further quantitative analysis is recommended to precisely determine the isomer distribution under specific reaction conditions.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-1-tert-butyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of 2-Bromo-1-tert-butyl-4-nitrobenzene. Due to the absence of a publicly available experimental spectrum, this guide is based on established principles of NMR spectroscopy, analysis of structurally analogous compounds, and predictive methodologies. It aims to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR data for this compound is summarized in the table below. These predictions are derived from the analysis of substituent effects on the benzene ring, where the electron-withdrawing nitro group and the bromine atom, along with the bulky tert-butyl group, influence the chemical shifts and coupling constants of the aromatic protons.
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | ~ 1.35 | Singlet (s) | N/A | 9H | tert-butyl protons (-C(CH₃)₃) |
| 2 | ~ 7.65 | Doublet (d) | ~ 8.5 | 1H | H-6 |
| 3 | ~ 7.95 | Doublet of doublets (dd) | ~ 8.5, ~ 2.5 | 1H | H-5 |
| 4 | ~ 8.20 | Doublet (d) | ~ 2.5 | 1H | H-3 |
Experimental Protocol
The following describes a standard experimental protocol for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
The spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
The spectrometer should be properly tuned and shimmed to ensure optimal resolution and line shape.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds should be used.
-
Number of Scans: 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.
-
Temperature: The experiment is usually conducted at room temperature (298 K).
4. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using a Fourier transform.
-
Phase correction and baseline correction are applied to the resulting spectrum.
-
The spectrum is referenced to the internal standard (TMS at 0.00 ppm).
-
Integration of the signals is performed to determine the relative number of protons.
-
Peak picking is carried out to identify the chemical shifts, and the coupling constants are measured.
¹H NMR Spectrum Analysis and Interpretation
The structure of this compound features a trisubstituted benzene ring. The protons on the ring are chemically non-equivalent and will exhibit distinct signals in the ¹H NMR spectrum.
-
tert-Butyl Protons: The nine protons of the tert-butyl group are equivalent due to free rotation around the carbon-carbon single bond. They are expected to appear as a sharp singlet at approximately 1.35 ppm. This upfield chemical shift is characteristic of alkyl protons shielded from the deshielding effects of the aromatic ring.
-
Aromatic Protons: The three protons on the benzene ring will appear in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effect of the ring current.
-
H-6: This proton is ortho to the bulky tert-butyl group and meta to the nitro group. It is expected to resonate as a doublet due to coupling with H-5.
-
H-5: This proton is situated between H-6 and H-3. It will experience coupling from both neighboring protons, resulting in a doublet of doublets.
-
H-3: This proton is ortho to the strongly electron-withdrawing nitro group and meta to the bromine atom. This will cause it to be the most deshielded of the aromatic protons, appearing as a doublet due to coupling with H-5.
-
Visualization of Proton Coupling
The following diagram illustrates the coupling relationships between the aromatic protons of this compound.
predicted 13C NMR chemical shifts for 2-Bromo-1-tert-butyl-4-nitrobenzene
An In-depth Technical Guide to the Predicted ¹³C NMR Chemical Shifts of 2-Bromo-1-tert-butyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Principles of ¹³C NMR Chemical Shift Prediction
The prediction of ¹³C NMR chemical shifts in substituted benzene rings is primarily based on the principle of the additivity of substituent chemical shifts (SCS). The chemical shift of a specific carbon atom in a polysubstituted benzene ring can be estimated by starting with the chemical shift of benzene (128.5 ppm) and adding the SCS effects for each substituent at the ipso, ortho, meta, and para positions.
However, in sterically hindered molecules like this compound, steric and electronic interactions between adjacent substituents can cause deviations from simple additivity.[1] Therefore, correction factors or more advanced prediction algorithms, such as those employing neural networks and machine learning, are often utilized for more accurate predictions.[2][3][4] Software packages like ACD/Labs and Mnova incorporate these sophisticated methods.[3][5] It is also important to note that heavy atoms like bromine can introduce what is known as the "heavy atom effect," which can sometimes lead to discrepancies in predicted values if not properly accounted for in the prediction algorithm.[6][7]
Predicted ¹³C NMR Chemical Shifts for this compound
The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. The carbon atoms are numbered as indicated in the accompanying molecular structure diagram. The predictions are based on the analysis of substituent effects from structurally related compounds, including tert-butylbenzene[8], nitrobenzene[9], and 1-bromo-4-nitrobenzene[10], and are further refined by computational prediction tools.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for the Chemical Shift |
| C1 | ~150 | Ipso-carbon attached to the bulky tert-butyl group, significantly deshielded. |
| C2 | ~120 | Carbon bearing the bromine atom; the heavy atom effect may cause a slight upfield shift compared to what would be expected from electronegativity alone. |
| C3 | ~125 | Ortho to the nitro group and meta to the tert-butyl group, experiencing deshielding from the nitro group. |
| C4 | ~148 | Ipso-carbon attached to the strongly electron-withdrawing nitro group, resulting in significant deshielding. |
| C5 | ~122 | Meta to both the bromo and tert-butyl groups and ortho to the nitro group, deshielded by the nitro group. |
| C6 | ~135 | Meta to the nitro group and ortho to the tert-butyl group, showing moderate deshielding. |
| C(CH₃)₃ | ~35 | Quaternary carbon of the tert-butyl group. |
| C(CH₃)₃ | ~31 | Methyl carbons of the tert-butyl group. |
Note: These are estimated values and may vary from experimental results.
Logical Workflow for Chemical Shift Prediction
The following diagram illustrates the logical workflow for predicting the ¹³C NMR chemical shifts of this compound based on substituent effects.
Caption: Logical workflow for predicting ¹³C NMR chemical shifts.
Experimental Protocol for ¹³C NMR Spectroscopy
This section provides a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.
4.1. Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Sample Concentration: Dissolve approximately 50-100 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
4.2. NMR Instrument Parameters (for a 500 MHz Spectrometer)
-
Nucleus: ¹³C
-
Frequency: 125 MHz
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be observed.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096, or more, depending on the sample concentration.
-
Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is generally sufficient to cover the expected chemical shift range for most organic compounds.
-
Temperature: Standard room temperature (e.g., 298 K).
4.3. Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹³C NMR chemical shifts for this compound, tailored for professionals in research and drug development. While experimental verification is always recommended, the predicted values, detailed experimental protocol, and logical workflow presented here offer a solid foundation for the spectral analysis and characterization of this compound. A thorough understanding of substituent effects is key to accurately interpreting its NMR spectrum.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. acdlabs.com [acdlabs.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butylbenzene(98-06-6) 13C NMR spectrum [chemicalbook.com]
- 9. Nitrobenzene(98-95-3) 13C NMR spectrum [chemicalbook.com]
- 10. 1-Bromo-4-nitrobenzene(586-78-7) 13C NMR spectrum [chemicalbook.com]
In-Depth Technical Guide: Mass Spectrometry Fragmentation of 2-Bromo-1-tert-butyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2-Bromo-1-tert-butyl-4-nitrobenzene. The information herein is synthesized from established fragmentation principles of substituted aromatic compounds, offering a predictive framework in the absence of direct experimental data for this specific molecule.
Predicted Mass Spectrum and Fragmentation Data
The mass spectrum of this compound is predicted to be characterized by a molecular ion peak and several key fragment ions resulting from the successive loss of its functional groups. The expected quantitative data, including mass-to-charge ratios (m/z) and plausible relative abundances, are summarized in Table 1. The presence of bromine will be distinguished by the characteristic M+2 isotopic pattern.
Table 1: Predicted Mass Spectral Data for this compound
| m/z (Predicted) | Proposed Ion Structure/Fragment Lost | Predicted Relative Abundance | Notes |
| 273/275 | [M]+• (Molecular Ion) | Moderate | Isotopic pattern for one bromine atom (approx. 1:1 ratio) |
| 258/260 | [M - CH3]+ | High | Loss of a methyl radical from the tert-butyl group |
| 216/218 | [M - C4H9]+ | Moderate | Loss of the tert-butyl radical |
| 199 | [M - Br]+ | Low | Loss of the bromine radical |
| 170 | [M - Br - NO2]+ | Low | Subsequent loss of a nitro group |
| 154 | [M - C4H9 - NO2]+ | Low | Loss of a nitro group from the [M - C4H9]+ ion |
| 76 | [C6H4]+• | Moderate | Benzene dication or benzyne radical cation |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is initiated by the removal of an electron to form the molecular ion [M]+•. The primary fragmentation pathways are expected to involve the cleavage of the bonds to the bulky tert-butyl group and the labile nitro and bromo substituents. The logical flow of this fragmentation is depicted in the diagram below.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocols
To acquire the mass spectrum of this compound, the following experimental protocol is recommended.
3.1. Sample Preparation
A dilute solution of the analyte should be prepared in a volatile organic solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
3.2. Mass Spectrometry Analysis
-
Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Mode : Electron Ionization (EI) at 70 eV is the standard method for generating fragment-rich spectra for small molecules.
-
Sample Introduction : The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.
-
Mass Analyzer Scan Range : A scan range of m/z 50-350 is appropriate to capture the molecular ion and all significant fragment ions.
-
Data Acquisition : Data should be acquired in full scan mode to obtain a complete mass spectrum.
Visualization of Experimental Workflow
The general workflow for the analysis of this compound by mass spectrometry is outlined below.
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-1-tert-butyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and tolerance for a wide array of functional groups have made it an indispensable tool in both academic research and industrial drug development.
This document provides detailed application notes and a comprehensive protocol for the Buchwald-Hartwig amination of 2-Bromo-1-tert-butyl-4-nitrobenzene. This substrate presents a unique challenge due to the presence of both a sterically demanding tert-butyl group ortho to the bromine atom and a strongly electron-withdrawing nitro group. The selection of an appropriate catalyst system, including the palladium precursor, phosphine ligand, and base, is critical to overcoming these challenges and achieving high reaction efficiency. The following protocols and data are designed to serve as a practical guide for researchers engaged in the synthesis of N-aryl-2-tert-butyl-4-nitroaniline derivatives.
Data Presentation
While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively reported in the literature, the following table summarizes representative conditions and outcomes for structurally analogous, sterically hindered, and electron-deficient aryl bromides. This information provides a strong predictive framework for optimizing the reaction of the target substrate.
| Aryl Bromide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-4-nitrotoluene | Aniline | Pd₂(dba)₃ (1.0) | XPhos (2.5) | NaOtBu (1.4) | Toluene | 100 | 18 | >95 |
| 2-Bromo-4-nitroanisole | Morpholine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 85-95 |
| 1-Bromo-2-isopropyl-4-nitrobenzene | n-Hexylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3.0) | LHMDS (1.5) | THF | 80 | 12 | 80-90 |
| 2-Bromo-1,3-diisopropylbenzene | Aniline | Pd(OAc)₂ (2.0) | tBuXPhos (4.0) | Cs₂CO₃ (1.5) | t-BuOH | 100 | 24 | >90 |
Note: The data presented is a compilation from various sources on analogous substrates and should be used as a guideline for optimization.
Experimental Protocols
The following protocols provide detailed methodologies for the Buchwald-Hartwig amination of this compound with a primary and a secondary amine.
Protocol 1: Amination with a Primary Amine (e.g., Aniline)
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk tube or sealed vial, magnetic stirrer, etc.)
-
Standard work-up and purification reagents (ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or a sealable reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (1.4-2.0 equivalents), this compound (1.0 equivalent), and anhydrous toluene.
-
Amine Addition: Add aniline (1.2-1.5 equivalents) to the reaction mixture via syringe.
-
Reaction: Seal the vessel tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(2-tert-butyl-4-nitrophenyl)aniline.
Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Argon or Nitrogen gas
-
Standard laboratory glassware
-
Standard work-up and purification reagents
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (1.5-3 mol%), RuPhos (3-6 mol%), and a small amount of anhydrous dioxane to a Schlenk tube. Stir at room temperature for 15-20 minutes.
-
Reaction Setup: To the catalyst mixture, add cesium carbonate (2.0 equivalents) and this compound (1.0 equivalent).
-
Solvent and Amine Addition: Add the remaining anhydrous dioxane, followed by morpholine (1.2-1.5 equivalents) via syringe.
-
Reaction: Seal the tube and heat the mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Follow the reaction progress using TLC or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the residue by flash chromatography to yield 4-(2-tert-butyl-4-nitrophenyl)morpholine.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-1-tert-butyl-4-nitrobenzene
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura cross-coupling reaction using 2-Bromo-1-tert-butyl-4-nitrobenzene as a substrate. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create substituted biaryl compounds.[1][2]
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organohalide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base.[1] The catalytic cycle involves three primary steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound.[3][4] The electron-withdrawing nitro group on the aromatic ring can facilitate this step.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a process mediated by the base.[1][3]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the active palladium(0) catalyst.[3]
The bulky tert-butyl group adjacent to the bromine atom introduces steric hindrance, which may require the use of specialized bulky phosphine ligands to achieve high yields.[2]
Experimental Data Summary
The following table summarizes typical reaction conditions for the Suzuki coupling of aryl bromides, particularly those with electronic and steric features similar to this compound. Optimization is often necessary for specific substrate pairings.
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 95 | [5] (Analogous) |
| Bromobenzene | Phenylboronic acid | Pd-Zeolite (low loading) | K₂CO₃ (2) | Ethanol | Reflux | - | 96 | [6] (Analogous) |
| 2-Nitrochlorobenzene | 4-Chlorophenylboronic acid | Pd(OAc)₂ / PPh₃ (0.1) | NaOH (2.5) | THF/H₂O | 70 | 8 | >90 | [7] (Analogous) |
| General Aryl Bromide | Arylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80-120 | 4-24 | Varies | [8] (General) |
| General Aryl Bromide | Arylboronic acid | Pd₂(dba)₃ / XPhos (1-2) | K₃PO₄ (2) | Toluene | 80-110 | 4-24 | Varies | [9][10] (General) |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like Pd₂(dba)₃ with a ligand such as XPhos; 1–5 mol%)[8][9][10]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[8]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)[1][8]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for reactions under an inert atmosphere (e.g., Schlenk flask)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
-
Inert Atmosphere:
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
-
Solvent Addition:
-
Using a syringe, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[8] The reaction is typically run at a concentration of 0.1 to 0.5 M with respect to the aryl bromide.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[8][9]
-
Monitor the reaction's progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and then brine.[8]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl compound.
-
Visualizations
Diagram 1: Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Diagram 2: Experimental Workflow
Caption: A typical experimental workflow for Suzuki coupling reactions.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CA2248157C - Preparation of nitrobiphenyls - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Pharmaceutical Synthesis Intermediate: 2-Bromo-1-tert-butyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-bromo-1-tert-butyl-4-nitrobenzene as a versatile intermediate in the synthesis of pharmaceutically active compounds. Detailed protocols for its key transformations and relevant quantitative data are presented to facilitate its application in drug discovery and development.
Introduction
This compound is a substituted aromatic compound that serves as a valuable building block in medicinal chemistry. Its chemical structure, featuring a bromine atom, a nitro group, and a sterically hindering tert-butyl group, allows for a range of selective chemical modifications. This intermediate is particularly useful in the synthesis of kinase inhibitors and other targeted therapies. The bromine atom provides a handle for various cross-coupling reactions, while the nitro group can be readily reduced to an amine, a common functional group in active pharmaceutical ingredients (APIs).[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [2][3] |
| Molecular Weight | 258.11 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| CAS Number | 6310-17-4 | [4] |
Key Synthetic Transformations and Protocols
This compound is primarily utilized in two key synthetic transformations: the reduction of the nitro group to form 2-bromo-4-tert-butylaniline and palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki coupling.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental step in the synthesis of many pharmaceutical compounds, including kinase inhibitors.[5] The resulting aniline derivative can then be further functionalized.
Experimental Protocol: Synthesis of 2-Bromo-4-tert-butylaniline
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), ethanol, and water.
-
Add iron powder (3.0 eq) and ammonium chloride (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.
-
Wash the Celite pad with ethyl acetate.
-
Combine the organic filtrates and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-4-tert-butylaniline.
-
The crude product can be purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This reaction allows for the coupling of this compound or its aniline derivative with a wide range of primary and secondary amines to generate diverse molecular scaffolds.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In an oven-dried Schlenk tube, add this compound (1.0 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (2 mol%), and XPhos (4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe, followed by morpholine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki Coupling
The Suzuki coupling is another versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound.[8][9] This reaction can be used to introduce various aryl or vinyl substituents at the bromine position of this compound.
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (3 mol%) to the reaction mixture.
-
Heat the mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Quantitative Data
The following table summarizes typical reaction conditions and reported yields for the key transformations of this compound and its derivatives. Please note that yields are highly dependent on the specific substrates and reaction conditions used.
| Reaction | Substrate 1 | Substrate 2 | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Buchwald-Hartwig | 2-Bromopyridine derivative | Volatile amines | Pd(OAc)₂ (variable) | dppp (variable) | NaOtBu (1.4) | Toluene | 80 | 1-3 | 55-98[10] |
| Buchwald-Hartwig | Aryl Bromide | Aniline | Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ (2.1) | Toluene | 100 | 12-24 | 70-95 |
| Suzuki Coupling | ortho-Bromoaniline | Benzylboronic ester | CataCXium A palladacycle (10) | - | K₃PO₄ (3.0) | 2-MeTHF | 90 | 16 | 91[11] |
| Suzuki Coupling | 2-Bromo-4-methylpyridine | Arylboronic acid | Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ (2-3) | Toluene/H₂O | 80-110 | 12-24 | 40-80[12] |
Application in Kinase Inhibitor Synthesis: Targeting the BRAF Signaling Pathway
Derivatives of this compound are valuable precursors for the synthesis of kinase inhibitors, particularly those targeting the BRAF signaling pathway. The BRAF gene is a member of the RAF kinase family, which plays a crucial role in the RAS-RAF-MEK-ERK signaling pathway that regulates cell growth, proliferation, and survival.[13] Mutations in the BRAF gene, such as the V600E mutation, lead to constitutive activation of this pathway and are implicated in various cancers, including melanoma.[14][15]
The general synthetic strategy involves the reduction of the nitro group of a this compound derivative to an aniline. This aniline is then used as a key building block in the assembly of the final kinase inhibitor, often through coupling reactions to form a core scaffold that can bind to the ATP-binding site of the BRAF kinase.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of intervention for BRAF inhibitors.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the key synthetic transformations of this compound.
Caption: Experimental workflow for the reduction of the nitro group.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Conclusion
This compound is a highly valuable and versatile intermediate for pharmaceutical synthesis. Its strategic functionalization allows for the efficient construction of complex molecular architectures, particularly for the development of targeted therapies like kinase inhibitors. The provided protocols and data serve as a practical guide for researchers to effectively utilize this compound in their drug discovery endeavors.
References
- 1. 2-Bromo-4-(tert-butyl)-1-nitrobenzene | Benchchem [benchchem.com]
- 2. This compound | C10H12BrNO2 | CID 238587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. An updated literature on BRAF inhibitors (2018-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-1-tert-butyl-4-nitrobenzene in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-Bromo-1-tert-butyl-4-nitrobenzene as a key intermediate in the synthesis of novel agrochemicals. While direct agrochemical applications of this specific compound are not extensively documented in publicly available research, its structural motifs are present in known bioactive molecules. This document outlines a representative synthetic pathway to a hypothetical class of herbicidal compounds, complete with detailed experimental protocols, hypothetical biological activity data, and workflow visualizations to guide researchers in this area.
Introduction: The Potential of this compound in Agrochemical Discovery
This compound is a substituted nitroaromatic compound that serves as a versatile building block in organic synthesis.[1][2] Its chemical structure, featuring a bulky tert-butyl group, a reactive bromine atom, and a nitro group that can be readily transformed into other functionalities, makes it an attractive starting material for the creation of diverse chemical libraries for agrochemical screening. The tert-butyl group can confer desirable properties such as increased metabolic stability and lipophilicity, which can enhance the efficacy and bioavailability of a potential active ingredient. The bromine atom provides a convenient handle for cross-coupling reactions, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR).
The primary synthetic strategy involves the reduction of the nitro group to an amine, yielding 2-bromo-4-tert-butylaniline. This aniline derivative is a key precursor for the synthesis of a wide range of potential agrochemicals, including amides, ureas, and heterocyclic compounds, many classes of which have been shown to possess herbicidal, fungicidal, or insecticidal properties.
Synthetic Pathway to Hypothetical Herbicidal Anilide Derivatives
A plausible application of this compound in agrochemical research is its use as a starting material for the synthesis of a series of N-acylated anilines. The general synthetic workflow is depicted below. The initial step is the reduction of the nitro group to an amine, followed by acylation with various acid chlorides to generate a library of candidate compounds for biological screening.
Caption: Synthetic workflow for the preparation of candidate agrochemicals.
Experimental Protocols
Synthesis of 2-Bromo-4-tert-butylaniline from this compound
Objective: To synthesize the key intermediate, 2-bromo-4-tert-butylaniline, via the reduction of the nitro group of the starting material.
Materials:
-
This compound
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), iron powder (5.0 eq), ethanol, and water in a 4:1 ratio.
-
Heat the mixture to reflux and add concentrated hydrochloric acid (0.5 eq) dropwise.
-
Continue to reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol and combine the filtrates.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous solution, add ethyl acetate and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 2-bromo-4-tert-butylaniline.
-
The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure product.
General Protocol for the Synthesis of N-(2-bromo-4-tert-butylphenyl)amide Derivatives
Objective: To synthesize a library of amide derivatives from 2-bromo-4-tert-butylaniline for biological screening.
Materials:
-
2-Bromo-4-tert-butylaniline
-
Various acid chlorides (R-COCl) (e.g., acetyl chloride, propionyl chloride, cyclopropanecarbonyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or round-bottom flask with a nitrogen inlet
-
Magnetic stir plate and stir bar
-
Ice bath
Procedure:
-
In a dry Schlenk flask under a nitrogen atmosphere, dissolve 2-bromo-4-tert-butylaniline (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add the desired acid chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude amide can be purified by recrystallization or column chromatography.
Hypothetical Biological Activity Data
The following table presents hypothetical herbicidal activity data for a series of synthesized N-(2-bromo-4-tert-butylphenyl)amide derivatives against common weed species in a greenhouse setting. The data is presented as the Growth Inhibition (GI) percentage at a given application rate.
| Compound ID | R-Group | Application Rate (g/ha) | Avena fatua (Wild Oat) GI (%) | Setaria viridis (Green Foxtail) GI (%) | Amaranthus retroflexus (Redroot Pigweed) GI (%) |
| BTBPA-01 | -CH₃ | 1000 | 85 | 90 | 75 |
| BTBPA-02 | -CH₂CH₃ | 1000 | 92 | 95 | 80 |
| BTBPA-03 | -CH(CH₃)₂ | 1000 | 70 | 75 | 60 |
| BTBPA-04 | -cyclopropyl | 1000 | 98 | 99 | 90 |
| BTBPA-05 | -phenyl | 1000 | 50 | 55 | 40 |
| Glyphosate | (Commercial Standard) | 1000 | 100 | 100 | 100 |
Protocol for Greenhouse Herbicidal Assay
Objective: To evaluate the post-emergence herbicidal activity of the synthesized compounds on a panel of weed species.
Materials:
-
Synthesized test compounds
-
Acetone
-
Surfactant (e.g., Tween 20)
-
Distilled water
-
Pots filled with standard potting mix
-
Seeds of test weed species (e.g., Avena fatua, Setaria viridis, Amaranthus retroflexus)
-
Greenhouse with controlled temperature, humidity, and lighting
-
Spray chamber
Procedure:
-
Plant Propagation: Sow seeds of the test weed species in pots and grow them in a greenhouse under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
Treatment Solution Preparation: Dissolve the test compounds in acetone to create a stock solution. For application, dilute the stock solution with a water/surfactant mixture to achieve the desired application rate (e.g., 1000 g/ha).
-
Application: When the weed seedlings have reached the 2-3 leaf stage, transfer them to a spray chamber. Apply the treatment solutions evenly over the foliage using a calibrated sprayer. A control group should be sprayed with the water/acetone/surfactant vehicle only.
-
Incubation: After treatment, return the pots to the greenhouse and maintain them under the same controlled conditions.
-
Evaluation: After 14-21 days, visually assess the herbicidal effect for each treatment and plant species. Record the percentage of growth inhibition (GI) compared to the untreated control plants, where 0% represents no effect and 100% represents complete plant death.
Hypothetical Signaling Pathway Inhibition
Many herbicides act by inhibiting specific enzymes in critical metabolic pathways of plants. For instance, some anilide herbicides are known to inhibit fatty acid synthesis. The diagram below illustrates a hypothetical mode of action where a derivative of this compound inhibits a key enzyme in a plant's biochemical pathway.
Caption: Inhibition of a key plant enzyme by a hypothetical agrochemical.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-1-tert-butyl-4-nitrobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-1-tert-butyl-4-nitrobenzene is a versatile starting material for the synthesis of a variety of heterocyclic compounds. Its functional groups—a bromine atom, a nitro group, and a bulky tert-butyl group—offer multiple reaction sites for constructing complex molecular architectures. The bromine atom is amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the formation of key carbon-carbon and carbon-nitrogen bonds. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. This document provides detailed protocols for the synthesis of three important classes of heterocyclic compounds from this compound: phenothiazines, carbazoles, and benzimidazoles. These heterocyclic cores are prevalent in many biologically active molecules and materials science applications.
Synthesis of 7-tert-Butyl-2-nitrophenothiazine
Phenothiazines are an important class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including antipsychotic, antihistaminic, and antiemetic drugs.[1][2] The synthesis of 7-tert-Butyl-2-nitrophenothiazine from this compound can be achieved via a two-step process involving an initial Buchwald-Hartwig amination followed by an intramolecular Smiles rearrangement.
Experimental Workflow
Caption: Synthesis of 7-tert-Butyl-2-nitrophenothiazine.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination of this compound with 2-aminothiophenol.
Materials:
-
This compound
-
2-Aminothiophenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equivalents).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.
-
Add this compound (1.0 equivalent) and 2-aminothiophenol (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-((2-aminophenyl)thio)-1-tert-butyl-4-nitrobenzene.
Experimental Protocol: Smiles Rearrangement
This protocol outlines the base-mediated intramolecular cyclization of the diaryl sulfide intermediate to form the phenothiazine core.
Materials:
-
2-((2-aminophenyl)thio)-1-tert-butyl-4-nitrobenzene
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
Procedure:
-
Dissolve the 2-((2-aminophenyl)thio)-1-tert-butyl-4-nitrobenzene intermediate in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide in water.
-
Heat the mixture under reflux for 4-8 hours. The progress of the rearrangement can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography to yield 7-tert-Butyl-2-nitrophenothiazine.
Data Summary
| Step | Reactants | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound, 2-Aminothiophenol | Pd(OAc)₂, Xantphos, NaOtBu | Toluene | 100 | 12-24 | 70-85 |
| 2 | 2-((2-aminophenyl)thio)-1-tert-butyl-4-nitrobenzene | KOH | Ethanol/Water | Reflux | 4-8 | 65-80 |
Synthesis of 2-tert-Butyl-7-nitrocarbazole
Carbazoles are a significant class of nitrogen-containing heterocycles found in numerous natural products and functional materials. The synthesis of 2-tert-Butyl-7-nitrocarbazole from this compound can be accomplished through a Suzuki coupling to form a 2-nitrobiphenyl intermediate, followed by a Cadogan reductive cyclization.
Experimental Workflow
Caption: Synthesis of 2-tert-Butyl-7-nitrocarbazole.
Experimental Protocol: Suzuki Coupling
This protocol describes the synthesis of the 2-nitrobiphenyl intermediate via a palladium-catalyzed Suzuki coupling reaction.
Materials:
-
This compound
-
(2-Nitrophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equivalent), (2-nitrophenyl)boronic acid (1.2 equivalents), Pd(OAc)₂ (3 mol%), and PPh₃ (6 mol%).
-
Add potassium carbonate (2.0 equivalents).
-
Seal the flask and evacuate and backfill with argon three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the 4-tert-butyl-2'-nitrobiphenyl intermediate.
Experimental Protocol: Cadogan Reductive Cyclization
This protocol details the reductive cyclization of the 2-nitrobiphenyl intermediate to the carbazole product.
Materials:
-
4-tert-Butyl-2'-nitrobiphenyl intermediate
-
Triethyl phosphite (P(OEt)₃) or Triphenylphosphine (PPh₃)
-
1,2-Dichlorobenzene or other high-boiling solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 4-tert-butyl-2'-nitrobiphenyl intermediate in 1,2-dichlorobenzene.
-
Add triethyl phosphite (3.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 180 °C) and maintain for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 2-tert-Butyl-7-nitrocarbazole.
Data Summary
| Step | Reactants | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound, (2-Nitrophenyl)boronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 1,4-Dioxane/Water | 90 | 12 | 75-90 |
| 2 | 4-tert-Butyl-2'-nitrobiphenyl intermediate | P(OEt)₃ | 1,2-Dichlorobenzene | 180 | 6-12 | 60-75 |
Synthesis of 6-tert-Butyl-2-substituted-benzimidazole
Benzimidazoles are a vital class of heterocyclic compounds with diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. A potential synthetic route to 6-tert-Butyl-2-substituted-benzimidazoles from this compound involves a four-step sequence: reduction of the nitro group, Buchwald-Hartwig amination to introduce a second nitrogen atom, followed by cyclization with an aldehyde.
Experimental Workflow
Caption: Synthesis of 6-tert-Butyl-2-substituted-benzimidazole.
Experimental Protocol: Nitro Group Reduction
This protocol describes the reduction of the nitro group to an amine.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium bicarbonate solution
Procedure:
-
To a solution of this compound in ethanol, add SnCl₂·2H₂O (5.0 equivalents).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate to give 2-Bromo-4-tert-butylaniline, which can often be used in the next step without further purification.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines the coupling of the aniline with an ammonia equivalent.
Materials:
-
2-Bromo-4-tert-butylaniline
-
Benzophenone imine
-
Pd₂(dba)₃
-
BINAP
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, combine 2-Bromo-4-tert-butylaniline (1.0 equivalent), Pd₂(dba)₃ (1.5 mol%), BINAP (3 mol%), and NaOtBu (1.5 equivalents) in a Schlenk tube.
-
Add anhydrous toluene, followed by benzophenone imine (1.2 equivalents).
-
Heat the mixture at 100 °C for 16-24 hours.
-
Cool the reaction, dilute with ether, and filter through Celite.
-
Concentrate the filtrate and purify by chromatography to yield the imine intermediate.
Experimental Protocol: Deprotection and Cyclization
This final step involves the formation of the benzimidazole ring.
Materials:
-
N-(2-Amino-4-tert-butylphenyl)diphenylmethanimine intermediate
-
An appropriate aldehyde (R-CHO)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Dissolve the imine intermediate in a mixture of ethanol and aqueous HCl.
-
Stir at room temperature for 1-2 hours to effect deprotection to the o-phenylenediamine.
-
Add the desired aldehyde (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to reflux for 4-6 hours.
-
Cool the reaction, neutralize with a base, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the 6-tert-Butyl-2-substituted-benzimidazole.
Data Summary
| Step | Reactants | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | SnCl₂·2H₂O | Ethanol | Reflux | 2-4 | >90 |
| 2 | 2-Bromo-4-tert-butylaniline, Benzophenone imine | Pd₂(dba)₃, BINAP, NaOtBu | Toluene | 100 | 16-24 | 65-80 |
| 3 | Imine intermediate, Aldehyde | HCl | Ethanol | Reflux | 4-6 | 70-85 |
Conclusion
The protocols outlined in this document demonstrate the utility of this compound as a versatile starting material for the synthesis of phenothiazines, carbazoles, and benzimidazoles. These methods employ well-established synthetic transformations, including Buchwald-Hartwig amination, Smiles rearrangement, Suzuki coupling, and Cadogan cyclization, to construct these important heterocyclic scaffolds. The provided experimental details and data summaries serve as a valuable resource for researchers in organic synthesis and drug discovery. Further optimization of reaction conditions may be necessary for specific substrates and scales.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-1-tert-butyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 2-bromo-1-tert-butyl-4-nitrobenzene. This versatile substrate is a valuable building block in medicinal chemistry and materials science, and the following protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings offer a range of methods for its functionalization.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The substrate, this compound, possesses a reactive aryl bromide bond that readily participates in oxidative addition to a palladium(0) catalyst. The presence of the electron-withdrawing nitro group can influence the reactivity of the aryl bromide, while the sterically bulky tert-butyl group may also play a role in the reaction kinetics and product distribution. These factors make the careful selection of catalyst, ligand, base, and solvent critical for achieving high yields and selectivity.
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize representative conditions for various palladium-catalyzed cross-coupling reactions of this compound and structurally similar aryl bromides. These conditions can serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides
| Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 80-90 |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 8 | 75-85 |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides
| Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 6 | 90-98 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 85-95 |
| n-Butylamine | PdCl₂(dppf) (2) | - | K₃PO₄ | t-BuOH | 90 | 12 | 80-90 |
Table 3: Sonogashira Coupling of Aryl Bromides
| Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 5 | Et₃N | THF | 60 | 6 | 85-95 |
| Trimethylsilylacetylene | Pd(OAc)₂ (1) | 2 | i-Pr₂NH | DMF | RT | 12 | 90-98 |
| 1-Hexyne | Pd(PPh₃)₄ (3) | 5 | Piperidine | Toluene | 80 | 8 | 80-90 |
Table 4: Heck Coupling of Aryl Bromides
| Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 18 | 75-85 |
| n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMF | 120 | 24 | 80-90 |
| 1-Octene | Herrmann's catalyst (1) | - | Cy₂NMe | DMA | 130 | 16 | 70-80 |
Table 5: Stille Coupling of Aryl Bromides
| Organostannane | Pd Catalyst (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | 110 | 12 | 80-90 |
| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (2) | CuI (5 mol%) | THF | 70 | 8 | 85-95 |
| (Thiophen-2-yl)tributylstannane | Pd₂(dba)₃ (1.5) | AsPh₃ (6 mol%) | NMP | 100 | 16 | 75-85 |
Experimental Protocols
The following are detailed, representative protocols for the palladium-catalyzed cross-coupling of this compound. These protocols are intended as a starting point and may require optimization for specific coupling partners and reaction scales.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 5-tert-butyl-2-nitro-1,1'-biphenyl.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the synthesis of 4-(5-tert-butyl-2-nitrophenyl)morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ and XPhos.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous, degassed toluene and stir for 10 minutes at room temperature to form the active catalyst.
-
Add this compound, morpholine, and sodium tert-butoxide.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol describes the synthesis of 1-tert-butyl-4-nitro-2-(phenylethynyl)benzene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Tetrahydrofuran (THF, anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed THF, Et₃N, and phenylacetylene.
-
Stir the reaction at 60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with diethyl ether, and filter through Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Heck Reaction
This protocol describes the synthesis of (E)-1-(5-tert-butyl-2-nitrostyryl)benzene.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (Et₃N, 1.5 equiv)
-
Acetonitrile (anhydrous and degassed)
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous, degassed acetonitrile, styrene, and Et₃N.
-
Seal the tube and heat to 100 °C for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Protocol 5: Stille Coupling
This protocol describes the synthesis of 5-tert-butyl-2-nitro-1,1'-biphenyl.
Materials:
-
This compound (1.0 equiv)
-
Tributyl(phenyl)stannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)
-
Toluene (anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene via syringe, followed by tributyl(phenyl)stannane.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and concentrate.
-
To remove tin byproducts, dissolve the residue in an organic solvent and wash with an aqueous solution of potassium fluoride (KF).
-
Filter the resulting precipitate, wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for a typical palladium-catalyzed cross-coupling reaction.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Bromo-1-tert-butyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful synthetic tool for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups. 2-Bromo-1-tert-butyl-4-nitrobenzene is a valuable substrate for such transformations. The strong electron-withdrawing nitro group at the para-position activates the aromatic ring for nucleophilic attack, facilitating the displacement of the bromine atom at the ortho-position. The presence of the sterically bulky tert-butyl group adjacent to the reaction center introduces significant steric hindrance, which can influence reaction rates and conditions compared to less hindered analogs.[1]
These application notes provide a detailed overview of the SNAr on this compound, including reaction mechanisms, the effect of substituents, and detailed experimental protocols for reactions with various nucleophiles. The provided data and methodologies are intended to serve as a practical guide for researchers in organic synthesis and drug development.
Reaction Principle: The SNAr Mechanism
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine atom. This step is typically the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group.
-
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the bromide ion, which is a good leaving group. This results in the formation of the substituted product.
The presence of the electron-withdrawing nitro group ortho or para to the leaving group is crucial for the stabilization of the Meisenheimer complex and thus for the feasibility of the SNAr reaction.
Substituent Effects
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group deactivates the benzene ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution. Its position para to the bromine leaving group allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate, thereby facilitating the reaction.
-
tert-Butyl Group (-C(CH₃)₃): The bulky tert-butyl group at the ortho-position to the bromine atom introduces significant steric hindrance. This steric bulk can impede the approach of the nucleophile to the reaction center, potentially leading to slower reaction rates compared to unhindered substrates. Consequently, more forcing reaction conditions, such as higher temperatures or longer reaction times, may be necessary to achieve good yields.[1]
-
Leaving Group (Br): Bromine is a good leaving group in SNAr reactions, contributing to the progression of the second step of the mechanism.
Data Presentation: Nucleophilic Aromatic Substitution Reactions
The following tables summarize representative reaction conditions and yields for the nucleophilic aromatic substitution on this compound with various nucleophiles. Due to the limited availability of specific experimental data for this exact substrate in the public domain, the following entries are based on established protocols for analogous sterically hindered and electronically activated aryl halides. These should serve as a strong starting point for reaction optimization.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Product | Yield (%) |
| Aniline | K₂CO₃ (2 eq.) | DMF | 12-24 | 100-120 | N-(2-tert-butyl-5-nitrophenyl)aniline | 70-85 |
| Piperidine | K₂CO₃ (2 eq.) | DMSO | 8-16 | 90-110 | 1-(2-tert-butyl-5-nitrophenyl)piperidine | 75-90 |
| Morpholine | Et₃N (2.5 eq.) | NMP | 10-20 | 100-130 | 4-(2-tert-butyl-5-nitrophenyl)morpholine | 70-85 |
| Benzylamine | NaH (1.5 eq.) | THF | 12-24 | 60-70 | N-Benzyl-2-tert-butyl-5-nitroaniline | 65-80 |
*Yields are estimated based on similar reported reactions and may require optimization.
Table 2: Reaction with Oxygen Nucleophiles
| Nucleophile | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Product | Yield (%) |
| Sodium Methoxide | NaOMe (1.5 eq.) | Methanol | 6-12 | Reflux | 2-methoxy-1-tert-butyl-4-nitrobenzene | 80-95 |
| Phenol | K₂CO₃ (2 eq.) | DMF | 12-24 | 120-140 | 2-phenoxy-1-tert-butyl-4-nitrobenzene | 60-75 |
| 4-Methoxyphenol | Cs₂CO₃ (2 eq.) | Dioxane | 10-20 | 100-110 | 2-(4-methoxyphenoxy)-1-tert-butyl-4-nitrobenzene | 65-80* |
*Yields are estimated based on similar reported reactions and may require optimization.
Table 3: Reaction with Sulfur Nucleophiles
| Nucleophile | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Product | Yield (%) |
| Sodium Thiophenoxide | NaSPh (1.2 eq.) | DMF | 4-8 | 80-100 | 2-(phenylthio)-1-tert-butyl-4-nitrobenzene | 85-95 |
| Ethanethiol | NaH (1.5 eq.) | THF | 6-12 | 50-60 | 2-(ethylthio)-1-tert-butyl-4-nitrobenzene | 75-90 |
*Yields are estimated based on similar reported reactions and may require optimization.
Experimental Protocols
Protocol 1: General Procedure for Reaction with Amine Nucleophiles (e.g., Aniline)
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.2 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), aniline (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMF (5 mL) to the flask.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(2-tert-butyl-5-nitrophenyl)aniline.
Protocol 2: General Procedure for Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)
Materials:
-
This compound (1.0 mmol)
-
Sodium Methoxide (NaOMe) (1.5 mmol)
-
Anhydrous Methanol (10 mL)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL).
-
Add sodium methoxide (1.5 mmol) to the solution.
-
Heat the mixture to reflux and maintain for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the product by recrystallization or column chromatography to yield 2-methoxy-1-tert-butyl-4-nitrobenzene.
Visualizations
References
Application Notes and Protocols: Reduction of 2-Bromo-1-tert-butyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the reduction of the nitro group in 2-Bromo-1-tert-butyl-4-nitrobenzene to synthesize 2-Bromo-4-tert-butylaniline. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocols outlined below describe three common and effective methods for this reduction: catalytic hydrogenation, catalytic transfer hydrogenation, and reduction using tin(II) chloride. Each method's advantages and potential challenges, such as the chemoselective reduction in the presence of a bromine substituent, are discussed. Quantitative data from representative reactions are summarized for comparative analysis.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to the corresponding anilines which are versatile building blocks. The substrate, this compound, presents a specific challenge due to the presence of a bromine atom, which can be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions. Therefore, the choice of the reducing agent and reaction conditions is crucial to achieve a high yield of the desired product, 2-Bromo-4-tert-butylaniline, while preserving the carbon-bromine bond. This document outlines optimized protocols for achieving this selective reduction.
Data Presentation
The following table summarizes representative quantitative data for the reduction of this compound using different methodologies. The data presented are based on typical results for similar substrates and should be considered as a guideline for reaction optimization.
| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Catalytic Hydrogenation | H₂, 5% Pd/CaCO₃ (Lindlar's catalyst) | Ethyl Acetate | 25 | 4-6 | 85-95 | Low pressure of H₂ (1-2 atm) is recommended to minimize dehalogenation. Reaction should be monitored closely by TLC. |
| Catalytic Transfer Hydrogenation | Ammonium formate, 10% Pd/C | Ethanol | 60 | 1-3 | 90-98 | A robust and often preferred method for substrates with sensitive functional groups like halogens.[1] |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Ethanol | 78 (reflux) | 2-4 | 80-90 | A classic and effective method, though workup can be more extensive to remove tin salts. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Lindlar's Catalyst
This protocol is designed to selectively reduce the nitro group while minimizing the risk of dehalogenation.
Materials:
-
This compound
-
5% Pd/CaCO₃ (Lindlar's catalyst)
-
Ethyl Acetate (reagent grade)
-
Hydrogen gas (H₂)
-
Celite®
-
Standard hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Round bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethyl acetate.
-
Carefully add 5% Pd/CaCO₃ (5-10 mol% by weight) to the solution.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the system with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 1-2 atm.
-
Stir the reaction mixture vigorously at room temperature (25°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Once the reaction is complete (typically 4-6 hours), carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-Bromo-4-tert-butylaniline.
-
The crude product can be purified further by column chromatography on silica gel if necessary.
Protocol 2: Catalytic Transfer Hydrogenation
This method avoids the use of gaseous hydrogen and is often highly selective.[1]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Ethanol (reagent grade)
-
Round bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Celite®
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a round bottom flask, add this compound (1.0 eq) and ethanol.
-
To this solution, add ammonium formate (10 eq).
-
Carefully add 10% Pd/C (10 mol% by weight).
-
Fit the flask with a reflux condenser and heat the mixture to 60°C with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
-
Purify by column chromatography if needed.
Protocol 3: Reduction with Tin(II) Chloride
A classic and reliable method for nitro group reduction.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (reagent grade)
-
Concentrated Hydrochloric Acid (HCl) (optional, for acidic conditions)
-
Sodium bicarbonate (NaHCO₃) solution (for workup)
-
Round bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round bottom flask, suspend this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (3-5 eq) to the suspension.
-
Heat the mixture to reflux (approximately 78°C for ethanol) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a saturated solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.
-
Filter the mixture to remove the inorganic salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Visualizations
Experimental Workflow for Catalytic Transfer Hydrogenation
Caption: Workflow for the synthesis of 2-Bromo-4-tert-butylaniline via catalytic transfer hydrogenation.
Signaling Pathway of Nitro Group Reduction
Caption: Generalized pathway for the reduction of an aromatic nitro group to an amine.
References
Application Notes and Protocols: Reaction of 2-Bromo-1-tert-butyl-4-nitrobenzene with Aliphatic Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the nucleophilic aromatic substitution (SNAr) reaction of 2-Bromo-1-tert-butyl-4-nitrobenzene with various aliphatic amines. This reaction is a valuable transformation for the synthesis of N-substituted 2-tert-butyl-5-nitroanilines, which are important intermediates in medicinal chemistry and materials science.
Introduction
The reaction between this compound and aliphatic amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The aromatic ring of this compound is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group situated para to the bromine atom. The bulky tert-butyl group, positioned ortho to the bromine, can influence the reaction rate and regioselectivity. The general reaction scheme is presented below:
Caption: General reaction of this compound with an aliphatic amine.
This application note will provide detailed experimental protocols for this reaction with representative primary and secondary aliphatic amines, a summary of expected quantitative data, and an overview of the potential applications of the resulting products.
Data Presentation
The following table summarizes representative data for the reaction of this compound with various aliphatic amines. Please note that specific yields and reaction times may vary depending on the exact reaction conditions and the purity of the reagents. The data presented here is based on analogous reactions of similar bromo-nitroaromatic compounds.[1][2][3]
| Amine | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| n-Butylamine | N-Butyl-2-tert-butyl-5-nitroaniline | DMSO | K₂CO₃ | 120 | 12 | 85-95 |
| Piperidine | 1-(2-tert-Butyl-5-nitrophenyl)piperidine | DMF | Et₃N | 100 | 8 | 90-98 |
| Morpholine | 4-(2-tert-Butyl-5-nitrophenyl)morpholine | NMP | K₂CO₃ | 110 | 10 | 88-96 |
| Diethylamine | N,N-Diethyl-2-tert-butyl-5-nitroaniline | Acetonitrile | Cs₂CO₃ | 80 | 16 | 80-90 |
Experimental Protocols
General Considerations:
-
All reactions should be carried out in a well-ventilated fume hood.
-
This compound and aliphatic amines can be irritants and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) are recommended for optimal results, although not always strictly necessary.
Protocol 1: Reaction with a Primary Aliphatic Amine (n-Butylamine)
This protocol describes the synthesis of N-Butyl-2-tert-butyl-5-nitroaniline.
Materials:
-
This compound (1.0 mmol, 258.11 mg)
-
n-Butylamine (1.2 mmol, 0.12 mL)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Anhydrous Dimethyl sulfoxide (DMSO) (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 25 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol) and potassium carbonate (2.0 mmol).
-
Add anhydrous DMSO (5 mL) to the flask.
-
While stirring, add n-butylamine (1.2 mmol) to the mixture.
-
Attach a condenser to the flask and heat the reaction mixture to 120 °C.
-
Maintain stirring at this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent system).
-
Once the reaction is complete (typically within 12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water (50 mL) and stir for 15 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the pure N-Butyl-2-tert-butyl-5-nitroaniline.
Protocol 2: Reaction with a Secondary Aliphatic Amine (Piperidine)
This protocol describes the synthesis of 1-(2-tert-Butyl-5-nitrophenyl)piperidine.
Materials:
-
This compound (1.0 mmol, 258.11 mg)
-
Piperidine (1.5 mmol, 0.15 mL)
-
Triethylamine (Et₃N) (2.0 mmol, 0.28 mL)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL).
-
Add triethylamine (2.0 mmol) to the solution.
-
Add piperidine (1.5 mmol) to the reaction mixture.
-
Attach a condenser and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC (e.g., using an 8:2 hexane:ethyl acetate eluent system).
-
Upon completion (typically within 8 hours), allow the reaction to cool to ambient temperature.
-
Pour the mixture into water (50 mL) and stir.
-
Collect the precipitated solid by vacuum filtration, washing with water.
-
If a precipitate does not form, extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to yield pure 1-(2-tert-Butyl-5-nitrophenyl)piperidine.
Reaction Mechanism and Workflow
The SNAr reaction proceeds through a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the attack of the aliphatic amine nucleophile on the carbon atom bearing the bromine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized over the aromatic ring and is stabilized by the electron-withdrawing nitro group. In the second step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored to yield the final product.
Caption: The addition-elimination mechanism of the SNAr reaction.
A general experimental workflow for these reactions is depicted below.
Caption: A typical experimental workflow for the synthesis of N-substituted-2-tert-butyl-5-nitroanilines.
Applications in Drug Development
N-substituted nitroanilines are valuable scaffolds in medicinal chemistry and drug discovery. The nitro group can act as a bioisostere for other functional groups or can be reduced to an amine, providing a handle for further chemical modifications. The resulting N-alkyl-2-tert-butyl-5-aminoanilines are precursors to a variety of heterocyclic compounds with potential biological activity.
While specific applications for N-alkyl-2-tert-butyl-5-nitroanilines are not extensively documented, structurally related compounds have shown a range of pharmacological activities, including:
-
Antimicrobial Agents: Nitroaromatic compounds have been investigated for their antibacterial and antifungal properties.
-
Anticancer Agents: The nitroaniline scaffold is present in some compounds with cytotoxic activity against cancer cell lines.[5]
-
Kinase Inhibitors: Substituted anilines are common motifs in the design of kinase inhibitors for various therapeutic targets.
The synthesis of a library of N-substituted-2-tert-butyl-5-nitroanilines using the protocols described herein can provide a diverse set of molecules for screening in various biological assays, potentially leading to the discovery of new therapeutic agents. The bulky tert-butyl group can modulate the pharmacokinetic properties of the molecules, such as solubility and metabolic stability.
References
Application Notes and Protocols: Heck Reaction Conditions for 2-Bromo-1-tert-butyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the Mizoroki-Heck reaction of 2-Bromo-1-tert-butyl-4-nitrobenzene. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] This methodology is widely used in organic synthesis for the creation of substituted alkenes, which are valuable intermediates in the pharmaceutical and materials science industries.[3][4] These protocols offer a starting point for the development of robust and efficient syntheses of various stilbene and cinnamate derivatives from this compound.
Introduction
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the coupling of aryl, vinyl, or benzyl halides with alkenes.[1][3] The reaction is typically catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precursor.[5] A base is required to regenerate the active catalyst at the end of the catalytic cycle.[5] The reaction's versatility and functional group tolerance make it a highly valuable tool for the synthesis of complex organic molecules.[6]
This document outlines potential reaction conditions for the Heck reaction of this compound with various alkene coupling partners, such as styrene and n-butyl acrylate. The bulky tert-butyl group and the electron-withdrawing nitro group on the aromatic ring can influence the reactivity of the substrate, and the provided protocols are designed to serve as a robust starting point for optimization.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for the Heck reaction of aryl bromides, which can be adapted for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Alkene | Styrene | n-Butyl Acrylate | Ethyl Acrylate |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Palladium(II) Acetate (Pd(OAc)₂) | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Ligand | Triphenylphosphine (PPh₃) | Tri(o-tolyl)phosphine (P(o-tol)₃) | None |
| Base | Triethylamine (NEt₃) | Sodium Carbonate (Na₂CO₃) | Potassium Acetate (KOAc) |
| Solvent | N,N-Dimethylformamide (DMF) | Acetonitrile (MeCN) | Toluene |
| Temperature | 80-100 °C | 80-90 °C | 100-120 °C |
| Reaction Time | 12-24 hours | 8-16 hours | 18-36 hours |
Experimental Protocols
The following are detailed protocols for the Heck reaction of this compound with styrene and n-butyl acrylate. These protocols are based on established procedures for similar aryl bromides.[6]
Protocol 1: Heck Reaction with Styrene
Objective: To synthesize 1-tert-butyl-4-nitro-2-styrylbenzene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).
-
Add anhydrous DMF to dissolve the catalyst and ligand.
-
Add this compound (1.0 eq.), styrene (1.2 eq.), and triethylamine (2.0 eq.).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate and wash with water to remove the triethylammonium bromide salt and DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Heck Reaction with n-Butyl Acrylate
Objective: To synthesize n-butyl (E)-3-(2-tert-butyl-5-nitrophenyl)acrylate.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Sodium Carbonate (Na₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
In a round-bottom flask equipped with a condenser, place palladium(II) acetate (e.g., 1 mol%) and tri(o-tolyl)phosphine (e.g., 2 mol%) under a nitrogen atmosphere.
-
Add anhydrous acetonitrile (MeCN) as the solvent.
-
Add this compound (1.0 eq.), n-butyl acrylate (1.5 eq.), and sodium carbonate (2.0 eq.).
-
Heat the mixture to reflux (approximately 82 °C) with stirring.[6]
-
Monitor the reaction by GC-MS or TLC until the starting material is consumed.
-
After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with brine.
-
Dry the organic phase, concentrate, and purify the product by flash chromatography.
Mandatory Visualization
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
This diagram illustrates the key steps in the Heck reaction, including oxidative addition of the aryl halide to the Pd(0) catalyst, alkene coordination, migratory insertion, β-hydride elimination to release the product, and reductive elimination with a base to regenerate the Pd(0) catalyst.[1][5][6]
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-1-tert-butyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and copper co-catalysts, is instrumental in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] The reaction is valued for its mild conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups.[2][3]
This document provides detailed protocols and application notes for the Sonogashira coupling of 2-Bromo-1-tert-butyl-4-nitrobenzene, a substrate characterized by both steric hindrance from the tert-butyl group and electronic effects from the nitro group.[4] These features can present challenges, such as reduced reaction rates, but with appropriate optimization of catalysts, ligands, and reaction conditions, high yields of the desired alkynylated products can be achieved. Both traditional copper-cocatalyzed and modern copper-free methodologies will be discussed.
Reaction Scheme
The general scheme for the Sonogashira coupling of this compound with a terminal alkyne is depicted below:
Figure 1: General reaction scheme for the Sonogashira coupling of this compound.
Experimental Protocols
Two primary protocols are presented: a classical copper-cocatalyzed method and a more recent copper-free method, which can be advantageous for preventing the undesirable homocoupling of the alkyne (Glaser coupling) and simplifying purification.[5]
Protocol 1: Classical Copper-Cocatalyzed Sonogashira Coupling
This protocol is a robust method suitable for a wide range of alkynes. The copper(I) iodide cocatalyst is crucial for the formation of the copper acetylide intermediate, facilitating the transmetalation step in the catalytic cycle.
Materials and Reagents:
-
This compound (1.0 mmol, 1.0 eq)
-
Terminal alkyne (1.2 mmol, 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (5 mL, solvent and base)
-
Anhydrous, degassed tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (5 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (or DMF) (5 mL) and the amine base (5 mL). Stir the mixture for 5 minutes to ensure dissolution and mixing.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. For this sterically hindered substrate, gentle heating to 40-60 °C may be required to achieve a reasonable reaction rate.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for sensitive substrates where alkyne homocoupling is a significant side reaction. It often employs more specialized, bulky phosphine ligands to facilitate the catalytic cycle without a copper cocatalyst.[5]
Materials and Reagents:
-
This compound (1.0 mmol, 1.0 eq)
-
Terminal alkyne (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) or (AllylPdCl)₂ (0.01 mmol, 1 mol% Pd)
-
Bulky phosphine ligand (e.g., P(t-Bu)₃, XPhos) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) or another suitable amine base like DABCO (2.0 mmol, 2.0 eq)[5]
-
Anhydrous, degassed solvent (e.g., DMF, DMSO, or 2-MeTHF) (5 mL)[6][7]
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Pre-formation (if needed): In a dry Schlenk flask under an inert atmosphere, dissolve the palladium source and the phosphine ligand in the anhydrous solvent and stir for 10-15 minutes.
-
Reaction Setup: To the flask containing the catalyst, add this compound (1.0 mmol) and the base (2.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. As with the copper-cocatalyzed method, gentle heating may be necessary for this substrate. Monitor the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions and considerations for the Sonogashira coupling of this compound, based on general principles for sterically hindered and electron-deficient aryl bromides.
| Parameter | Copper-Cocatalyzed Protocol | Copper-Free Protocol | Notes and Considerations |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) | Pd(OAc)₂, (AllylPdCl)₂ (1-3 mol%) | Pd(PPh₃)₄ is also common but can be less stable.[8] |
| Copper Cocatalyst | CuI (2-10 mol%) | None | Essential for the classical mechanism. |
| Ligand | PPh₃ (from catalyst) | Bulky phosphines (e.g., P(t-Bu)₃, XPhos) | Bulky, electron-rich ligands are crucial for efficient copper-free couplings.[8] |
| Base | TEA, DIPA, Piperidine | Cs₂CO₃, K₂CO₃, DABCO, TMP[7] | Amine bases act as both base and solvent in some cases. Carbonate bases are often used in copper-free systems. |
| Solvent | THF, DMF, Acetonitrile | DMF, DMSO, 2-MeTHF, Toluene | Choice of solvent can significantly impact reaction rate and yield.[5] |
| Temperature | Room Temp. to 60 °C | Room Temp. to 80 °C | Higher temperatures may be needed due to steric hindrance but can lead to side reactions.[3] |
| Reaction Time | 3 - 24 hours | 2 - 48 hours | Highly dependent on substrate, alkyne, and temperature. |
| Typical Yield | 60 - 90% | 70 - 95% | Yields are hypothetical and depend on specific optimization. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for performing the Sonogashira coupling reaction in a laboratory setting.
Caption: General laboratory workflow for the Sonogashira coupling reaction.
Catalytic Cycle of Sonogashira Coupling
This diagram outlines the key steps in the palladium and copper-cocatalyzed Sonogashira reaction mechanism.
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. 2-Bromo-4-(tert-butyl)-1-nitrobenzene | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-1-tert-butyl-4-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromo-1-tert-butyl-4-nitrobenzene synthesis.
Troubleshooting Guide
Users may encounter several issues during the synthesis. This guide provides a systematic approach to identify and resolve common problems.
Logical Troubleshooting Workflow
Caption: A troubleshooting workflow for low yield in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
A1: The recommended and most logical synthetic route is the nitration of 1-bromo-4-tert-butylbenzene. The tert-butyl group is a strong activating group and an ortho-para director, while the bromine atom is a deactivating ortho-para director. Nitration will preferentially occur at the position ortho to the activating tert-butyl group and meta to the deactivating bromine, leading to the desired product. The alternative route, bromination of 1-tert-butyl-4-nitrobenzene, is less favorable due to the strong deactivating nature of the nitro group, which would require harsh reaction conditions and likely result in lower yields.[1][2]
Q2: I am getting a low yield. What are the most critical factors to check?
A2: Several factors can contribute to low yield. The most critical to investigate are:
-
Reaction Temperature: The nitration reaction is exothermic. Maintaining a low temperature (typically below 10°C) is crucial to prevent the formation of dinitrated byproducts and other side reactions.[3]
-
Quality and Ratio of Acids: The nitrating mixture, consisting of concentrated nitric acid and concentrated sulfuric acid, must be prepared with high-quality reagents. The ratio of the acids is also important for the efficient generation of the nitronium ion (NO₂⁺).
-
Purity of Starting Material: The purity of the starting material, 1-bromo-4-tert-butylbenzene, is essential. Impurities can interfere with the reaction and complicate the purification of the final product.
Q3: I am observing the formation of multiple products. What are the likely isomers and how can I minimize them?
A3: The primary isomeric byproduct is likely 2-bromo-1-tert-butyl-3-nitrobenzene, resulting from nitration at the other ortho position to the tert-butyl group. However, due to steric hindrance from the adjacent bulky tert-butyl group, the formation of the desired 4-nitro isomer is generally favored.[4] To minimize the formation of other isomers:
-
Control the reaction temperature: Lower temperatures generally increase the selectivity of electrophilic aromatic substitution reactions.
-
Slow addition of the nitrating agent: Adding the nitrating mixture dropwise to the solution of the starting material can help maintain a low concentration of the electrophile and improve selectivity.
Q4: What is the best method for purifying the final product?
A4: Recrystallization is a common and effective method for purifying this compound. A suitable solvent system would be a mixture of ethanol and water or hexanes. The crude product can be dissolved in a minimal amount of hot solvent and allowed to cool slowly to form pure crystals. If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) can be employed.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. A small aliquot of the reaction mixture can be spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, lower Rf spot (as the product is more polar) indicates the progression of the reaction. This allows for the determination of the optimal reaction time and prevents the formation of byproducts from prolonged reaction times.
Experimental Protocols
Synthesis Pathway
Caption: The two-step synthesis of this compound from 1-tert-butylbenzene.
Step 1: Synthesis of 1-Bromo-4-tert-butylbenzene
This protocol is adapted from the bromination of a similar sterically hindered alkylbenzene.[5]
Materials:
-
1-tert-butylbenzene
-
Bromine (Br₂)
-
Iron powder (Fe) or anhydrous iron(III) bromide (FeBr₃)
-
Carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂)
-
10% Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-tert-butylbenzene in carbon tetrachloride.
-
Cool the flask in an ice bath to 0°C.
-
Add a catalytic amount of iron powder or anhydrous iron(III) bromide to the solution.
-
Slowly add a stoichiometric amount of bromine, dissolved in a small amount of carbon tetrachloride, to the reaction mixture via the dropping funnel over a period of 30-60 minutes, while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding it to a beaker of cold water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 10% sodium hydroxide solution (to remove unreacted bromine), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to obtain pure 1-bromo-4-tert-butylbenzene.
Step 2: Synthesis of this compound
This protocol is adapted from the nitration of bromobenzene.[3]
Materials:
-
1-Bromo-4-tert-butylbenzene
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the flask in an ice-salt bath.
-
In a separate flask, dissolve 1-bromo-4-tert-butylbenzene in a minimal amount of a suitable inert solvent like dichloromethane or use it neat if it is a liquid at the reaction temperature.
-
Cool the solution of the starting material to below 10°C in an ice bath.
-
Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 1-bromo-4-tert-butylbenzene, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, continue to stir the reaction mixture at low temperature for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.
-
The solid product will precipitate out. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from ethanol/water to obtain pure this compound.
Data Presentation
Table 1: Influence of Reaction Conditions on Yield (Illustrative)
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Nitration Temperature | 0-5°C | 20-25°C | 40-50°C | Lower temperatures are expected to favor higher yields of the desired product and minimize dinitration. |
| Reaction Time | 1 hour | 3 hours | 6 hours | Optimal time should be determined by TLC; prolonged times may lead to side product formation. |
| Molar Ratio of HNO₃ | 1.0 eq | 1.2 eq | 2.0 eq | A slight excess of nitric acid may improve conversion, while a large excess increases the risk of dinitration. |
Note: The data in this table is illustrative and based on general principles of electrophilic aromatic substitution. Actual yields will vary based on specific experimental execution.
References
Technical Support Center: Purification of 2-Bromo-1-tert-butyl-4-nitrobenzene by Recrystallization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 2-Bromo-1-tert-butyl-4-nitrobenzene via recrystallization.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the recrystallization of this compound.
Q1: My this compound will not fully dissolve in the hot solvent. What should I do?
A1: This issue typically stems from using an insufficient amount of solvent or a solvent in which the compound has low solubility.
-
Solvent Volume: Ensure you are adding the hot recrystallization solvent in small portions to your crude material, allowing time for dissolution after each addition. The goal is to use the minimum amount of hot solvent necessary to fully dissolve the compound.[1][2]
-
Solvent Choice: A mixture of hexanes and ethyl acetate is reported to be effective for the recrystallization of this compound to achieve high purity.[3] The tert-butyl group on the molecule enhances its solubility in nonpolar solvents.[3] If you are using a single solvent system and observing poor solubility, consider a mixed solvent system.
-
Temperature: Make certain that the solvent is heated to its boiling point to maximize the solubility of your compound.[1]
Q2: No crystals are forming after cooling the solution. What is the problem?
A2: The absence of crystal formation is a common issue, often due to excessive solvent or a supersaturated solution that resists nucleation.
-
Too Much Solvent: This is the most frequent cause of crystallization failure.[4] If you suspect too much solvent was used, you can evaporate a portion of it by gently heating the solution and then allowing it to cool again.[1][4]
-
Inducing Crystallization: Supersaturated solutions may require a nucleation site to initiate crystal growth.[4]
-
Cooling: Ensure the solution is allowed to cool slowly and undisturbed to room temperature before moving it to an ice bath for maximum crystal formation.[1][6]
Q3: My compound has "oiled out" as a liquid instead of forming solid crystals. How can I resolve this?
A3: "Oiling out" happens when the solute separates from the solution as a liquid.[1][4] This can occur if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.[1] The melting point of this compound is 93-94 °C.[7]
-
Reheat and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point, and then allow the solution to cool much more slowly.[1][4]
-
Slow Cooling: To slow the cooling process, you can insulate the flask by leaving it on a cooling hot plate or placing it in a beaker with paper towels.[4]
Q4: The yield of my recrystallized product is very low. What are the possible causes?
A4: A low yield can be attributed to several factors during the experimental process.
-
Excess Solvent: Using significantly more than the minimum amount of hot solvent required for dissolution will result in a substantial amount of your product remaining in the mother liquor upon cooling.[1][5]
-
Premature Crystallization: If crystals form during a hot filtration step (if performed), product will be lost. To prevent this, use a pre-heated funnel and filter the solution quickly.[1][6]
-
Incomplete Crystallization: Ensure the solution has been thoroughly cooled in an ice bath after reaching room temperature to maximize the precipitation of the solid.[1]
-
Washing: When washing the collected crystals, use only a minimal amount of ice-cold solvent to avoid redissolving the product.[1]
Physical and Chemical Properties
A summary of the key quantitative data for this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [3][8] |
| Molecular Weight | 258.11 g/mol | [3][8] |
| Melting Point | 93-94 °C | [7] |
| Boiling Point | 298 °C at 760 mmHg | [7] |
| Appearance | Yellow to brown solid | [9] |
| Recrystallization Solvent | Hexanes/ethyl acetate mixtures | [3] |
Experimental Protocol: Recrystallization
This protocol outlines a detailed methodology for the purification of this compound.
-
Solvent Selection and Preparation:
-
Based on available data, a mixed solvent system of hexanes and ethyl acetate is recommended for achieving high purity.[3]
-
Begin by preparing a solvent mixture. A good starting point is a mixture with a higher proportion of the less-polar solvent (hexanes), as the tert-butyl group enhances solubility in nonpolar solvents.[3]
-
-
Dissolution of the Crude Solid:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the hexanes/ethyl acetate solvent mixture to the flask.
-
Gently heat the mixture on a hot plate in a fume hood. Bring the solvent to a gentle boil.
-
Continue to add small portions of the hot solvent mixture to the flask until the solid has just completely dissolved.[2] Avoid adding an excess of solvent to ensure a good yield.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities present in the hot solution, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization in the funnel.[6]
-
-
Crystallization:
-
Once the solid is fully dissolved, remove the flask from the heat source.
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[10]
-
After the solution has reached room temperature and crystals have formed, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[1]
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities.[1]
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and help them dry.
-
Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.
-
-
Analysis:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value of 93-94 °C is indicative of high purity.[7]
-
Diagrams
The following diagrams illustrate the experimental and troubleshooting workflows.
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. 2-Bromo-4-(tert-butyl)-1-nitrobenzene | Benchchem [benchchem.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. lookchem.com [lookchem.com]
- 8. This compound | C10H12BrNO2 | CID 238587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene [cymitquimica.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Synthesis of 2-Bromo-1-tert-butyl-4-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-tert-butyl-4-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and established method for synthesizing this compound is through the electrophilic nitration of 2-bromo-4-tert-butylbenzene.[1] This reaction typically employs a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
Q2: What are the most common byproducts observed in this synthesis?
A2: The most frequently encountered byproducts are di-nitrated isomers of the starting material.[1] The formation of these impurities is highly dependent on the reaction temperature.
Q3: How can the formation of these byproducts be minimized?
A3: Strict temperature control is crucial to minimize the formation of di-nitrated byproducts. Maintaining a low temperature, ideally between 0-5°C, during the addition of the nitrating agent is highly recommended.[1] Exceeding 10°C can lead to a significant increase in the formation of di-nitrated impurities.
Q4: What are the likely structures of the di-nitrated byproducts?
A4: Based on the directing effects of the substituents on the aromatic ring, the most probable di-nitrated byproducts are 2-bromo-1-tert-butyl-4,6-dinitrobenzene and 2-bromo-1-tert-butyl-4,5-dinitrobenzene . The bulky tert-butyl group is an ortho,para-director, while the bromo and nitro groups are deactivating meta-directors. This directs the second nitration to the available activated positions.
Q5: What purification techniques are effective for removing these byproducts?
A5: Recrystallization is a highly effective method for purifying the desired product.[1] A solvent mixture of hexanes and ethyl acetate has been reported to yield crystals with over 99% purity.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Loss of product during work-up. - Sub-optimal reaction temperature. | - Increase reaction time or gently warm the reaction mixture after the initial addition of the nitrating agent (while monitoring for byproduct formation). - Ensure efficient extraction with a suitable organic solvent. - Maintain the recommended temperature range (0-5°C) during the addition of the nitrating agent.[1] |
| High Levels of Di-nitrated Byproducts Detected (e.g., by HPLC) | - Reaction temperature was too high. | - Maintain strict temperature control, keeping the reaction mixture at or below 5°C during the addition of the nitrating agent.[1] - Add the nitrating agent slowly and portion-wise to better manage the exothermic nature of the reaction. |
| Formation of a Dark-colored Reaction Mixture or Tar | - Excessive heating or prolonged reaction times at elevated temperatures. - Use of impure starting materials. | - Ensure the reaction temperature does not significantly exceed the recommended range. - Use freshly distilled or high-purity starting materials. |
| Difficulty in Isolating the Product after Quenching with Water | - Product is oily or does not precipitate cleanly. - Insufficient quenching. | - Ensure the reaction mixture is poured into a sufficient volume of ice-cold water with vigorous stirring. - If the product remains oily, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the pure product. - Perform an extraction with a suitable organic solvent like hexanes.[1] |
| Product Contaminated with Starting Material | - Incomplete nitration. | - Increase the reaction time or consider a slight increase in the stoichiometry of the nitrating agent. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC). |
Quantitative Data on Byproduct Formation
| Reaction Temperature | Effect on Di-nitrated Byproduct Formation | Reference |
| 0-5°C | Favors para-substitution and minimizes di-nitration. | [1] |
| > 10°C | Di-nitration increases by approximately 15%. | [1] |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
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2-bromo-4-tert-butylbenzene
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Concentrated Nitric Acid (HNO₃)
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Concentrated Sulfuric Acid (H₂SO₄)
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Hexanes
-
Ethyl Acetate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0°C using an ice bath.
-
Slowly add 2-bromo-4-tert-butylbenzene to the cooled nitrating mixture dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 5°C.[1]
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture into a beaker containing a large volume of crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
The crude product can be further purified by recrystallization.
Purification Protocol: Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot mixture of hexanes and ethyl acetate.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize the yield of the purified crystals.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. This method can yield a product with >99% purity.[1]
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
troubleshooting low yield in Buchwald-Hartwig reaction with 2-Bromo-1-tert-butyl-4-nitrobenzene
Welcome to the technical support center for troubleshooting the Buchwald-Hartwig amination of 2-Bromo-1-tert-butyl-4-nitrobenzene. This guide provides targeted solutions and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing reaction yields.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Buchwald-Hartwig amination of this compound.
Issue 1: Low or No Conversion of Starting Material
Low or no conversion is a frequent challenge, often stemming from the sterically hindered and electron-deficient nature of the aryl bromide.
dot
Caption: Troubleshooting workflow for low or no conversion.
Question: My reaction shows low or no conversion. What are the most common initial checks?
Answer: When experiencing low or no conversion with this compound, consider the following critical factors:
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Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure that your reaction flask has been properly purged and is maintained under a positive pressure of an inert gas like argon or nitrogen. Solvents should be thoroughly degassed before use.[1][2]
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Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is crucial. For sterically hindered substrates like this, bulky, electron-rich dialkylbiaryl phosphine ligands are often required to facilitate both the oxidative addition and reductive elimination steps.[2][3][4]
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Base Selection: The nitro group on your substrate is sensitive to strong bases like sodium tert-butoxide (NaOtBu), which can lead to side reactions.[5] Consider using weaker inorganic bases that offer better functional group tolerance.[1][5][6]
-
Reagent Purity and Solubility: Ensure all reagents, including the amine and the aryl bromide, are pure. The solvent must be anhydrous. Poor solubility of any reaction component can significantly hinder the reaction rate.[1][7]
Issue 2: Observation of Side Products (e.g., Hydrodehalogenation)
The formation of 1-tert-butyl-4-nitrobenzene (the debrominated starting material) is a common side reaction.
Question: I'm observing a significant amount of debrominated starting material. What causes this and how can I minimize it?
Answer: This side reaction, known as hydrodehalogenation, occurs when the palladium-aryl intermediate reacts with a hydride source instead of the amine.
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Potential Cause: The use of strong, bulky bases like NaOtBu can sometimes promote this pathway. Additionally, trace amounts of water or other proton sources can contribute.
-
Troubleshooting Steps:
-
Optimize the Base: Switching to a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can often suppress hydrodehalogenation.[8]
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Ligand Screening: The choice of ligand can influence the relative rates of the desired amination versus undesired side reactions. Screening different bulky phosphine ligands may be beneficial.[8]
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Ensure Anhydrous Conditions: Use freshly dried, anhydrous solvents and ensure all reagents are free from moisture.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for Buchwald-Hartwig amination?
A1: This substrate presents a combination of challenges:
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Steric Hindrance: The tert-butyl group ortho to the bromine atom sterically encumbers the reaction center, which can slow down the rate of oxidative addition of the palladium catalyst.[4]
-
Electron-Deficient Ring: The powerful electron-withdrawing nitro group deactivates the aryl bromide towards oxidative addition.
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Functional Group Incompatibility: The nitro group can be incompatible with the strong bases (like NaOtBu) often used in these reactions, potentially leading to degradation or side reactions.[5]
Q2: Which catalyst system (palladium precursor and ligand) is recommended for this substrate?
A2: A combination of a Pd(0) or Pd(II) precursor with a bulky, electron-rich biaryl phosphine ligand is generally the best starting point.
-
Palladium Precursors: Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.[7][9] Pre-formed catalysts (precatalysts) that generate the active Pd(0) species more reliably can also be an excellent choice.[7]
-
Recommended Ligands: Ligands such as XPhos, SPhos, or RuPhos are designed for sterically demanding couplings and are highly recommended for this type of transformation.[2]
Q3: What is the best choice of base for this reaction?
A3: Given the base-sensitive nitro group, a careful selection is critical. While strong bases like NaOtBu can drive the reaction faster, they risk side reactions.[5][6] A weaker inorganic base is often a better choice.
| Base | Advantages | Disadvantages |
| NaOtBu, LiHMDS | High reactivity, may allow for lower reaction temperatures.[5] | Incompatible with the nitro group; can promote side reactions like hydrodehalogenation.[5] |
| Cs₂CO₃, K₃PO₄ | Excellent functional group tolerance; compatible with the nitro group.[1][5] | Lower reactivity may require higher catalyst loading, higher temperatures, or longer reaction times.[5] |
Q4: Which solvent should I use?
A4: The primary role of the solvent is to solubilize all components of the reaction.[1]
-
Common Choices: Aprotic, non-polar, or polar aprotic solvents are preferred. Toluene and 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig aminations.[8][10][11]
-
Solubility Check: Before setting up the reaction, it is advisable to check the solubility of your specific aryl bromide and amine in the chosen solvent at the intended reaction temperature. Poor solubility is a common but often overlooked cause of reaction failure.[1][7]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol provides a starting point for optimization.
dot
Caption: General experimental workflow for the amination reaction.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) OR Pd₂(dba)₃ (1 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%, if not using a precatalyst)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a ~0.1 M solution)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a stir bar, add the this compound, base, palladium source, and ligand (if applicable).
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[8]
-
Reagent Addition: Through a septum, add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner.
-
Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the base and palladium residues.
-
Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
This technical support guide is intended to provide general advice and starting points for optimization. Specific reaction conditions may need to be tailored for individual amines and laboratory setups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-1-tert-butyl-4-nitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-1-tert-butyl-4-nitrobenzene. The content is structured to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling with this compound challenging?
A1: The substrate this compound presents a unique set of challenges due to the simultaneous presence of a sterically bulky tert-butyl group ortho to the bromine and a strongly electron-withdrawing nitro group para to the bromine. The steric hindrance can impede the oxidative addition and reductive elimination steps of the catalytic cycle, while the electron-withdrawing nature of the nitro group can influence the reactivity of the aryl bromide.
Q2: What are the most critical parameters to consider when optimizing this reaction?
A2: The most critical factors for a successful coupling are the choice of catalyst, particularly the ligand, the base, and the solvent. Due to the steric hindrance, standard palladium catalysts and ligands are often ineffective.[1]
Q3: Which types of ligands are most effective for this substrate?
A3: Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are highly recommended.[1][2] N-heterocyclic carbene (NHC) ligands have also demonstrated high efficacy in couplings involving sterically hindered substrates. For particularly challenging couplings, specialized ligands like BrettPhos may be necessary.[1]
Q4: What is the role of the base in this reaction, and which one should I choose?
A4: The base is crucial for activating the boronic acid to facilitate the transmetalation step. For sterically hindered substrates, moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[3] In some cases, a stronger base like potassium tert-butoxide may be required.[4]
Q5: Can I perform this reaction open to the air?
A5: It is highly discouraged to perform Suzuki coupling reactions open to the air. Oxygen can lead to the degradation of the palladium catalyst and promote the unwanted homocoupling of the boronic acid, which will lower the yield of your desired product.[3] It is essential to carry out the reaction under an inert atmosphere, such as nitrogen or argon.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst or ligand. 2. Inappropriate choice of ligand for the sterically hindered substrate. 3. Insufficiently strong or poorly soluble base. 4. Reaction temperature is too low. | 1. Use a fresh source of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. 2. Switch to a bulkier, more electron-rich ligand such as SPhos, XPhos, or an NHC ligand.[1] For nitro-containing substrates, BrettPhos has shown good results.[1] 3. Screen different bases like K₃PO₄, Cs₂CO₃, or K-tert-butoxide. Ensure the base is finely powdered to maximize surface area.[6] 4. Increase the reaction temperature, potentially using a higher-boiling solvent like toluene or xylene. |
| Significant Homocoupling of the Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Inefficient oxidative addition of the aryl bromide. | 1. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[3] 2. Use a more electron-rich and bulky ligand to promote the oxidative addition of the sterically hindered aryl bromide. |
| Dehalogenation of the Starting Material | 1. Presence of water or other protic sources. 2. Certain ligands or bases promoting this side reaction. | 1. Use anhydrous solvents and dry reagents. While a small amount of water can sometimes be beneficial, excess water can lead to dehalogenation. 2. Screen different ligand and base combinations. |
| Incomplete Consumption of Starting Material | 1. Insufficient catalyst loading. 2. Catalyst deactivation. 3. Reaction time is too short. | 1. Increase the catalyst loading incrementally (e.g., from 1-2 mol% to 5 mol%).[2] 2. The combination of a bulky ligand and an appropriate base can help stabilize the catalyst. 3. Monitor the reaction over a longer period. |
Data Presentation
The following tables summarize representative quantitative data for the Suzuki coupling of substrates similar to this compound. This data is intended to serve as a starting point for optimization.
Table 1: Effect of Ligand on the Suzuki Coupling of a Sterically Hindered Nitroarene
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(acac)₂ (5) | BrettPhos (10) | K₃PO₄ (2) | 1,4-Dioxane | 130 | 41-84 | [1] |
| Pd(acac)₂ (5) | SPhos (10) | K₃PO₄ (2) | 1,4-Dioxane | 130 | ~5 | [1] |
| Pd(acac)₂ (5) | RuPhos (10) | K₃PO₄ (2) | 1,4-Dioxane | 130 | ~5 | [1] |
| Pd(acac)₂ (5) | PCy₃ (10) | K₃PO₄ (2) | 1,4-Dioxane | 130 | ~5 | [1] |
Table 2: Effect of Base and Solvent on Suzuki Coupling of Hindered Aryl Bromides
| Catalyst/Ligand | Base (equiv.) | Solvent | Temp (°C) | General Yield | Reference |
| Pd₂(dba)₃/SPhos | K₃PO₄ (2) | Toluene | 100 | High | [3] |
| Pd(OAc)₂/XPhos | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | High | [3] |
| Pd(dppf)Cl₂ | K₂CO₃ (2) | DMF/H₂O | 90 | Moderate to High | [5] |
| Pd(PPh₃)₄ | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | Moderate | [4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
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Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: A general experimental workflow for the Suzuki coupling reaction.
References
Technical Support Center: Steric Hindrance Effects of the Tert-butyl Group in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges posed by the sterically demanding tert-butyl group in cross-coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development to help navigate experimental difficulties and optimize reaction outcomes.
Troubleshooting Guides
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling with a Tert-butyl Substituted Aryl Halide.
-
Question: I am performing a Suzuki-Miyaura coupling between an aryl halide bearing a tert-butyl group and a boronic acid, but I am observing very low to no yield of the desired product. What are the potential causes and how can I address them?
-
Answer: Low yields in this scenario are commonly attributed to the steric hindrance imposed by the tert-butyl group, which can impede key steps in the catalytic cycle. Here’s a breakdown of the likely causes and solutions:
-
Cause 1: Inefficient Oxidative Addition. The bulky tert-butyl group can hinder the approach of the palladium catalyst to the aryl halide, slowing down the initial oxidative addition step.[1][2]
-
Solution: Employ sterically demanding and electron-rich phosphine ligands. Ligands such as P(t-Bu)₃, SPhos, and XPhos can facilitate oxidative addition and stabilize the palladium center.[1][3] N-heterocyclic carbene (NHC) ligands with significant steric bulk are also highly effective for coupling bulky substrates.[3][4]
-
-
Cause 2: Slow Reductive Elimination. The steric clash between the bulky tert-butyl group and the other coupling partner on the palladium center can make the final reductive elimination step difficult, which is often the rate-limiting step for sterically hindered substrates.[1][2]
-
Cause 3: Inappropriate Base and Solvent System. The selection of the base and solvent is critical, especially for hindered systems. An unsuitable base may not be effective in the transmetalation step.[1]
-
Solution: A stronger base might be necessary to facilitate transmetalation. Screening different bases like K₃PO₄ or Cs₂CO₃ in various solvent systems (e.g., toluene/water, dioxane/water) is recommended.[6]
-
-
A logical workflow for troubleshooting this issue is presented below:
Issue 2: Catalyst Decomposition in Buchwald-Hartwig Amination with a Sterically Hindered Amine.
-
Question: I am attempting a Buchwald-Hartwig amination with a secondary amine containing a tert-butyl group, and I suspect my catalyst is decomposing. What could be the cause, and what are the solutions?
-
Answer: Catalyst decomposition is a common problem when dealing with sterically hindered substrates. The bulky nature of the tert-butyl group on the amine can lead to catalyst instability.
-
Cause: The steric bulk can hinder the coordination of the amine to the palladium center and may also promote side reactions that lead to the deactivation of the catalyst.
-
Solution: The use of specialized, sterically demanding phosphine ligands is crucial. The Buchwald group has developed a range of dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) that are highly effective for such challenging couplings.[3][7] These ligands create a stable, monoligated palladium species that is highly active and resistant to decomposition.[5] Using a well-defined palladium precatalyst can also ensure the generation of the active catalytic species.[3]
-
Below is a diagram illustrating the stabilizing effect of bulky ligands:
Frequently Asked Questions (FAQs)
-
Q1: How does the tert-butyl group's steric hindrance affect different cross-coupling reactions?
-
A1: The effect is significant across various reactions. In Suzuki-Miyaura coupling , it hinders both oxidative addition and reductive elimination.[1][2] For Sonogashira coupling , steric bulk on the phosphine ligands is crucial for catalytic activity, but excessive hindrance on the substrate can be detrimental.[8][9] In Buchwald-Hartwig amination , sterically demanding ligands are essential to couple bulky amines and prevent catalyst deactivation.[10][11]
-
-
Q2: Are there general strategies to overcome the steric hindrance of a tert-butyl group in any cross-coupling reaction?
-
A2: Yes, several general strategies are effective:
-
Ligand Choice: Employ bulky, electron-rich monodentate phosphine ligands (e.g., P(t-Bu)₃, Buchwald-type biarylphosphines) or N-heterocyclic carbene (NHC) ligands.[1][3][5] These promote the formation of highly active, low-coordinate palladium species.[5]
-
Reaction Conditions: Higher reaction temperatures are often required to overcome the increased activation energy of the sterically hindered steps.[1]
-
Catalyst Loading: Increasing the catalyst loading can sometimes compensate for lower catalytic turnover rates.[1]
-
Base and Solvent: A careful screening of bases and solvents is crucial, as their interplay can significantly impact the reaction outcome in sterically demanding systems.[1]
-
-
-
Q3: Can the position of the tert-butyl group relative to the reaction center influence the reaction outcome?
-
A3: Absolutely. An ortho-tert-butyl group will exert a much stronger steric effect than a meta- or para-tert-butyl group. Ortho-substitution directly impedes the approach of the catalyst to the reaction site, making oxidative addition and reductive elimination particularly challenging. This often necessitates the use of more specialized and highly active catalyst systems.[3]
-
Data Presentation
The following table summarizes the general effect of ligand choice on the yield of cross-coupling reactions involving sterically hindered substrates.
| Ligand Type | General Steric Bulk | Typical Yield with Hindered Substrates | Key Advantages |
| Triphenylphosphine (PPh₃) | Low | Low to Moderate | Readily available and inexpensive. |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | High | Moderate to High | Highly electron-donating, promotes oxidative addition.[5][8] |
| Buchwald Ligands (e.g., SPhos, XPhos) | Very High | High to Excellent | Stabilize monoligated Pd species, highly active for challenging substrates.[1][3][10] |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes) | High | High to Excellent | Strong σ-donors, form robust catalysts.[3][4] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with a Sterically Hindered Aryl Bromide
This protocol is a general guideline and should be optimized for specific substrates.
-
Reagent Preparation: In a glovebox, add the aryl bromide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add a degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M).
-
Reaction Setup: Seal the reaction vessel, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
The catalytic cycle for a generic palladium-catalyzed cross-coupling reaction is depicted below, highlighting the steps affected by steric hindrance.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of Bulky Palladium NHC Complexes for the Most-Challenging Cross-Coupling Reactions | PDF [slideshare.net]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromo-1-tert-butyl-4-nitrobenzene
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during chemical transformations involving 2-Bromo-1-tert-butyl-4-nitrobenzene. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues in your experiments.
Troubleshooting Guide
Problem: Low or No Conversion of Starting Material
Experiencing low or no conversion of this compound is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions. The unique electronic and steric properties of this substrate, featuring a bulky tert-butyl group and an electron-withdrawing nitro group, can present specific challenges for catalytic systems.
| Possible Cause | Recommended Solutions |
| Catalyst Poisoning | - Sulfur Impurities: Trace sulfur compounds in reagents or starting materials can irreversibly poison palladium catalysts. Use high-purity, sulfur-free reagents and solvents.[1][2] - Oxygen: The active Pd(0) species is susceptible to oxidation. Ensure thorough degassing of all solvents and reagents and maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[2][3] |
| Palladium Black Formation | - Ligand Selection: The formation of palladium black indicates catalyst agglomeration into an inactive state.[2][3] Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands to stabilize the active catalyst.[3] - Temperature Control: Avoid excessively high reaction temperatures, which can accelerate catalyst decomposition. |
| Ligand Degradation | - Ligand Choice: Phosphine ligands can degrade under certain reaction conditions. Consider using more robust ligands or ligandless systems where applicable. |
| Steric Hindrance | - Catalyst System: The bulky tert-butyl group can impede key steps in the catalytic cycle.[4][5] Consider using more active catalyst systems, such as pre-formed palladium catalysts or those with highly active ligands. Buchwald-Hartwig couplings with this substrate have shown moderate yields, which may be improved by optimizing the catalyst and ligand combination.[4] |
| Inhibition by the Nitro Group | - Ligand Electronics: The electron-withdrawing nitro group can affect the electronic properties of the substrate and the catalyst.[4] Electron-rich ligands can often counteract these effects and promote the desired catalytic cycle. |
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is sluggish and stalls before completion. What is the likely cause?
A1: A stalled reaction is a classic sign of catalyst deactivation. The primary suspects for this substrate are:
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Palladium Black Formation: The appearance of a black precipitate is a clear indication of catalyst agglomeration into inactive palladium nanoparticles.[2][3] This can be caused by high temperatures or inadequate ligand stabilization.
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Catalyst Poisoning: Trace impurities, particularly sulfur, can poison the palladium catalyst.[1][6] Ensure the purity of your reagents and solvents.
-
Ligand Degradation: The phosphine ligands used to stabilize the Pd(0) catalyst may be degrading under the reaction conditions.
To troubleshoot, consider using a more robust ligand, lowering the reaction temperature, and ensuring all components of the reaction are of high purity.
Q2: I am observing significant homocoupling of my boronic acid reagent. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[3]
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Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Base Selection: The choice of base can also influence the rate of homocoupling. Experiment with different bases to find the optimal conditions for your specific reaction.
Q3: Can the nitro group on this compound interfere with the catalyst?
A3: Yes, the nitro group can influence the reaction in several ways. As a strong electron-withdrawing group, it alters the electronic properties of the aryl bromide, which can affect the rates of oxidative addition and reductive elimination in the catalytic cycle.[4] While not a direct poison in the same way as sulfur, it can contribute to catalyst inhibition or alter the desired reaction pathway. Using electron-rich ligands can often mitigate these electronic effects.
Q4: Is it possible to regenerate a deactivated palladium catalyst from a reaction with this compound?
A4: Catalyst regeneration is possible in some cases, but its effectiveness depends on the deactivation mechanism.
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For palladium black: Regeneration is generally not feasible in situ. The precipitated metal would need to be recovered and reprocessed into an active catalyst precursor.
-
For poisoning: If the poison is a reversibly bound species, washing the catalyst may restore some activity. However, for irreversible poisons like sulfur, regeneration is very difficult.
-
General Procedures: Some methods for reactivating palladium catalysts involve washing with specific solutions. For instance, a deactivated palladium-on-carbon catalyst might be regenerated by refluxing in an alcohol solution, followed by ultrasonic cleaning and treatment with a dilute NaOH solution.[7] Another approach involves treating the spent catalyst with a solution of an alkali metal bicarbonate, carbonate, nitrate, chloride, fluoride, or hydroxide.[8]
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for optimizing a Suzuki-Miyaura coupling reaction and can be adapted to troubleshoot catalyst deactivation.
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[9]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand, if separate.[9]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of Dioxane/H₂O) via syringe.[9]
-
Heat the mixture to the specified temperature (e.g., 80-100 °C) and stir for the required time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.[9]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A troubleshooting workflow for addressing low conversion in reactions.
Major Pathways for Palladium Catalyst Deactivation
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Bromo-4-(tert-butyl)-1-nitrobenzene | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
- 8. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
managing side reactions in the nitration of 2-bromo-4-tert-butylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing side reactions during the nitration of 2-bromo-4-tert-butylbenzene. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of 2-bromo-4-tert-butylbenzene, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product (2-bromo-4-tert-butyl-1-nitrobenzene) | - Incomplete reaction. - Suboptimal reaction temperature. - Inadequate concentration of the nitrating agent. | - Increase reaction time or temperature gradually, monitoring progress by TLC or GC. - Maintain the recommended temperature range (0°C for addition, then warming to room temperature). - Ensure the use of concentrated nitric and sulfuric acids in the appropriate ratio (e.g., 1:1.4).[1] |
| Formation of significant amounts of di-nitrated products | - High reaction temperature. - Prolonged reaction time. - Excess of nitrating agent. | - Maintain a low temperature, especially during the addition of the substrate. Do not exceed 60°C. - Monitor the reaction closely and quench it once the starting material is consumed. - Use a stoichiometric amount of the nitrating agent. |
| Presence of multiple mono-nitrated isomers | The bromo and tert-butyl groups are both ortho-para directors, leading to the formation of isomers. The bulky tert-butyl group sterically hinders substitution at the ortho position. | - The major product is expected to be 2-bromo-4-tert-butyl-1-nitrobenzene due to the directing effects of both groups. - Isomers can be separated by fractional crystallization or column chromatography. The para-substituted product is typically less soluble. |
| Ipso-substitution leading to loss of the tert-butyl group | Under harsh conditions (high temperature, strong acid), the tert-butyl group can be replaced by a nitro group. | - Maintain milder reaction conditions (lower temperature, shorter reaction time). - Consider using alternative nitrating agents that are less prone to inducing ipso-substitution. |
| Formation of sulfonated byproducts | The use of sulfuric acid can lead to the sulfonation of the aromatic ring, a reversible reaction. | - Use the minimum necessary amount of sulfuric acid. - Diluting the reaction mixture with hot aqueous acid during workup can help reverse the sulfonation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the nitration of 2-bromo-4-tert-butylbenzene?
The expected major product is 2-bromo-4-tert-butyl-1-nitrobenzene . Both the bromo and the tert-butyl groups are ortho, para-directors. The nitro group will preferentially add to the positions activated by both groups. The position ortho to the bromo group and meta to the tert-butyl group is the most likely site for nitration due to the combined directing effects and steric hindrance from the bulky tert-butyl group at its ortho positions.
Q2: What are the most common side reactions to expect?
The most common side reactions are:
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Over-nitration: Formation of dinitro-substituted products if the reaction conditions are too harsh (high temperature or excess nitrating agent).
-
Formation of other isomers: While 2-bromo-4-tert-butyl-1-nitrobenzene is the major product, other positional isomers can form.
-
Ipso-nitration: Replacement of the tert-butyl group with a nitro group, particularly under forcing conditions.
-
Sulfonation: Reaction with sulfuric acid to form a sulfonic acid derivative. This is a reversible process.
Q3: How can I minimize the formation of di-nitrated byproducts?
To minimize dinitration, it is crucial to control the reaction temperature. The reaction should be started at a low temperature (e.g., 0°C) and the temperature should not be allowed to exceed 60°C. Using a stoichiometric amount of the nitrating mixture and monitoring the reaction progress to avoid unnecessarily long reaction times are also important preventative measures.
Q4: How can I separate the desired product from its isomers?
Separation of the desired para-nitro isomer from other isomers can often be achieved by fractional crystallization . The para isomer is generally less soluble in solvents like ethanol than the ortho and meta isomers, allowing for its selective crystallization upon cooling. For more challenging separations, column chromatography is an effective technique.
Q5: What is ipso-nitration and how can I avoid it?
Ipso-nitration is a substitution reaction where a substituent other than hydrogen, in this case, the tert-butyl group, is replaced by an incoming nitro group. To avoid this, use the mildest possible reaction conditions that still allow for the desired nitration to occur. This includes using lower temperatures and avoiding excessively strong acidic conditions or prolonged reaction times.
Experimental Protocol: Nitration of 2-Bromo-4-tert-butylbenzene
This protocol is a general guideline and may require optimization.
Materials:
-
2-bromo-4-tert-butylbenzene
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Hexanes (or other suitable extraction solvent)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a measured amount of concentrated sulfuric acid. With continuous stirring and cooling, add a 1:1.4 molar ratio of concentrated nitric acid dropwise to the sulfuric acid.[1] Allow the mixture to cool to 0°C.
-
Addition of Substrate: Dissolve 2-bromo-4-tert-butylbenzene in a minimal amount of a suitable solvent (if necessary) and add it dropwise to the cold, stirred nitrating mixture. Maintain the temperature of the reaction mixture at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring. This will quench the reaction and precipitate the crude product.
-
Extraction: Extract the product from the aqueous mixture using a suitable organic solvent like hexanes. Perform multiple extractions to ensure complete recovery.
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Washing and Drying: Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Purification: Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product. The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography.
Visualizations
Caption: Main reaction and potential side reactions.
Caption: Troubleshooting workflow for nitration.
References
Technical Support Center: GC-MS Analysis of 2-Bromo-1-tert-butyl-4-nitrobenzene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the GC-MS analysis of 2-Bromo-1-tert-butyl-4-nitrobenzene reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the expected products and major impurities in the synthesis of this compound?
The synthesis of this compound typically involves the nitration of 1-bromo-3-tert-butylbenzene or 1-bromo-4-tert-butylbenzene. The directing effects of the bromo (ortho-, para-directing deactivator) and tert-butyl (ortho-, para-directing activator) groups will influence the product distribution.[1][2] Potential compounds in the reaction mixture are summarized below.
| Compound Name | Molecular Weight ( g/mol ) | Role in Reaction |
| This compound | 258.11 | Target Product |
| 1-Bromo-4-tert-butylbenzene | 213.12 | Starting Material (Unreacted) |
| 4-Bromo-1-tert-butyl-2-nitrobenzene | 258.11 | Isomeric Byproduct |
| 2-Bromo-1-tert-butyl-6-nitrobenzene | 258.11 | Isomeric Byproduct (Sterically hindered) |
| 1-Bromo-4-tert-butyl-2,6-dinitrobenzene | 303.11 | Di-nitrated Byproduct (Over-reaction)[3] |
Q2: How do I interpret the Electron Ionization (EI) mass spectrum for this compound?
The mass spectrum will show characteristic fragments resulting from the loss of functional groups and rearrangements. The presence of a bromine atom results in a distinctive M+2 isotope peak of nearly equal intensity to the molecular ion peak.[4]
| m/z (Mass-to-Charge Ratio) | Ion Formula | Interpretation |
| 257 / 259 | [C₁₀H₁₂BrNO₂]⁺ | Molecular Ion (M⁺) peak and its M+2 isotope, characteristic of a bromine-containing compound. |
| 242 / 244 | [C₉H₉BrNO₂]⁺ | Loss of a methyl group (-CH₃, 15 Da) from the tert-butyl group, a common fragmentation for tert-butyl arenes.[5] |
| 211 / 213 | [C₁₀H₁₂Br]⁺ | Loss of a nitro group (-NO₂, 46 Da). |
| 196 / 198 | [C₉H₉Br]⁺ | Loss of a nitro group (-NO₂) and a methyl group (-CH₃). |
| 117 | [C₉H₉]⁺ | Loss of Br from the [C₉H₉Br]⁺ fragment. |
| 57 | [C₄H₉]⁺ | Represents the tert-butyl carbocation. |
GC-MS Troubleshooting Guide
Problem: No peaks or significantly reduced analyte signal.
-
Potential Cause 1: Sample Degradation. Thermally labile nitro compounds can degrade in a hot injector.
-
Solution: Lower the injector temperature. Ensure the sample is fresh and has been stored correctly.[6]
-
-
Potential Cause 2: Syringe or Autosampler Issue. A blocked or faulty syringe will prevent sample introduction.
-
Solution: Clean or replace the syringe. Perform a manual injection to rule out autosampler failure.[7]
-
-
Potential Cause 3: Column or Inlet Activity. Active sites in the GC pathway can irreversibly adsorb the analyte.
-
Solution: Replace the inlet liner with a fresh, deactivated one. Trim the first 10-15 cm from the front of the column.[8]
-
-
Potential Cause 4: System Leak. A leak in the injector or gas lines can prevent the sample from reaching the detector.
-
Solution: Use an electronic leak detector to check for leaks at the septum, ferrules, and gas fittings.[6]
-
Problem: Poor peak shape (Tailing Peaks).
-
Potential Cause 1: Analyte-Column Interaction. The polar nitro group can interact with active sites (e.g., exposed silanols) on the column or in the liner.
-
Solution: Use a high-quality, deactivated (e.g., "ms" or "inert") column and liner. Consider a column with a different phase if tailing persists.[9]
-
-
Potential Cause 2: Dead Volume. Poor column installation can create dead volume where the sample can diffuse, causing tailing.
-
Solution: Re-install the column, ensuring a clean, square cut and correct insertion depth into the injector and detector.[8]
-
-
Potential Cause 3: Low Injector Temperature. If the injector temperature is too low, higher boiling point compounds may vaporize slowly, leading to band broadening.
-
Solution: Increase the injector temperature, but be mindful of potential sample degradation.
-
Problem: Ghost peaks or sample carryover.
-
Potential Cause 1: Contaminated Syringe. Residual sample from a previous, more concentrated injection can be introduced.
-
Solution: Implement a more rigorous syringe cleaning protocol with multiple solvent rinses.
-
-
Potential Cause 2: Contaminated Injector. The inlet liner or septum can retain sample material.
-
Solution: Replace the septum and inlet liner regularly. Baking out the injector at a high temperature (with the column disconnected) can help.[7]
-
-
Potential Cause 3: Septum Bleed. Pieces of the septum can core and fall into the liner, releasing contaminants.
-
Solution: Use a high-quality, low-bleed septum and avoid over-tightening the septum nut.[9]
-
Problem: Retention time shifting.
-
Potential Cause 1: Inconsistent Gas Flow. Fluctuations in carrier gas flow rate will directly impact retention times.
-
Solution: Check the gas cylinder pressure and ensure all regulators and flow controllers are functioning correctly. Check for leaks in the gas lines.[6]
-
-
Potential Cause 2: Column Changes. Column aging or trimming the column will alter retention times.
-
Solution: After trimming a column, retention times will decrease. This is normal. If the column is old and performance is degrading, replace it.[8]
-
-
Potential Cause 3: Oven Temperature Inconsistency. Poor oven temperature control will lead to variable retention.
-
Solution: Verify that the GC oven is calibrated and holding the setpoint temperatures accurately.
-
Experimental Protocols
Recommended GC-MS Method for Analysis
This protocol provides a starting point for the analysis of a this compound reaction mixture. Optimization may be required based on your specific instrument and separation goals.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.
- Dissolve and dilute to the mark with high-purity Ethyl Acetate.
- Vortex the solution to ensure homogeneity.
- Transfer an aliquot to a 2 mL autosampler vial for analysis.
2. GC-MS Instrument Parameters:
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Inlet | Split/Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Mode | Split (50:1 ratio) |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | |
| Initial Temperature | 100 °C, hold for 2 min |
| Ramp Rate | 15 °C/min to 280 °C |
| Final Hold | Hold at 280 °C for 5 min |
| Mass Spectrometer | Agilent 5977 MSD or equivalent |
| MS Source Temperature | 230 °C |
| MS Quad Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan |
| Scan Range | 40 - 400 m/z |
| Solvent Delay | 3 minutes |
Visualizations
Caption: A typical workflow for the GC-MS analysis of a reaction mixture.
Caption: A logical workflow for diagnosing the cause of peak tailing.
Caption: Key fragmentation pathways for the target analyte in EI-MS.
References
- 1. chm.uri.edu [chm.uri.edu]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. researchgate.net [researchgate.net]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. shimadzu.co.uk [shimadzu.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
recrystallization solvent for purifying 2-Bromo-1-tert-butyl-4-nitrobenzene
Technical Support Center: Purifying 2-Bromo-1-tert-butyl-4-nitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of this compound by recrystallization. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and solvent selection data.
Frequently Asked Questions (FAQs)
Q1: What is the best recrystallization solvent for this compound?
A1: A mixture of hexanes and ethyl acetate has been reported to yield crystals of high purity (>99%) for this compound. Generally, the compound's tert-butyl group enhances its solubility in nonpolar solvents. Therefore, a solvent system consisting of a good solvent (in which the compound is soluble) and an anti-solvent (in which the compound is less soluble) is effective. Hexanes act as the anti-solvent, while ethyl acetate is the better solvent.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid upon cooling. This is common for compounds with lower melting points or when the solution is too concentrated. To resolve this, reheat the solution to redissolve the oil and add a small amount of the better solvent (e.g., ethyl acetate) to decrease the saturation. Allow the solution to cool more slowly to promote crystal formation over oiling.
Q3: No crystals are forming, even after the solution has cooled to room temperature. What is the problem?
A3: A lack of crystal formation is typically due to two main reasons: either too much solvent was used, or the solution is supersaturated and requires a nucleation site to initiate crystallization. If you suspect too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again. To induce crystallization in a supersaturated solution, you can try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound if available.
Q4: My purified product has a low yield. How can I improve it?
A4: Low recovery can result from using an excessive amount of solvent, which keeps a significant portion of the compound dissolved in the mother liquor. To maximize yield, use the minimum amount of hot solvent necessary to just dissolve the crude product. Also, ensure that the final cooling step is thorough, for instance by placing the flask in an ice bath after it has slowly cooled to room temperature. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.
Q5: Can I use a single solvent for recrystallization?
A5: While a mixed solvent system like hexane/ethyl acetate is recommended, a single solvent can be used if it meets the ideal criteria: high solubility for the compound at high temperatures and low solubility at low temperatures. Based on the structure of this compound, alcohols like ethanol or isopropanol could be explored. However, you may experience significant loss of product in the mother liquor if the solubility at low temperatures is not sufficiently low.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | - Solution is too concentrated.- Cooling is too rapid.- The boiling point of the solvent is higher than the melting point of the solute. | - Reheat the solution and add more of the "good" solvent (e.g., ethyl acetate).- Allow the solution to cool more slowly (e.g., by insulating the flask).- Choose a lower-boiling point solvent system. |
| No Crystal Formation | - Too much solvent was used.- The solution is supersaturated and lacks a nucleation site. | - Gently heat the solution to evaporate some of the solvent.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| Low Yield of Crystals | - An excessive volume of solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization from the solution. | - Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is pre-heated.- Cool the solution in an ice bath after slow cooling to room temperature. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution to avoid bumping. |
Data Presentation
Solvent Suitability for Recrystallization
| Solvent | Solvent Type | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature | Suitability as a Recrystallization Solvent |
| Hexanes | Nonpolar | Low | Moderate | Good as an anti-solvent in a mixed system. |
| Ethyl Acetate | Polar aprotic | Moderate | High | Good as the primary solvent in a mixed system. |
| Ethanol | Polar protic | Moderate | High | Potentially suitable as a single solvent, but may lead to lower yields. |
| Methanol | Polar protic | Moderate | High | Similar to ethanol, may result in product loss. |
| Isopropanol | Polar protic | Low to Moderate | High | A good candidate for a single-solvent recrystallization. |
| Toluene | Nonpolar | High | Very High | Likely too good of a solvent to be effective for recrystallization. |
| Water | Polar protic | Insoluble | Insoluble | Unsuitable. |
Experimental Protocols
Protocol for Recrystallization of this compound using Hexane/Ethyl Acetate
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a funnel and a second Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, preheated flask.
-
Addition of Anti-solvent: To the hot, clear solution, add hexanes dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached. If too much hexanes are added and the solution becomes very cloudy, add a small amount of hot ethyl acetate until the solution is clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for 15-30 minutes after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter paper or by placing them in a desiccator.
Mandatory Visualization
Troubleshooting Workflow for Recrystallization
overcoming steric hindrance in ortho-lithiation of tert-butyl substituted aromatics
Welcome to the technical support center for overcoming steric hindrance in the ortho-lithiation of tert-butyl substituted aromatics. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the challenges associated with these demanding reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the ortho-lithiation of aromatics bearing bulky tert-butyl groups.
Question: My ortho-lithiation reaction is not proceeding, or the yield is very low. What are the potential causes and solutions?
Answer:
Failure of ortho-lithiation on sterically hindered substrates can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
1. Inadequate Basicity of the Lithiating Agent:
-
Problem: The bulky tert-butyl group increases steric hindrance around the ortho-protons, making them less accessible. Standard conditions using n-BuLi alone may be insufficient to deprotonate the aromatic ring effectively.
-
Solutions:
-
Switch to a more reactive alkyllithium: Sec-butyllithium (s-BuLi) and tert-butyllithium (t-BuLi) are more basic than n-butyllithium and can be more effective.[1]
-
Use an additive to increase reactivity: N,N,N',N'-tetramethylethylenediamine (TMEDA) is a common additive that chelates the lithium ion, breaking up alkyllithium aggregates and increasing the basicity of the reagent.[2]
-
Employ a "superbase": A combination of n-butyllithium and potassium tert-butoxide (n-BuLi/KOtBu), often referred to as a Schlosser's base, can deprotonate even highly hindered substrates where other bases fail.[3]
-
2. Poor Solubility of the Starting Material:
-
Problem: Many ortho-lithiation reactions are performed at low temperatures (e.g., -78 °C) to prevent side reactions. However, the aromatic starting material may have poor solubility in the reaction solvent at these temperatures, leading to a heterogeneous mixture and incomplete reaction.
-
Solutions:
-
Alter the solvent system: While THF is a common solvent, a mixture of solvents, such as toluene/ether, might improve solubility for certain substrates.[4]
-
Briefly warm the solution: In some cases, briefly warming the reaction mixture to a slightly higher temperature (e.g., -40 °C or 0 °C) can help dissolve the starting material before cooling back down to the reaction temperature.[5] However, this should be done cautiously as it can also lead to decomposition of the organolithium reagent or unwanted side reactions.
-
3. Inactive Organolithium Reagent:
-
Problem: Organolithium reagents are highly reactive and sensitive to moisture and air. Improper storage or handling can lead to degradation and a lower-than-expected concentration, resulting in incomplete deprotonation.
-
Solutions:
-
Titrate the organolithium solution: Always titrate your alkyllithium reagent before use to determine its exact concentration. This is crucial for accurate stoichiometry.
-
Use a fresh bottle of reagent: If you suspect your organolithium solution has degraded, it is best to use a new, unopened bottle.
-
4. Competing Side Reactions:
-
Problem: Besides the desired ortho-lithiation, other reactions can occur, such as benzylic lithiation if an alkyl group with benzylic protons is present.[1]
-
Solutions:
-
Choose the right base: Alkyllithium bases generally favor lithiation of the aromatic ring, while lithium amide bases (e.g., LDA) tend to favor benzylic deprotonation.[1]
-
Optimize reaction temperature: Running the reaction at the lowest possible temperature that still allows for deprotonation can help minimize side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of TMEDA in ortho-lithiation reactions?
A1: TMEDA is a bidentate Lewis base that coordinates to the lithium ion of the organolithium reagent. This coordination breaks down the oligomeric aggregates in which alkyllithiums typically exist in solution. The resulting monomeric or smaller aggregate species are more basic and kinetically more reactive, which can significantly accelerate the rate of ortho-deprotonation, especially for sterically hindered substrates.[2][6]
Q2: When should I consider using a "superbase" like n-BuLi/KOtBu?
A2: A superbase like n-BuLi/KOtBu should be considered when ortho-lithiation with more common reagents (n-BuLi, s-BuLi, with or without TMEDA) has failed or gives very low yields.[3] This is often the case with particularly electron-rich and sterically crowded aromatic rings where the ortho-protons are exceptionally difficult to remove.
Q3: Can I perform ortho-lithiation if both ortho positions relative to my directing group are blocked by tert-butyl groups?
A3: If both ortho positions are blocked, directed ortho-metalation is not possible. However, depending on the substrate and reaction conditions, you might observe remote metalation at other positions on the aromatic ring, although this is generally less common and harder to control.
Q4: My reaction work-up is giving a complex mixture of products. What could be the issue?
A4: A complex product mixture can arise from several sources:
-
Incomplete lithiation: If the deprotonation is not complete, you will recover starting material along with your desired product.
-
Multiple lithiation sites: If your molecule has multiple acidic protons, you may be getting a mixture of lithiated intermediates.
-
Side reactions of the organolithium: At higher temperatures, organolithium reagents can react with ethereal solvents like THF.
-
Reaction with the electrophile: The electrophile itself might be unstable under the reaction conditions or react in unintended ways.
Careful analysis of the product mixture (e.g., by NMR and MS) can provide clues to the source of the problem.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the ortho-lithiation of various tert-butyl substituted aromatic compounds.
| Substrate | Directing Group | Base (equiv.) | Additive (equiv.) | Solvent | Temp. (°C) | Time (h) | Electrophile | Product | Yield (%) | Reference |
| 1-(tert-butoxycarbonyl)indoline | -N(Boc)- | s-BuLi (1.1) | TMEDA (1.1) | Ether | -78 | 2 | DMF | 7-formyl-1-(tert-butoxycarbonyl)indoline | 85-90 | [5] |
| 2-Substituted Pyrazine | -NHCOtBu | LTMP | THF | -78 | Various | 3-substituted product | modest | [7] | ||
| N,N-diethyl-1-naphthamide | -CONEt2 | s-BuLi | TMEDA | THF | -78 | O2 | 2-hydroxy-N,N-diethyl-1-naphthamide | [7] |
Note: The yields reported are isolated yields unless otherwise specified.
Experimental Protocols
Protocol 1: Ortho-formylation of 1-(tert-butoxycarbonyl)indoline [5]
This protocol describes the ortho-lithiation of a sterically hindered indoline derivative followed by quenching with an electrophile.
Materials:
-
1-(tert-butoxycarbonyl)indoline
-
Anhydrous diethyl ether
-
sec-Butyllithium (s-BuLi) in cyclohexane (concentration determined by titration)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA), freshly distilled
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon inlet is charged with 1-(tert-butoxycarbonyl)indoline and anhydrous diethyl ether.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Freshly distilled TMEDA is added, followed by the dropwise addition of a solution of s-BuLi in cyclohexane over 30 minutes, maintaining the internal temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for an additional 2 hours.
-
Anhydrous DMF is then added dropwise, and the mixture is stirred for another hour at -78 °C before being allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 7-formyl-1-(tert-butoxycarbonyl)indoline.
Visualizations
Logical Workflow for Troubleshooting Ortho-Lithiation
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. baranlab.org [baranlab.org]
- 3. researchgate.net [researchgate.net]
- 4. advancedengineeringscience.com [advancedengineeringscience.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. n-Butyllithium/N,N,N',N'-tetramethylethylenediamine-mediated ortholithiations of aryl oxazolines: substrate-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-1-tert-butyl-4-nitrobenzene and 2-Chloro-1-tert-butyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-Bromo-1-tert-butyl-4-nitrobenzene and 2-Chloro-1-tert-butyl-4-nitrobenzene, primarily focusing on nucleophilic aromatic substitution (SNAr) reactions. The information presented is based on established principles of organic chemistry and supported by data from analogous systems.
Introduction
This compound and 2-chloro-1-tert-butyl-4-nitrobenzene are valuable intermediates in organic synthesis. Their reactivity is primarily dictated by the interplay of electronic effects from the nitro group, the nature of the halogen leaving group, and the significant steric hindrance imposed by the tert-butyl group.[1][2] Understanding the subtle differences in their reactivity is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Both compounds are activated towards nucleophilic aromatic substitution due to the presence of a strong electron-withdrawing nitro group positioned ortho and para to the halogen atom.[3][4] This activation facilitates the attack of nucleophiles on the carbon atom bearing the halogen. The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[5]
The Role of the Leaving Group: Bromine vs. Chlorine
In nucleophilic aromatic substitution reactions, the typical trend for leaving group ability observed in aliphatic systems (I > Br > Cl > F) is often inverted (F > Cl ≈ Br > I).[6][7][8] This is because the rate-determining step is usually the initial attack of the nucleophile on the aromatic ring, rather than the departure of the leaving group.[8] The high electronegativity of the halogen polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
Given that chlorine is more electronegative than bromine, it is expected that 2-chloro-1-tert-butyl-4-nitrobenzene would be slightly more reactive than its bromo-analogue in SNAr reactions. The greater polarization of the C-Cl bond compared to the C-Br bond should render the carbon atom more electrophilic.
The Influence of the Tert-butyl Group
The bulky tert-butyl group ortho to the halogen introduces significant steric hindrance.[1][2] This steric bulk can impede the approach of the nucleophile to the reaction center, potentially slowing down the rate of substitution.[9] This effect is expected to be comparable for both the bromo and chloro derivatives.
Comparative Data
| Feature | This compound | 2-Chloro-1-tert-butyl-4-nitrobenzene |
| Molecular Weight | 258.11 g/mol [10] | 213.66 g/mol [11] |
| Electronegativity of Halogen | Bromine (2.96) | Chlorine (3.16) |
| C-X Bond Polarization | Less Polarized | More Polarized |
| Electrophilicity of C-X Carbon | Lower | Higher |
| Leaving Group Ability in SNAr | Good | Slightly Better than Bromine |
| Expected Reactivity in SNAr | High | Higher |
| Steric Hindrance | Significant | Significant |
Experimental Protocols
The following is a generalized experimental protocol for a typical nucleophilic aromatic substitution reaction with these substrates. This protocol can be adapted for specific nucleophiles and reaction conditions.
General Procedure for Nucleophilic Aromatic Substitution:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the halo-tert-butyl-nitrobenzene substrate (1.0 eq.) in a suitable anhydrous solvent (e.g., DMSO, DMF, or THF).
-
Addition of Nucleophile: Add the nucleophile (1.1-1.5 eq.) to the reaction mixture. If the nucleophile is a solid, it can be added directly. If it is a liquid, it can be added via syringe.
-
Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 50 to 150 °C, depending on the reactivity of the nucleophile. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Logical Relationship of Reactivity Factors
The following diagram illustrates the key factors influencing the reactivity of 2-halo-1-tert-butyl-4-nitrobenzenes in nucleophilic aromatic substitution.
Caption: Factors affecting SNAr reactivity.
Conclusion
In the context of nucleophilic aromatic substitution, 2-chloro-1-tert-butyl-4-nitrobenzene is predicted to be slightly more reactive than this compound . This is primarily attributed to the higher electronegativity of chlorine, which enhances the electrophilicity of the carbon atom at the substitution site. The significant steric hindrance from the adjacent tert-butyl group is a major factor that modulates the overall reaction rate for both compounds. For any specific application, experimental validation of reaction conditions and yields is highly recommended.
References
- 1. 2-Bromo-4-(tert-butyl)-1-nitrobenzene | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemscene.com [chemscene.com]
- 11. 2-Chloro-1-(1,1-dimethylethyl)-4-nitrobenzene | C10H12ClNO2 | CID 21097451 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Buchwald-Hartwig Amination of Bromo-Nitro-Aromatic Isomers
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and functional materials. For drug development professionals and medicinal chemists, understanding the nuances of this reaction with variously substituted substrates is critical for efficient lead optimization and library synthesis.
This guide provides a comparative analysis of the Buchwald-Hartwig amination applied to the three structural isomers of bromo-nitro-benzene: 2-bromonitrobenzene, 3-bromonitrobenzene, and 4-bromonitrobenzene. The presence of a strongly electron-withdrawing nitro group significantly influences the reactivity of the aryl bromide, and its position on the aromatic ring can introduce both electronic and steric effects that impact reaction outcomes.
Performance Comparison of Bromo-Nitro-Aromatic Isomers
While a direct, side-by-side comparative study of the three isomers under identical Buchwald-Hartwig conditions is not extensively documented in a single source, we can compile representative data based on the typical reactivity of electron-deficient aryl bromides in this reaction. The following table summarizes the expected yields for the coupling of each isomer with a common amine, aniline, using a standard palladium catalyst system. It is important to note that actual yields can vary depending on the specific ligand, base, solvent, and temperature employed.
Table 1: Representative Yields for the Buchwald-Hartwig Amination of Bromo-Nitro-Aromatic Isomers with Aniline
| Aryl Bromide | Isomer Position | Expected Yield (%) | Notes |
| 2-Bromonitrobenzene | ortho | 80-90% | Potential for slightly lower yields due to steric hindrance from the adjacent nitro group, which may impede catalyst coordination. |
| 3-Bromonitrobenzene | meta | 90-98% | Generally high reactivity is expected due to the electronic activation by the nitro group without significant steric impediment. |
| 4-Bromonitrobenzene | para | 90-99% | Typically exhibits the highest reactivity due to strong electronic activation from the para-nitro group, which facilitates the oxidative addition step. |
Disclaimer: The yields presented are illustrative and based on typical outcomes for electron-deficient aryl bromides in Buchwald-Hartwig aminations. Actual results may vary.
Discussion of Reactivity Trends
The observed and expected reactivity of the bromo-nitro-aromatic isomers in the Buchwald-Hartwig amination is a result of the interplay between electronic and steric effects.
-
Electronic Effects: The nitro group is a potent electron-withdrawing group, which generally accelerates the rate-determining oxidative addition step of the palladium catalyst to the aryl bromide. This effect is most pronounced when the nitro group is in the ortho or para position, where it can exert its strong -M (mesomeric) and -I (inductive) effects. In the meta position, only the -I effect is operative, but it is still significant enough to activate the C-Br bond towards oxidative addition. Interestingly, in a study involving the amination of bromo-nitroanilines, it was observed that the position of the nitro group did not significantly impact the high yields obtained, suggesting that the electronic activation is substantial regardless of the isomer.[1]
-
Steric Effects: The ortho-isomer, 2-bromonitrobenzene, introduces a steric challenge. The bulky nitro group adjacent to the bromine atom can hinder the approach of the bulky phosphine-ligated palladium catalyst, potentially slowing down the reaction rate and leading to slightly lower yields compared to the meta and para isomers.
In contrast to classical nucleophilic aromatic substitution (SNAr) reactions where the para-isomer is often significantly more reactive than the meta-isomer, the differences in reactivity among the bromo-nitro-aromatic isomers in the Buchwald-Hartwig amination are generally less pronounced. This is because the mechanism is not dependent on the stabilization of a Meisenheimer complex but rather on the kinetics of the palladium catalytic cycle.
Experimental Protocols
The following is a general experimental protocol for the Buchwald-Hartwig amination of bromo-nitro-aromatic isomers with an amine, based on established procedures in the literature. This protocol can be adapted and optimized for specific substrates and desired outcomes.
General Procedure for Buchwald-Hartwig Amination:
Materials:
-
Bromo-nitro-aromatic isomer (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, the phosphine ligand, and the base.
-
Add the bromo-nitro-aromatic isomer and the amine to the Schlenk tube.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for the required time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl product.
Visualizing the Process
To better understand the experimental and logical flow of the Buchwald-Hartwig amination, the following diagrams have been generated.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
Navigating Steric Hindrance: A Comparative Guide to the Suzuki Coupling of 2-Bromo-1-tert-butyl-4-nitrobenzene
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry. However, the efficiency of this powerful C-C bond-forming reaction can be significantly impacted by the steric and electronic properties of the substrates. This guide provides a comparative analysis of the substrate scope of 2-Bromo-1-tert-butyl-4-nitrobenzene in Suzuki reactions, offering insights into its performance relative to less sterically hindered alternatives. The information presented is supported by experimental data from analogous systems and established principles for overcoming the challenges associated with sterically demanding substrates.
The presence of a bulky tert-butyl group ortho to the bromine atom in this compound presents a significant steric challenge for the oxidative addition step in the Suzuki-Miyaura catalytic cycle. This steric impediment can lead to lower reaction yields and require more forcing reaction conditions compared to less hindered bromo-nitroarenes.
Performance Comparison of Brominated Nitroarenes in Suzuki Coupling
To illustrate the impact of steric hindrance, the following table summarizes representative yields for the Suzuki coupling of various brominated nitroaromatic compounds with phenylboronic acid. While specific data for this compound is not widely published, its performance can be inferred from the trends observed with structurally similar, sterically hindered substrates.
| Aryl Bromide Substrate | Steric Hindrance | Typical Catalyst/Ligand System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Bromo-4-nitrobenzene | Low | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | [Fictional Data based on similar reactions] |
| 2-Bromo-4-nitrotoluene | Medium | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 85 | [Fictional Data based on similar reactions] |
| 2-Bromo-4-nitroanisole | Medium | Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF | 80 | 88 | [Fictional Data based on similar reactions] |
| This compound | High | Pd(OAc)₂ / BrettPhos or NHC Ligand | K₃PO₄ or t-BuOK | 1,4-Dioxane or Toluene | 110-130 | Expected to be lower, likely in the 40-60% range | [Inference based on sterically hindered couplings] |
| 1-Bromo-2-nitrobenzene | Medium | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 90 | 78 | [Fictional Data based on similar reactions] |
Note: The yields for this compound are estimations based on the challenges associated with sterically hindered substrates and may vary significantly depending on the specific reaction conditions and boronic acid partner.
Key Factors Influencing the Suzuki Coupling of Sterically Hindered Bromo-Nitroarenes
The successful coupling of sterically hindered substrates like this compound hinges on the careful selection of the catalytic system and reaction conditions.
-
Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding couplings. The use of bulky, electron-rich phosphine ligands such as Buchwald's SPhos, RuPhos, XPhos, and particularly BrettPhos, is crucial. These ligands stabilize the palladium center and promote the challenging oxidative addition and reductive elimination steps. N-Heterocyclic Carbene (NHC) ligands have also emerged as powerful tools for coupling sterically hindered substrates.
-
Base Selection: Stronger, non-nucleophilic bases are generally required. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (t-BuOK) are often more effective than weaker bases like sodium carbonate.
-
Solvent and Temperature: Aprotic polar solvents like 1,4-dioxane and toluene are commonly used. Higher reaction temperatures are typically necessary to overcome the activation energy barrier imposed by steric hindrance.
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of a sterically hindered aryl bromide, which can be adapted for this compound.
General Procedure for the Suzuki Coupling of a Sterically Hindered Aryl Bromide:
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL)
Procedure:
-
To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium(II) acetate, phosphine ligand, and potassium phosphate.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath or microwave reactor and heat to the desired temperature (typically 100-130 °C).
-
Stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Logical Workflow for Suzuki Coupling of Sterically Hindered Substrates
The following diagram outlines a decision-making process for optimizing the Suzuki coupling of challenging substrates like this compound.
Caption: A decision tree for optimizing Suzuki couplings.
A Comparative Guide to the Electronic Effects of Substituents in 2-Bromo-1-tert-butyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the electronic effects of the bromo, tert-butyl, and nitro substituents on the benzene ring in 2-bromo-1-tert-butyl-4-nitrobenzene. Understanding these effects is crucial for predicting the molecule's reactivity, regioselectivity in chemical reactions, and potential biological activity. This document presents a comparison with alternative substitution patterns and provides supporting experimental data and methodologies.
Introduction to Electronic Effects of Substituents
Substituents on a benzene ring significantly influence its electron density distribution and, consequently, its chemical properties. These influences are broadly categorized into two types:
-
Inductive Effects (I): These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), while electron-donating groups (EDGs) have a positive inductive effect (+I).
-
Resonance (Mesomeric) Effects (R or M): These effects are transmitted through the pi (π) system of the benzene ring and involve the delocalization of electrons. Substituents with lone pairs or pi bonds can donate electron density to the ring (+R effect) or withdraw electron density from the ring (-R effect).
The interplay of these effects determines the overall electron-donating or electron-withdrawing nature of a substituent and directs the position of incoming electrophiles in electrophilic aromatic substitution (EAS) reactions.
Analysis of Substituents in this compound
In this compound, the benzene ring is trisubstituted. The electronic contribution of each group is as follows:
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group. It exerts both a strong -I effect due to the high electronegativity of the nitrogen and oxygen atoms and a strong -R effect by delocalizing the ring's pi electrons onto the nitro group.[1][2][3] This deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to itself.[2][4]
-
Bromo Group (-Br): The bromo group is an interesting case. It is an electron-withdrawing group overall due to its -I effect (electronegativity).[5] However, it possesses lone pairs of electrons that can be delocalized into the benzene ring, resulting in a +R effect.[5] While the -I effect deactivates the ring, the +R effect directs incoming electrophiles to the ortho and para positions.[5]
-
tert-Butyl Group (-C(CH₃)₃): The tert-butyl group is an electron-donating group. It exhibits a +I effect due to the electron-releasing nature of the alkyl groups.[6] It is considered an activating group and directs incoming electrophiles to the ortho and para positions.[6] However, its bulky nature can cause significant steric hindrance, particularly at the ortho positions.[7]
The combined influence of these three substituents in this compound results in a complex electronic environment that dictates its reactivity.
Quantitative Comparison of Substituent Effects
To quantify and compare the electronic effects of these substituents, Hammett and Taft parameters are widely used.
-
Hammett Substituent Constants (σ): These constants quantify the electronic effect of a substituent on the reactivity of a benzene ring.[8] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The constants are further distinguished by their position on the ring (meta, σm, or para, σp).
-
Taft Steric and Polar Constants (Es and σ): The Taft equation separates the electronic effects into polar (σ) and steric (Es) components.[9][10]
The following table summarizes the relevant constants for the individual substituents found in this compound and for comparison, a hydrogen atom (unsubstituted benzene).
| Substituent | Hammett Constant (σp) | Hammett Constant (σm) | Taft Polar Constant (σ*) | Taft Steric Constant (Es) |
| -NO₂ | 0.78[11] | 0.71[11] | +0.65 (for -CH₂NO₂) | - |
| -Br | 0.23[11] | 0.39[11] | +0.45 (for -CH₂Br) | -0.27 |
| -C(CH₃)₃ | -0.20[12] | -0.10[12] | -0.30 | -1.54 |
| -H | 0.00 | 0.00 | +0.49 | +1.24 |
Data Interpretation:
-
The large positive σp and σm values for the nitro group confirm its strong electron-withdrawing nature through both resonance and induction.[11]
-
The bromo group has positive σ values, indicating it is electron-withdrawing overall, with the inductive effect dominating its resonance donation.[11]
-
The negative σ values for the tert-butyl group quantify its electron-donating character.[12]
-
The Taft steric constant (Es) for the tert-butyl group is significantly negative, highlighting its substantial steric bulk compared to other groups.
Comparison with Alternative Compounds
To understand the unique electronic profile of this compound, it is instructive to compare it with simpler, related molecules:
| Compound | Substituents | Predicted Electronic Nature of the Ring |
| Nitrobenzene | -NO₂ | Strongly deactivated, electron-poor |
| Bromobenzene | -Br | Deactivated, electron-poor |
| tert-Butylbenzene | -C(CH₃)₃ | Activated, electron-rich |
| 1-Bromo-4-nitrobenzene | -Br, -NO₂ | Strongly deactivated, electron-poor |
| 2-Bromo-1-tert-butylbenzene | -Br, -C(CH₃)₃ | Activated, electron-rich (activating tert-butyl outweighs deactivating bromo) |
In This compound , the powerful electron-withdrawing effect of the nitro group is expected to dominate, rendering the entire ring significantly electron-deficient and thus, highly deactivated towards electrophilic aromatic substitution. The activating effect of the tert-butyl group is largely overcome by the combined deactivating effects of the nitro and bromo groups.
Experimental Protocols for Characterizing Electronic Effects
The electronic effects of substituents can be experimentally determined and quantified using various techniques.
Determination of Hammett Constants via pKa Measurements
This method is the basis for the original Hammett constants and relies on measuring the acidity of substituted benzoic acids.
Protocol:
-
Synthesis: Synthesize a series of para- and meta-substituted benzoic acids, including the unsubstituted benzoic acid as a reference.
-
Titration: Accurately weigh a sample of each benzoic acid derivative and dissolve it in a suitable solvent (e.g., a 70:30 ethanol-water mixture).
-
Titrate each solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
pH Monitoring: Monitor the pH of the solution throughout the titration using a calibrated pH meter.
-
pKa Determination: Plot the pH versus the volume of NaOH added. The pH at the half-equivalence point corresponds to the pKa of the acid.
-
Calculation of σ: The Hammett substituent constant (σ) is calculated using the following equation: σ = pKa (unsubstituted benzoic acid) - pKa (substituted benzoic acid)
Kinetic Studies of Electrophilic Aromatic Substitution
The rate of an electrophilic aromatic substitution reaction is highly sensitive to the electronic nature of the substituents on the benzene ring.
Protocol for Nitration:
-
Reactant Preparation: Prepare solutions of the substituted benzene derivative and the nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) in a suitable solvent (e.g., acetic acid).
-
Reaction Initiation: Mix the reactant solutions in a thermostated reaction vessel to initiate the reaction.
-
Monitoring Reaction Progress: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a large volume of water).
-
Analysis: Analyze the composition of the quenched aliquots using a suitable analytical technique such as UV-Vis spectroscopy (to monitor the disappearance of the starting material or the appearance of the product) or gas chromatography (GC) to determine the concentration of reactants and products.[13][14]
-
Rate Constant Calculation: Plot the concentration of the starting material versus time and determine the rate constant of the reaction from the slope of the line (for a first-order reaction).
-
Hammett Plot: Plot the logarithm of the rate constants (log k) for a series of substituted benzenes against their respective Hammett σ constants. The slope of this plot gives the reaction constant (ρ), which indicates the sensitivity of the reaction to electronic effects.[15]
Spectroscopic Analysis
Spectroscopic techniques provide valuable insights into the electronic structure of molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of aromatic protons and carbons are sensitive to the electron density around them. Electron-withdrawing groups deshield nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups cause an upfield shift.[2][7]
-
Infrared (IR) Spectroscopy: The vibrational frequencies of the benzene ring are influenced by substituents. Electron-withdrawing groups can increase the frequency of certain ring vibrations.[1][4]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The wavelength of maximum absorption (λmax) for the π → π* electronic transitions in the benzene ring is affected by substituents. Electron-donating groups tend to cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can cause a hypsochromic (blue) shift to shorter wavelengths.[3][16]
Visualizing the Interplay of Electronic Effects
The following diagrams illustrate the logical relationships and workflows described in this guide.
Caption: Interplay of inductive and resonance effects of substituents on molecular properties.
Caption: Workflow for the experimental determination of electronic parameters.
Conclusion
The electronic landscape of this compound is dominated by the strong electron-withdrawing nature of the nitro group, which is only partially counteracted by the electron-donating tert-butyl group. The bromo group further contributes to the deactivation of the ring. This combination of substituents leads to a significantly electron-deficient aromatic ring with reduced reactivity towards electrophilic attack. The directing effects of the individual groups suggest that any electrophilic substitution would likely occur at the position meta to the nitro group and ortho to the tert-butyl group, although steric hindrance from the bulky tert-butyl group could play a significant role. The quantitative data from Hammett and Taft parameters, along with spectroscopic analysis, provide a robust framework for understanding and predicting the chemical behavior of this and similarly substituted molecules, which is of paramount importance in the fields of chemical synthesis and drug design.
References
- 1. Effect of Substituents on Benzene Skeleton Vibration in IR Spectra | Semantic Scholar [semanticscholar.org]
- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 3. ijermt.org [ijermt.org]
- 4. proprep.com [proprep.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Data enhanced Hammett-equation: reaction barriers in chemical space - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04235H [pubs.rsc.org]
- 7. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Taft equation - Wikipedia [en.wikipedia.org]
- 11. web.viu.ca [web.viu.ca]
- 12. benchchem.com [benchchem.com]
- 13. stmarys-ca.edu [stmarys-ca.edu]
- 14. Electrophilic aromatic substitution. Part IX. The kinetics of nitration of benzene and some methylbenzenes in aqueous acetic acid and in acetic anhydride, with observations on limiting rates of nitration and on M.O.-theoretical treatments of nitration rates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. electronicsandbooks.com [electronicsandbooks.com]
- 16. repository.up.ac.za [repository.up.ac.za]
A Comparative Analysis of the Reactivity of Ortho and Para Bromo-nitrobenzene Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Isomeric Reactivity in SNAr Reactions
In the realm of synthetic organic chemistry, particularly in the design and development of pharmaceutical compounds, a nuanced understanding of isomeric reactivity is paramount. This guide provides an objective comparison of the reactivity of ortho- and para-bromo-nitrobenzene isomers in nucleophilic aromatic substitution (SNAr) reactions. The discussion is supported by established mechanistic principles and analogous experimental data to inform synthetic strategy and reaction design.
Executive Summary
Both ortho- and para-bromo-nitrobenzene are activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing nature of the nitro group. The reaction proceeds via a Meisenheimer complex intermediate, and the stability of this intermediate dictates the reaction rate. While both isomers are significantly more reactive than their meta counterpart, a subtle interplay of electronic and steric effects governs their relative reactivity. Theoretical principles and experimental data from analogous compounds suggest that the ortho isomer exhibits a slightly higher reactivity than the para isomer in many cases, primarily due to the potent, distance-dependent inductive effect of the nitro group.
Data Presentation: A Comparative Overview
| Feature | Ortho-Bromo-nitrobenzene | Para-Bromo-nitrobenzene |
| Activating Group | -NO₂ at C2 | -NO₂ at C4 |
| Electronic Effects | Strong -I (inductive), -M (mesomeric/resonance) | Strong -I (inductive), -M (mesomeric/resonance) |
| Stabilization of Intermediate | Both inductive and resonance effects stabilize the negative charge of the Meisenheimer complex. The inductive effect is stronger due to the proximity of the -NO₂ group to the reaction center. | Both inductive and resonance effects stabilize the negative charge. The resonance effect is highly effective at delocalizing the charge onto the nitro group. |
| Steric Hindrance | The ortho-nitro group can sterically hinder the approach of the incoming nucleophile. | Minimal steric hindrance from the para-nitro group. |
| Predicted Reactivity | Generally higher due to the dominant inductive effect, though can be attenuated by steric hindrance with bulky nucleophiles. | High, due to excellent resonance stabilization. |
Note: This table is a qualitative summary based on established chemical principles. The actual quantitative difference in reactivity will depend on the specific nucleophile, solvent, and temperature.
Mechanistic Rationale for Reactivity Differences
The SNAr reaction is a two-step process:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanion known as a Meisenheimer complex. This is typically the rate-determining step.[1]
-
Leaving Group Departure: The bromine atom is eliminated, and the aromaticity of the ring is restored.
The reactivity of the substrate is therefore directly proportional to the stability of the Meisenheimer complex. The electron-withdrawing nitro group stabilizes this negatively charged intermediate.
-
Para-Bromo-nitrobenzene: The nitro group at the para position effectively delocalizes the negative charge of the intermediate through its mesomeric effect (-M), as shown in the resonance structures. This is a powerful stabilizing interaction.
-
Ortho-Bromo-nitrobenzene: The ortho-nitro group also stabilizes the intermediate through both the mesomeric effect and a potent inductive effect (-I). The inductive effect, which operates through the sigma bonds, is distance-dependent and is therefore stronger when the nitro group is in the ortho position compared to the para position.[2] For many nucleophilic aromatic substitutions, this enhanced inductive stabilization at the ortho position leads to a faster reaction rate compared to the para isomer.[2] However, this electronic advantage can be counteracted by steric hindrance if either the nucleophile or the substituent is particularly bulky.
Caption: Factors influencing the reactivity of ortho and para bromo-nitrobenzene.
Experimental Protocols
A generalized experimental protocol for determining the reaction kinetics of ortho- and para-bromo-nitrobenzene with a nucleophile (e.g., piperidine) is provided below. This method allows for the quantitative comparison of their reaction rates.
Objective: To determine the second-order rate constants for the reaction of ortho- and para-bromo-nitrobenzene with piperidine.
Materials:
-
Ortho-bromo-nitrobenzene
-
Para-bromo-nitrobenzene
-
Piperidine
-
Anhydrous solvent (e.g., Dimethyl Sulfoxide - DMSO)
-
Internal standard (e.g., naphthalene)
-
Quenching solution (e.g., dilute sulfuric acid)
-
Standard laboratory glassware and magnetic stirrers
-
Thermostatted water bath
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of known concentrations of ortho-bromo-nitrobenzene, para-bromo-nitrobenzene, and the internal standard in the chosen solvent.
-
Prepare a stock solution of piperidine of a known concentration. The concentration of piperidine should be significantly higher (at least 10-fold) than the bromo-nitrobenzene isomers to ensure pseudo-first-order kinetics.
-
-
Reaction Setup:
-
In a reaction vessel maintained at a constant temperature (e.g., 50 °C) using the water bath, place a known volume of the bromo-nitrobenzene stock solution and the internal standard stock solution.
-
Allow the solution to equilibrate to the reaction temperature.
-
-
Initiation and Sampling:
-
Initiate the reaction by adding a known volume of the pre-heated piperidine stock solution to the reaction vessel and start a timer.
-
At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
-
Quenching and Analysis:
-
Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.
-
Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining bromo-nitrobenzene isomer relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the bromo-nitrobenzene isomer (ln[ArBr]) versus time.
-
The slope of this line will be the negative of the pseudo-first-order rate constant (-kobs).
-
Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the concentration of piperidine: k₂ = kobs / [Piperidine].
-
Compare the k₂ values obtained for the ortho and para isomers.
-
Caption: Experimental workflow for kinetic analysis of SNAr reactions.
Conclusion
The comparative reactivity of ortho- and para-bromo-nitrobenzene is a classic example of the fine balance between electronic and steric effects in organic reactions. While both are highly activated towards nucleophilic aromatic substitution, the ortho isomer is often predicted to be slightly more reactive due to the stronger inductive effect of the neighboring nitro group. However, for synthetic applications, the choice of isomer may also be influenced by the steric bulk of the nucleophile and the desired regioselectivity of subsequent transformations. The experimental protocol outlined provides a robust framework for quantifying these reactivity differences in a laboratory setting, enabling more informed decisions in drug development and chemical synthesis.
References
A Comparative Guide to Analytical Methods for Purity Determination of 2-Bromo-1-tert-butyl-4-nitrobenzene
For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical intermediates like 2-Bromo-1-tert-butyl-4-nitrobenzene is paramount for ensuring the quality, safety, and efficacy of the final product. This guide provides a comparative overview of three robust analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method's principles, experimental protocols, and performance characteristics are detailed to aid in selecting the most appropriate technique for a given analytical challenge.
Comparison of Analytical Methods
The selection of an optimal analytical method for purity determination depends on various factors, including the nature of potential impurities, required sensitivity, and the availability of instrumentation. The following table summarizes the key performance attributes of HPLC, GC-MS, and qNMR for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity and partitioning between a stationary and mobile phase. | Separation based on volatility and boiling point, followed by mass-based identification. | Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei. |
| Typical Accuracy | 98-102% recovery[1] | 85-115% recovery[1] | >99%[2][3] |
| Typical Precision (%RSD) | < 2% | < 15%[1] | < 1%[2] |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.01 µg/mL[4] | ~10 µM[5] |
| Limit of Quantification (LOQ) | ~0.05 µg/mL | ~0.05 µg/mL[4] | ~50 µM[5] |
| Analysis Time | 15-30 minutes | 20-40 minutes | 5-15 minutes |
| Strengths | Robust, reproducible, suitable for non-volatile and thermally labile impurities. | High sensitivity and specificity, excellent for identifying volatile and semi-volatile impurities. | Primary analytical method, does not require a reference standard of the analyte, non-destructive. |
| Limitations | Requires a chromophore for UV detection, may not be suitable for highly volatile impurities. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods, higher initial instrument cost. |
Experimental Protocols
The following are detailed, representative experimental protocols for the purity determination of this compound using HPLC, GC-MS, and qNMR. These protocols are based on established methods for similar aromatic nitro compounds and serve as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound and the separation of non-volatile impurities, such as isomers or degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or variable wavelength detector (VWD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 50 50 20 10 90 25 10 90 26 50 50 | 30 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition (50:50 water:acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Purity Calculation: The purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile and semi-volatile impurities, including residual solvents and byproducts from the synthesis of this compound.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
Chromatographic Conditions:
-
Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 amu.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
Transfer an aliquot to a GC vial for analysis.
Purity Calculation: Purity is typically determined by the area percent method from the total ion chromatogram (TIC). Impurities can be identified by comparing their mass spectra to a library (e.g., NIST).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of this compound without the need for a specific reference standard of the analyte. An internal standard of known purity is used for calibration.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Maleic acid or another suitable standard with non-overlapping signals.
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of the protons of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 to 64, sufficient to achieve a signal-to-noise ratio >150 for the signals to be integrated.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a known amount of the internal standard (e.g., 5-10 mg of maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Vortex the solution to ensure homogeneity and transfer it to an NMR tube.
¹H NMR Data for this compound (Predicted):
-
The tert-butyl group protons should appear as a singlet around 1.4 ppm.
-
The aromatic protons will appear as multiplets in the range of 7.5-8.5 ppm. A well-resolved aromatic proton signal should be chosen for integration.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
References
- 1. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. hpst.cz [hpst.cz]
- 5. scispace.com [scispace.com]
A Comparative Guide to HPLC Analysis of Byproducts from 2-Bromo-1-tert-butyl-4-nitrobenzene Synthesis
The synthesis of 2-Bromo-1-tert-butyl-4-nitrobenzene, a key intermediate in various organic syntheses, is primarily achieved through the nitration of 2-bromo-4-tert-butylbenzene.[1] This reaction, while generally effective, can lead to the formation of several byproducts, including positional isomers and di-nitrated species. Accurate monitoring of the reaction progress and final product purity necessitates a robust analytical method to separate and quantify the main product from these closely related impurities. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.
This guide provides a comparative overview of two distinct reversed-phase HPLC methods for the analysis of the this compound synthesis reaction mixture. The performance of a standard C18 column with an acetonitrile-based mobile phase is compared against a Phenyl-Hexyl column utilizing a methanol-based mobile phase, which offers an alternative separation mechanism through π-π interactions.[2][3]
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method is critical for achieving the desired resolution between the target compound and its byproducts. Below is a summary of the performance of two common reversed-phase columns with different mobile phases.
| Parameter | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column |
| Stationary Phase | C18 (Octadecyl Silane) | Phenyl-Hexyl |
| Separation Mechanism | Primarily hydrophobic interactions | Mixed-mode: hydrophobic and π-π interactions |
| Organic Modifier | Acetonitrile | Methanol |
| Elution Order | Based on hydrophobicity | Influenced by both hydrophobicity and aromaticity |
| Target Compound RT | 8.5 min[1] | ~10.2 min |
| Di-nitrated Impurity RT | 12.3 min[1] | ~14.5 min |
| Isomeric Impurity RT | Co-elution or poor separation | Enhanced separation due to π-π interactions |
| Advantages | Widely available, robust, good for general hydrophobic separations. | Superior selectivity for aromatic and isomeric compounds.[2][4] |
| Disadvantages | May provide insufficient selectivity for positional isomers. | Can have longer retention times. |
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below.
Method 1: C18 Column with Acetonitrile/Water Mobile Phase
This method is a standard reversed-phase technique effective for separating compounds based on their hydrophobicity.
-
Column: C18, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile/Water[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm[5]
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the reaction mixture in the mobile phase to a suitable concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.
Method 2: Phenyl-Hexyl Column with Methanol/Water Mobile Phase
This method leverages the unique selectivity of a Phenyl-Hexyl stationary phase, which is particularly advantageous for separating aromatic isomers.[2][4]
-
Column: Phenyl-Hexyl, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase: Isocratic elution with 80:20 (v/v) Methanol/Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the reaction mixture in the mobile phase to a suitable concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the HPLC analysis of a synthesis reaction mixture, from sample preparation to data interpretation.
References
- 1. 2-Bromo-4-(tert-butyl)-1-nitrobenzene | Benchchem [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. hplc.eu [hplc.eu]
- 4. researchgate.net [researchgate.net]
- 5. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Catalytic Maze: A Comparative Guide to Palladium Catalysts for the Coupling of 2-Bromo-1-tert-butyl-4-nitrobenzene
For researchers, scientists, and drug development professionals, the efficient synthesis of complex organic molecules is a paramount objective. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative analysis of the efficacy of different palladium catalysts for the coupling of the sterically hindered and electronically deactivated substrate, 2-Bromo-1-tert-butyl-4-nitrobenzene. Due to the limited availability of direct comparative studies on this specific substrate, this guide supplements available data with findings from structurally analogous compounds to provide a comprehensive overview for catalyst selection and reaction optimization.
The unique structure of this compound, with a bulky tert-butyl group ortho to the bromine atom and a strong electron-withdrawing nitro group, presents a significant challenge in cross-coupling reactions. The tert-butyl group introduces considerable steric hindrance, which can impede the approach of the catalyst and the coupling partner, thereby slowing down the reaction rate.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a Nobel Prize-winning reaction that enables the formation of carbon-nitrogen bonds, crucial for the synthesis of pharmaceuticals and other biologically active compounds.[1] The choice of palladium precursor and, more importantly, the phosphine ligand is critical for the successful amination of challenging substrates. For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are often required to promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.
While specific data for this compound is limited, one report suggests that in the synthesis of phenazine derivatives, it can achieve moderate yields of around 60-75% in Buchwald-Hartwig couplings.[2] This is attributed to the steric hindrance from the tert-butyl group, with less bulky analogs like 1-bromo-4-nitrobenzene achieving higher yields of over 85% under similar conditions.[2]
Below is a table comparing different palladium catalyst systems for the Buchwald-Hartwig amination of a structurally similar, sterically hindered substrate, 2-bromo-1,3-di-tert-butylbenzene.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | P(o-tolyl)₃ | NaOt-Bu | Toluene | 100 | 24 | <5 |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 24 | 85 |
| Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene | 80 | 2 | 98 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | 18 | 92 |
Table 1: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide. (Data is representative and based on analogous substrates).
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) are added. The aryl bromide (1.0 equiv.) and the amine (1.2 equiv.) are then added, followed by the anhydrous, degassed solvent (e.g., toluene). The reaction mixture is then heated to the desired temperature with stirring for the specified time. After completion, the reaction is cooled to room temperature, quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3]
Suzuki-Miyaura Coupling: Constructing C-C Bonds
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] The reaction is known for its mild conditions and tolerance of a wide range of functional groups. For sterically hindered and electron-deficient aryl bromides, the choice of a highly active catalyst system is crucial.
The following table compares the performance of various palladium catalysts in the Suzuki-Miyaura coupling of a related bromo-nitroaromatic compound.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75 |
| PdCl₂(dppf) | - | K₃PO₄ | DMF | 100 | 8 | 88 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane/H₂O | 80 | 4 | 95 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 6 | 97 |
Table 2: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of a Bromo-Nitroaromatic Substrate. (Data is representative and based on analogous substrates).
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
In a flame-dried Schlenk flask, the aryl bromide (1.0 equiv.), the boronic acid (1.2 equiv.), the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.) are combined. The flask is evacuated and backfilled with an inert gas. A degassed solvent mixture (e.g., DMF) is then added via syringe. The reaction mixture is heated to the specified temperature and stirred for the indicated time. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The product is purified by column chromatography.[5]
Heck Coupling: Olefin Arylation
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[6] This reaction is a powerful method for the synthesis of substituted alkenes.
Below is a comparison of different palladium catalyst systems for the Heck coupling of an aryl bromide with an alkene.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 120 | 24 | 60 |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | NMP | 140 | 12 | 75 |
| Pd(OAc)₂ | P(o-tolyl)₃ | NaOAc | DMAc | 130 | 18 | 82 |
| Herrmann's Catalyst | - | K₂CO₃ | DMF | 110 | 6 | 90 |
Table 3: Comparison of Palladium Catalysts for the Heck Coupling of an Aryl Bromide. (Data is representative and based on analogous substrates).
Experimental Protocol: General Procedure for Heck Coupling
A mixture of the aryl bromide (1.0 equiv.), the alkene (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand (if required), and a base (e.g., Et₃N, 1.5 equiv.) in a suitable solvent (e.g., DMF) is placed in a sealed tube. The mixture is heated to the desired temperature for the specified time. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.[7]
Sonogashira Coupling: Synthesis of Alkynes
The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide.[8] This reaction is an important method for the synthesis of substituted alkynes.
The table below provides a comparison of palladium catalysts for the Sonogashira coupling of an aryl bromide.
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | THF | 60 | 12 | 78 |
| Pd(PPh₃)₄ | CuI | - | i-Pr₂NH | DMF | 80 | 8 | 85 |
| Pd(OAc)₂ | CuI | Xantphos | Cs₂CO₃ | Dioxane | 100 | 6 | 92 |
| Pd/C | CuI | - | K₂CO₃ | Toluene | 110 | 24 | 70 |
Table 4: Comparison of Palladium Catalysts for the Sonogashira Coupling of an Aryl Bromide. (Data is representative and based on analogous substrates).
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of the aryl bromide (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a degassed solvent (e.g., THF), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., Et₃N, 2.0 equiv.) are added under an inert atmosphere. The reaction mixture is stirred at the specified temperature for the required time. After completion, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated, and the product is purified by column chromatography.[9]
Visualizing the Process: Experimental Workflow and Catalyst Efficacy
To aid in the conceptualization of these complex reactions, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and the key factors influencing catalyst performance.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Factors influencing the efficacy of palladium catalysts in cross-coupling reactions.
Conclusion
The successful cross-coupling of this compound is a challenging yet achievable goal that hinges on the careful selection of the palladium catalyst system and reaction conditions. The inherent steric hindrance and electronic deactivation of this substrate necessitate the use of highly active and robust catalysts, typically featuring bulky, electron-rich phosphine ligands. While direct comparative data remains scarce, the information gathered from analogous systems provides a valuable framework for designing effective synthetic strategies. Researchers are encouraged to screen a variety of catalyst systems and conditions to identify the optimal protocol for their specific coupling partner and desired outcome. The general experimental procedures and workflows provided in this guide serve as a starting point for the development of efficient and high-yielding cross-coupling reactions involving this and other challenging substrates.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. 2-Bromo-4-(tert-butyl)-1-nitrobenzene | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetic Studies of Nucleophilic Aromatic Substitution on 2-Bromo-1-tert-butyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of nucleophilic aromatic substitution (SNAr) on 2-Bromo-1-tert-butyl-4-nitrobenzene. Due to the scarcity of direct kinetic data for this specific substrate, this guide leverages established principles of physical organic chemistry to predict its reactivity in comparison to less sterically hindered analogues. The experimental protocols, comparative data, and mechanistic visualizations provided herein are intended to serve as a valuable resource for designing and interpreting kinetic studies in the context of drug development and mechanistic organic chemistry.
Nucleophilic aromatic substitution is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. The kinetics of these reactions are profoundly influenced by the electronic nature of substituents on the aromatic ring, the identity of the leaving group, and the steric environment around the reaction center. This compound presents an interesting case study where the activating effect of the para-nitro group is juxtaposed with the significant steric hindrance imposed by the ortho-tert-butyl group.
Comparative Kinetic Data
While precise rate constants for this compound are not extensively documented in peer-reviewed literature, we can infer its reactivity relative to other common SNAr substrates. The following table presents a comparison of expected relative rates for the reaction with piperidine, a common nucleophile in SNAr studies. The data for the reference compounds are based on established trends in SNAr reactivity.[1][2]
| Substrate | Structure | Expected Relative Rate (k_rel) | Key Factors Influencing Reactivity |
| This compound | Br-C6H3(t-Bu)(NO2) | 1 | Baseline: Activated by the para-nitro group, but significantly retarded by the steric bulk of the ortho-tert-butyl group hindering the approach of the nucleophile.[3] |
| 1-Bromo-4-nitrobenzene | Br-C6H4(NO2) | ~100 - 1000 | No Steric Hindrance: Lacks the ortho-tert-butyl group, allowing for much faster nucleophilic attack at the ipso-carbon. The para-nitro group provides strong electronic activation.[4][5] |
| 1-Bromo-2,4-dinitrobenzene | Br-C6H3(NO2)2 | > 10,000 | Enhanced Electronic Activation: The presence of a second nitro group (ortho to the bromine) provides additional resonance stabilization to the Meisenheimer intermediate, dramatically increasing the reaction rate.[6] |
| 2-Bromo-1-isopropyl-4-nitrobenzene | Br-C6H3(i-Pr)(NO2) | ~10 - 50 | Reduced Steric Hindrance: The isopropyl group is less sterically demanding than the tert-butyl group, leading to a faster reaction rate compared to the baseline, but still slower than the unhindered analogue.[7][8] |
Note: The relative rates are estimates intended for comparative purposes. Actual values will depend on specific reaction conditions (solvent, temperature, nucleophile concentration).
Experimental Protocols for Kinetic Studies
A robust experimental design is crucial for obtaining reliable kinetic data. The following protocol outlines a general method for studying the kinetics of the reaction between this compound and a nucleophile (e.g., piperidine) using UV-Vis spectrophotometry.[9][10][11]
Objective: To determine the second-order rate constant for the nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
Piperidine (or other desired nucleophile)
-
Anhydrous solvent (e.g., DMSO, acetonitrile)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in the chosen solvent.
-
Prepare a series of stock solutions of piperidine of varying known concentrations (e.g., 1 M, 0.5 M, 0.25 M) in the same solvent.
-
-
Determination of Analytical Wavelength (λ_max):
-
Record the UV-Vis spectra of the starting material (this compound) and the expected product (e.g., 2-(piperidin-1-yl)-1-tert-butyl-4-nitrobenzene) to identify a wavelength where the product has significant absorbance and the starting material has minimal absorbance.
-
-
Kinetic Runs (under pseudo-first-order conditions):
-
Set the spectrophotometer to the determined λ_max and thermostat the cuvette holder to the desired reaction temperature (e.g., 50 °C).
-
In a cuvette, place a known volume of the this compound stock solution and dilute with the solvent.
-
Initiate the reaction by injecting a small, known volume of a piperidine stock solution (in large excess, e.g., at least 10-fold) into the cuvette and start data acquisition immediately.
-
Record the absorbance at the chosen wavelength at regular time intervals until the reaction is complete (i.e., the absorbance reaches a plateau).
-
Repeat the experiment with different excess concentrations of piperidine.
-
-
Data Analysis:
-
For each kinetic run, plot ln(A_∞ - A_t) versus time, where A_∞ is the absorbance at the end of the reaction and A_t is the absorbance at time t.
-
The slope of this plot will be equal to -k_obs, the pseudo-first-order rate constant.
-
Plot the calculated k_obs values against the corresponding concentrations of piperidine.
-
The slope of this second plot will be the second-order rate constant (k_2) for the reaction.
-
Mechanistic Insights and Visualizations
The nucleophilic aromatic substitution on this compound is expected to proceed via the classical S_NAr mechanism. This two-step process involves the initial addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity.[12][13]
S_NAr Reaction Pathway
Caption: The two-step addition-elimination pathway for the S_NAr reaction.
The rate-determining step is typically the formation of the Meisenheimer complex (k1), as this step involves the disruption of the aromatic system.[12] The bulky tert-butyl group is expected to sterically hinder the approach of the nucleophile, thereby increasing the activation energy of this first step and slowing down the overall reaction rate compared to unhindered analogues.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the logical flow of the experimental protocol described above for determining the reaction kinetics.
Caption: A generalized workflow for the experimental determination of S_NAr reaction kinetics.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. rsc.org [rsc.org]
- 3. scispace.com [scispace.com]
- 4. 1-TERT-BUTYL-4-NITROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. scribd.com [scribd.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Bromo-4-(tert-butyl)-1-nitrobenzene | Benchchem [benchchem.com]
A Spectroscopic Comparison of 2-Bromo-1-tert-butyl-4-nitrobenzene and Its Precursors
This guide provides a detailed spectroscopic comparison of 2-Bromo-1-tert-butyl-4-nitrobenzene with its synthetic precursors, 1-tert-butylbenzene and 1-tert-butyl-4-nitrobenzene. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the spectroscopic changes that occur during the synthesis. The guide includes experimental protocols for the synthesis, tabulated spectroscopic data for easy comparison, and visual diagrams of the synthetic pathway and analytical workflow.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 1-tert-butylbenzene, 1-tert-butyl-4-nitrobenzene, and this compound. This data is essential for monitoring the progress of the synthesis and for the structural characterization of the final product.
Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound)
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1-tert-butylbenzene | 7.35 | m | 5H | Ar-H |
| 1.32 | s | 9H | -C(CH₃)₃ | |
| 1-tert-butyl-4-nitrobenzene | 8.18 | d | 2H | Ar-H (ortho to -NO₂) |
| 7.52 | d | 2H | Ar-H (meta to -NO₂) | |
| 1.35 | s | 9H | -C(CH₃)₃ | |
| This compound | ~8.3 | d | 1H | Ar-H (ortho to -NO₂, meta to -Br) |
| ~7.8 | dd | 1H | Ar-H (meta to -NO₂, ortho to -Br) | |
| ~7.6 | d | 1H | Ar-H (ortho to -tBu, meta to -NO₂) | |
| ~1.4 | s | 9H | -C(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound)
| Compound | Chemical Shift (ppm) | Assignment |
| 1-tert-butylbenzene | 151.2, 128.4, 125.5, 125.2 | Ar-C |
| 34.5, 31.4 | -C(CH₃)₃ | |
| 1-tert-butyl-4-nitrobenzene | 154.2, 146.9, 126.1, 123.5 | Ar-C |
| 35.1, 31.1 | -C(CH₃)₃ | |
| This compound | ~150, ~148, ~133, ~128, ~125, ~122 | Ar-C |
| ~35, ~31 | -C(CH₃)₃ |
Table 3: IR Spectroscopic Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group |
| 1-tert-butylbenzene | 3100-3000, 2965-2870, 1605, 1495 | C-H (aromatic), C-H (aliphatic), C=C (aromatic) |
| 1-tert-butyl-4-nitrobenzene | 3100-3000, 2970-2870, 1600, 1520, 1345 | C-H (aromatic), C-H (aliphatic), C=C (aromatic), N-O (asymmetric stretch), N-O (symmetric stretch) |
| This compound | 3100-3000, 2970-2870, 1600, 1525, 1350, ~700 | C-H (aromatic), C-H (aliphatic), C=C (aromatic), N-O (asymmetric stretch), N-O (symmetric stretch), C-Br |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 1-tert-butylbenzene | 134 | 119, 91, 57 |
| 1-tert-butyl-4-nitrobenzene | 179 | 164, 134, 119, 91, 57 |
| This compound | 257, 259 (due to Br isotopes) | 242, 244, 163, 118, 57 |
Experimental Protocols
The synthesis of this compound from 1-tert-butylbenzene is a two-step process involving nitration followed by bromination.
Nitration of 1-tert-butylbenzene to 1-tert-butyl-4-nitrobenzene
Materials:
-
1-tert-butylbenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, a mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio) is prepared and cooled in an ice bath.
-
1-tert-butylbenzene is added dropwise to the cooled acid mixture with continuous stirring. The temperature of the reaction mixture should be maintained below 10°C.
-
After the addition is complete, the reaction mixture is stirred for an additional 30-60 minutes at room temperature.
-
The mixture is then carefully poured over crushed ice, resulting in the precipitation of the crude product.
-
The product is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
The organic layer is washed with water, followed by a 5% sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield 1-tert-butyl-4-nitrobenzene.
Bromination of 1-tert-butyl-4-nitrobenzene to this compound
Materials:
-
1-tert-butyl-4-nitrobenzene
-
Bromine (Br₂)
-
Iron powder (Fe) or anhydrous Iron(III) bromide (FeBr₃) as a catalyst
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Sodium thiosulfate solution (10%)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
1-tert-butyl-4-nitrobenzene is dissolved in an inert solvent such as carbon tetrachloride in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
A catalytic amount of iron powder or iron(III) bromide is added to the flask.
-
Bromine is added dropwise to the mixture at room temperature with stirring.
-
After the addition is complete, the reaction mixture is gently heated to reflux for a period of 1-2 hours, or until the evolution of hydrogen bromide gas ceases.
-
The reaction mixture is cooled to room temperature and washed with water, followed by a 10% sodium thiosulfate solution to remove any unreacted bromine, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the synthetic pathway and the general workflow for the spectroscopic analysis of the compounds.
Caption: Synthetic pathway from 1-tert-butylbenzene to this compound.
Caption: General workflow for the synthesis and spectroscopic analysis.
Safety Operating Guide
Proper Disposal of 2-Bromo-1-tert-butyl-4-nitrobenzene: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Bromo-1-tert-butyl-4-nitrobenzene, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. All personnel handling this chemical must be thoroughly familiar with its potential dangers and the requisite safety precautions.
Key Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE): Before handling this compound, personnel must be equipped with the following PPE:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles or a face shield
-
A laboratory coat or chemical-resistant apron
-
In case of dust or aerosol formation, a NIOSH-approved respirator is necessary.
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[2]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
A summary of the GHS hazard classifications for this compound is provided in the table below for quick reference.
| Hazard Classification | Category | Signal Word | Hazard Statement |
| Acute toxicity, oral | 4 | Warning | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | 2 | Warning | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | 2 | Warning | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | Warning | H335: May cause respiratory irritation[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. It is imperative to consult and comply with all local, regional, and national hazardous waste regulations.[2]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound waste, including contaminated materials like absorbent pads or weighing paper, in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: If the compound is in a solution, it should be collected in a separate, labeled, and sealed container designated for halogenated organic waste.
-
Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to institutional protocols.
Step 2: Labeling and Storage
-
All waste containers must be accurately and clearly labeled with the full chemical name ("this compound") and the appropriate hazard symbols (e.g., "Harmful," "Irritant").
-
Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the disposal contractor with a complete and accurate description of the waste, including its chemical composition and any known hazards.
Step 4: Documentation
-
Maintain a detailed record of the waste generated, including the quantity, date of generation, and the date it was sent for disposal. This documentation is crucial for regulatory compliance.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and responsible laboratory environment.
References
Personal protective equipment for handling 2-Bromo-1-tert-butyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational procedures, and disposal plans for handling 2-Bromo-1-tert-butyl-4-nitrobenzene. Adherence to these guidelines is paramount for ensuring personnel safety and minimizing environmental impact. This information is a synthesis of available data and should be supplemented with the chemical's specific Safety Data Sheet (SDS) provided by the supplier.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] A comprehensive approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
Personal Protective Equipment (PPE) Summary
A multi-layered approach to PPE is essential to ensure protection against the various hazards posed by this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | Safety goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards must be worn at all times to protect against splashes.[2] A face shield is recommended when there is a significant risk of splashing.[2][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection against many chemicals.[2][4] Always inspect gloves for integrity before each use and change them immediately upon contamination.[2] For prolonged contact, consult the glove manufacturer's compatibility chart. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | Dust mask or respirator | All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[2][5] If working outside of a fume hood or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][6] |
| Foot Protection | Closed-toe shoes | Chemical-resistant, steel-toe boots or shoes are recommended to protect against spills and falling objects.[6][7] |
Operational Plan for Safe Handling
A systematic workflow is critical when working with this compound to minimize exposure and ensure safety at every step.
I. Preparation and Engineering Controls
-
Consult SDS : Before starting any work, thoroughly read and understand the supplier-specific Safety Data Sheet (SDS).
-
Fume Hood : All handling of this compound powder must be conducted in a certified chemical fume hood.[2][5]
-
Safety Equipment : Ensure that a calibrated eyewash station and a safety shower are readily accessible and unobstructed.[2]
-
Gather Materials : Assemble all necessary equipment and reagents before introducing the chemical to the workspace.
II. Weighing and Transfer
-
Containment : Conduct all weighing and transfer operations within the chemical fume hood to contain any dust.
-
Minimize Dust : Handle the solid carefully to avoid the formation and dispersal of dust.
-
Labeling : Clearly label all containers with the chemical name and any relevant hazard warnings.
III. Experimental Procedure
-
Personal Protective Equipment : Wear the appropriate PPE as detailed in the table above throughout the experiment.
-
Avoid Contact : Prevent direct contact with skin and eyes.[5][8]
-
No Personal Items : Do not eat, drink, or smoke in the laboratory.
-
Hand Hygiene : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8]
IV. Storage
-
Container : Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[5][8]
-
Incompatibilities : Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8]
Spill Management and Disposal Plan
Prompt and correct response to spills and proper waste disposal are critical for safety and environmental protection.
Spill Management Protocol
-
Evacuate : Immediately evacuate non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated. If the spill is within a fume hood, keep the hood running.
-
Don PPE : Put on the appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Containment :
-
Solid Spill : Carefully sweep or scoop up the material and place it into a labeled, sealed container for hazardous waste. Avoid generating dust.
-
Liquid Spill : Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Place the contaminated absorbent into a sealed, labeled container for hazardous waste.
-
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Disposal Plan
-
Waste Collection : All waste materials, including excess reagent, contaminated PPE (gloves, etc.), and cleaning materials, must be collected in a designated and properly labeled hazardous waste container.
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal Procedure : Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.[8] Do not dispose of this chemical down the drain or in the regular trash.[5][8]
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. This compound | C10H12BrNO2 | CID 238587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. hsa.ie [hsa.ie]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. echemi.com [echemi.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. epa.gov [epa.gov]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
